[(Methoxythioxomethyl)thio]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16323-12-9 |
|---|---|
Molecular Formula |
C4H6O3S2 |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
2-methoxycarbothioylsulfanylacetic acid |
InChI |
InChI=1S/C4H6O3S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H,5,6) |
InChI Key |
VFBHZMNCWUVORN-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC(=O)O |
Canonical SMILES |
COC(=S)SCC(=O)O |
Other CAS No. |
16323-12-9 |
Synonyms |
[(methoxythioxomethyl)thio]acetic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [(Methoxythioxomethyl)thio]acetic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Methoxythioxomethyl)thio]acetic acid, a xanthate derivative, holds potential as a versatile building block in organic synthesis and drug discovery. Its unique chemical structure, featuring a dithiocarbonate functional group, suggests a range of possible biological activities, drawing parallels to the well-documented properties of related dithiocarbamates and xanthates. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of its potential applications based on the biological activities of structurally similar compounds. While experimental data on this specific molecule is limited, this document aims to equip researchers with the foundational knowledge necessary to explore its synthetic utility and biological relevance.
Chemical Structure and Identification
This compound is an organic compound featuring a methoxy group, a thioxomethyl group, and a thioacetic acid moiety.
Systematic Name: 2-(((methoxycarbonothioyl)thio)acetyl)thio)acetic acid
Common Synonyms: Carboxymethyl methyl xanthate
Molecular Formula: C₄H₆O₃S₂
Molecular Weight: 166.22 g/mol [1]
CAS Registry Number: 16323-12-9[1]
Chemical Structure:
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction |
| pKa | ~2-4 | Xanthic acids are known to be significantly more acidic than their corresponding carboxylic acids. For example, thioacetic acid has a pKa of around 3.4, which is about 15 times more acidic than acetic acid.[2] The electron-withdrawing effect of the dithiocarbonate group is expected to result in a low pKa for the carboxylic acid proton. |
| logP | 1.0 - 2.0 (Estimated) | The presence of both a polar carboxylic acid group and a nonpolar methoxy and dithiocarbonate moiety suggests a moderate lipophilicity. The exact value would need experimental determination. |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane), sparingly soluble in water. | The carboxylic acid group imparts some water solubility, but the overall nonpolar character of the molecule suggests better solubility in organic solvents. Xanthate salts are generally water-soluble, while xanthic acids are more soluble in organic solvents.[3] |
| Appearance | Likely a yellow oil or solid | Xanthate compounds are typically yellow due to the dithiocarbonate group.[3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established methods for xanthate synthesis.
Proposed Synthetic Protocol: Reaction of Potassium Methylxanthate with Chloroacetic Acid
This method involves the nucleophilic substitution of the chloride in chloroacetic acid by the sulfur of potassium methylxanthate.
Materials:
-
Potassium methylxanthate
-
Chloroacetic acid
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium methylxanthate (1.0 eq) in anhydrous acetone.
-
In a separate beaker, dissolve chloroacetic acid (1.0 eq) in anhydrous acetone.
-
Slowly add the chloroacetic acid solution to the potassium methylxanthate solution at room temperature with continuous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash with deionized water to remove any remaining salts.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the diethyl ether under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and IR data can be predicted to aid in the characterization of the synthesized compound.
| Spectroscopy | Predicted Chemical Shifts/Bands |
| ¹H NMR | δ ~ 4.0 ppm (s, 3H, -OCH₃), δ ~ 3.8 ppm (s, 2H, -S-CH₂-), δ ~ 10-12 ppm (br s, 1H, -COOH) |
| ¹³C NMR | δ ~ 210-220 ppm (C=S), δ ~ 170-175 ppm (C=O), δ ~ 60-65 ppm (-OCH₃), δ ~ 35-40 ppm (-S-CH₂-) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1200-1250 (C-O stretch), ~1050-1100 (C=S stretch) |
Potential Biological Activity and Applications in Drug Development
Direct biological studies on this compound are lacking. However, the dithiocarbonate moiety is a key structural feature in a class of compounds known as dithiocarbamates, which exhibit a wide range of biological activities. Furthermore, the methyl ester of the title compound is known to be an intermediate in the synthesis of agrochemicals and pharmaceuticals.[4]
Enzyme Inhibition
Dithiocarbamates are well-documented inhibitors of various enzymes, primarily through their ability to chelate metal ions in the enzyme's active site or by reacting with cysteine residues.
-
Cholinesterase Inhibition: Synthetic dithiocarbamates have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission.[5] This suggests that this compound could be investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.
-
Carbonic Anhydrase Inhibition: Dithiocarbamates have been identified as strong inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.[6][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma and cancer. The ability of the dithiocarbonate group to coordinate with the zinc ion in the active site is a key aspect of their inhibitory mechanism.[7]
Anticancer and Antimicrobial Activity
The structural similarity to dithiocarbamates also suggests potential anticancer and antimicrobial properties.
-
Anticancer: Novel coumarin-dithiocarbamate derivatives have been synthesized and evaluated as anti-colorectal cancer agents.[8] Some dithiocarbamates are believed to exert their anticancer effects by inhibiting histone deacetylases or targeting other pathways involved in cancer cell proliferation.
-
Antimicrobial: Various dithiocarbamate derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9]
Experimental Workflows and Signaling Pathways
Given the nascent stage of research on this compound, specific signaling pathways have not been elucidated. However, a general experimental workflow for screening and characterizing this compound for potential drug development is presented below.
Caption: A general experimental workflow for the synthesis, screening, and mechanistic study of this compound.
The potential mechanism of action for dithiocarbamate-related compounds often involves the modulation of key signaling pathways. For instance, some dithiocarbamates are known to influence the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on the NF-κB pathway.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its structural features, particularly the dithiocarbonate group, suggest a high potential for biological activity, mirroring the properties of related dithiocarbamates and xanthates. This guide has provided a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for future research into its potential applications in drug development. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action. The information presented here serves as a valuable starting point for researchers and scientists interested in harnessing the potential of this and similar sulfur-containing compounds.
References
- 1. (((Diethylamino)thioxomethyl)thio)acetic acid | 5439-93-0 | Benchchem [benchchem.com]
- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 3. Xanthate - Wikipedia [en.wikipedia.org]
- 4. Acetic acid, [(methoxythioxomethyl)thio]-, methyl ester [myskinrecipes.com]
- 5. Synthesis and biological evaluation of a series of dithiocarbamates as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of [(Methoxythioxomethyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [(methoxythioxomethyl)thio]acetic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectral data alongside a comprehensive overview of the expected chemical shifts and structural assignments. It also outlines a standard experimental protocol for the acquisition of NMR data for this and similar small organic molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shift (δ) values, multiplicities, and coupling constants (J).
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Protons |
| 1 | ~4.1 - 4.3 | Singlet | 3H |
| 3 | ~3.8 - 4.0 | Singlet | 2H |
| 5 | ~10.0 - 13.0 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~58 - 62 |
| 2 | ~210 - 220 |
| 3 | ~35 - 40 |
| 4 | ~170 - 175 |
Structural Assignment and Interpretation
The structure of this compound, with atom numbering corresponding to the NMR data tables, is presented below.
Caption: Chemical structure of this compound with atom numbering for NMR correlation.
¹H NMR Spectrum Interpretation:
-
C¹H₃ (Methoxy Group): The three protons of the methoxy group are expected to appear as a sharp singlet in the region of δ 4.1 - 4.3 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
C³H₂ (Methylene Group): The two protons of the methylene group, situated between a sulfur atom and the carbonyl group of the carboxylic acid, are predicted to resonate as a singlet around δ 3.8 - 4.0 ppm.
-
O⁵H (Carboxylic Acid Proton): The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet significantly downfield, typically in the range of δ 10.0 - 13.0 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum Interpretation:
-
C¹ (Methoxy Carbon): The carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 58 - 62 ppm.
-
C² (Thioxomethyl Carbon): The carbon of the C=S group (thioxomethyl) is expected to be significantly deshielded and appear far downfield, around δ 210 - 220 ppm.
-
C³ (Methylene Carbon): The methylene carbon, attached to a sulfur atom, is predicted to have a chemical shift in the region of δ 35 - 40 ppm.
-
C⁴ (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is expected to resonate in the typical range for carboxylic acids, around δ 170 - 175 ppm.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for carboxylic acids include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shift of the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can be used as a reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: General workflow for NMR sample preparation and data acquisition.
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm).
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.
By following these protocols, researchers can obtain high-quality NMR spectra for the structural elucidation and characterization of this compound and related compounds, facilitating their use in drug development and other scientific research.
The Inner Workings of Controlled Polymer Synthesis: A Technical Guide to Xanthate-Mediated RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of xanthate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This powerful technique offers a high degree of control over polymer architecture, making it an invaluable tool in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications.
The Core Mechanism: A Delicate Equilibrium
Xanthate-mediated RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process relies on a degenerative chain transfer mechanism controlled by a key component: the xanthate RAFT agent.
The fundamental principle of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains. This equilibrium is established through the addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by fragmentation of the resulting intermediate radical. This process effectively transfers the thiocarbonylthio group between polymer chains, ensuring that all chains have an equal opportunity to grow.
The key steps in the mechanism are:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals.
-
Chain Transfer: The initiator-derived radicals react with the xanthate RAFT agent to form a new radical (the leaving group, R•) and a dormant polymeric xanthate.
-
Re-initiation: The leaving group radical (R•) initiates the polymerization of the monomer.
-
Propagation and Main RAFT Equilibrium: Propagating polymer chains (P•) add to the thiocarbonylthio group of the dormant polymeric xanthates, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or releasing a new propagating radical and a new dormant polymer chain. This rapid exchange ensures that the concentration of propagating radicals remains low, minimizing termination reactions.
Quantitative Insights: Kinetics and Control
The success of a xanthate-mediated RAFT polymerization is dictated by the careful selection of the RAFT agent for a given monomer. The efficiency of this selection is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant of the RAFT process to the rate of propagation. A higher Ctr value generally indicates better control over the polymerization.
| Xanthate RAFT Agent | Monomer | Ctr (ktr/kp) | Temperature (°C) | Reference |
| O-ethyl S-(1-phenylethyl) xanthate | Styrene | ~0.5-1 | 110 | [1] |
| α-amido trifluoromethyl O-ethyl xanthate (R=Me) | Styrene | 2.1 | 110 | [1] |
| α-amido trifluoromethyl O-ethyl xanthate (R=Ph) | Styrene | 2.5 | 110 | [1] |
| α-amido trifluoromethyl O-ethyl xanthate (R=t-Bu) | Styrene | 2.9 | 110 | [1] |
| O-trifluoroethyl α-amido trifluoromethyl xanthate (R=Me) | Styrene | 15 | 110 | [1] |
Table 1: Chain Transfer Constants (Ctr) for Various Xanthate RAFT Agents with Styrene.
The kinetics of a well-controlled RAFT polymerization typically follow a pseudo-first-order rate law, where the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time ([M]0/[M]) is linearly proportional to time. Furthermore, the number-average molecular weight (Mn) of the resulting polymer should increase linearly with monomer conversion, and the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, should remain low (typically below 1.3).
| Monomer | RAFT Agent | Initiator | Temperature (°C) | Solvent | PDI | Reference |
| Vinyl Acetate | (S)-2-(Ethyl propionate)-(O-ethyl xanthate) | AIBN | 60 | Bulk | < 1.2 | N/A |
| N-vinylpyrrolidone | (S)-2-(Propynyl propionate)-(O-ethyl xanthate) | AIBN | 60 | N/A | 1.32 - 1.58 | [2] |
| Styrene | Potassium ethylxanthate | AIBN | 80 | Bulk | 1.42 - 1.89 | N/A |
Table 2: Typical Polydispersity Indices (PDI) for Xanthate-Mediated RAFT Polymerization of Various Monomers.
Experimental Corner: Protocols and Procedures
Synthesis of a Typical Xanthate RAFT Agent: O-ethyl S-(1-phenylethyl) dithiocarbonate
This protocol describes a common method for synthesizing a xanthate RAFT agent.
Materials:
-
Potassium O-ethyl xanthate
-
(1-Bromoethyl)benzene
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve potassium O-ethyl xanthate in ethanol.
-
Add (1-bromoethyl)benzene to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
References
An In-depth Technical Guide on the Photophysical Properties of [(Methoxythioxomethyl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the anticipated photophysical properties of [(Methoxythioxomethyl)thio]acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its potential characteristics based on structurally related xanthate and dithiocarbamate derivatives. Detailed experimental protocols for the measurement of key photophysical parameters are provided to empower researchers to characterize this and similar molecules. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this class of compounds.
Introduction
This compound belongs to the xanthate class of organic compounds, characterized by the O-C(=S)S- functional group. Xanthates and related dithiocarbamates are known for their diverse applications, including in mineral processing and as intermediates in organic synthesis. The presence of the thione (C=S) and thiol (-S-) groups imparts unique electronic properties to these molecules, suggesting the potential for interesting photophysical behavior, such as ultraviolet-visible light absorption and fluorescence. Understanding these properties is crucial for applications in areas like photosensitization, fluorescence labeling, and the development of novel therapeutic agents.
This guide will focus on the predicted photophysical characteristics of this compound and provide the necessary experimental frameworks for their validation.
Anticipated Photophysical Properties
Based on the known spectroscopic data of analogous xanthate compounds, we can anticipate the likely photophysical properties of this compound.
2.1. UV-Visible Absorption
Xanthate derivatives typically exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the dithiocarbonate moiety. For potassium ethyl xanthate, absorption maxima are observed at approximately 227 nm and 300 nm.[1] It is therefore probable that this compound will display similar absorption features.
Table 1: UV-Visible Absorption Maxima of Representative Xanthate Derivatives
| Compound | Solvent/Conditions | Absorption Maxima (λ_max) | Reference |
| Potassium Ethyl Xanthate | pH 6-10 | ~227 nm, ~300 nm | [1] |
| Dixanthogen | - | 226 nm, 301 nm | [1] |
2.2. Fluorescence Properties
While xanthates are primarily studied for their absorption properties, related dithiocarbamates are known to exhibit fluorescence. Given the structural similarities, it is plausible that this compound may also possess fluorescent properties, although likely with a low quantum yield. The emission characteristics would be highly dependent on the molecular environment, including solvent polarity and pH.
Experimental Protocols
To empirically determine the photophysical properties of this compound, the following standard experimental protocols are recommended.
3.1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a compound absorbs light and to quantify its molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, acetonitrile, or water, depending on solubility).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Measurement:
-
Record the absorption spectrum of the solvent to be used as a baseline.
-
Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.
-
3.2. Steady-State Fluorescence Spectroscopy
This method is used to measure the emission spectrum of a compound.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
-
3.3. Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common approach.
-
Instrumentation: A spectrofluorometer.
-
Materials: A standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
3.4. Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.
-
Procedure:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Excite the sample with the pulsed light source at a wavelength where it absorbs.
-
Collect the emitted photons and measure their arrival times relative to the excitation pulse.
-
Construct a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function, after deconvolution of the IRF, to determine the fluorescence lifetime (τ).
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
Logical Relationship for Quantum Yield Calculation
Caption: Inputs for comparative quantum yield calculation.
Synthesis of Related Compounds
A general procedure for the synthesis of a related compound, (aminoiminomethyl)thioacetic acid, involves the reaction of monochloroacetic acid with thiourea in an alkaline medium. This suggests that a similar nucleophilic substitution reaction could be employed for the target molecule.
Conclusion
This compound is a compound with potential for interesting photophysical properties based on its structural similarity to other xanthate and dithiocarbamate compounds. This guide provides a foundational understanding of its anticipated UV-Vis absorption and potential fluorescence characteristics. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine these properties. The provided workflows and logical diagrams serve to clarify the experimental and analytical processes. This document is intended to be a valuable resource for scientists in academia and industry, facilitating further research into the photophysical behavior of this and related compounds for various applications.
References
[(Methoxythioxomethyl)thio]acetic acid material safety data sheet (MSDS)
Core Technical Guide: [(Methoxythioxomethyl)thio]acetic Acid
An In-depth Material Safety Data Sheet for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound is publicly available. The following information is extrapolated from data on structurally similar compounds, including xanthates, dithiocarbonates, and thioacetic acid. This guide is intended for informational purposes for laboratory research and development and should be used with caution. A thorough risk assessment should be conducted before handling this compound.
Chemical Identification
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | O-Methyl S-carboxymethyl dithiocarbonate, Methoxanthic acid S-acetic acid |
| Chemical Formula | C4H6O3S2 |
| Molecular Weight | 166.22 g/mol |
| Chemical Structure | dot graph { rankdir=LR; node [shape=plaintext]; "CH3-O-C(=S)-S-CH2-C(=O)OH" } Chemical Structure of this compound |
| CAS Number | Not found. The methyl ester is registered under CAS 123972-88-3. The ethyl analog is CAS 25554-84-1.[1][2] |
Hazard Identification and Classification
Based on the components of the molecule (a dithiocarbonate and a thioacetic acid moiety), the following hazards are anticipated.
GHS Hazard Classification (Probable):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Skin Sensitization (Category 1)
GHS Label Elements (Probable):
-
Pictograms:
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Composition and Information on Ingredients
| Component | CAS Number | Percent (%) |
| This compound | Not assigned | >95 (Assumed) |
First-Aid Measures
| Exposure Route | First-Aid Procedures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. Wash clothing before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention. |
Fire-Fighting Measures
| Aspect | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes of sulfur oxides and carbon oxides under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. |
Handling and Storage
| Aspect | Guidelines |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use explosion-proof equipment. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents and strong bases. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and a face shield. Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing. Respiratory Protection: If the exposure limit is exceeded, a full-face respirator with an organic vapor cartridge may be required. |
Physical and Chemical Properties (Estimated)
| Property | Value |
| Appearance | Likely a yellow to orange oily liquid or low-melting solid. |
| Odor | Pungent, sulfurous odor. |
| pH | Acidic. |
| Melting/Freezing Point | No data available. |
| Boiling Point | No data available. Likely to decompose upon heating. |
| Flash Point | No data available. Likely combustible. |
| Solubility | Likely soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. May have limited solubility in water. |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No specific data available. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
| Hazardous Decomposition Products | Sulfur oxides, carbon monoxide, carbon dioxide. |
Toxicological Information (Inferred)
| Toxicity Metric | Information |
| Acute Oral Toxicity | Harmful if swallowed. The LD50 is not known, but based on thioacetic acid, it is expected to be toxic.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may cause dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye damage. Contact may result in corneal injury. |
| Respiratory or Skin Sensitization | May cause skin sensitization, leading to an allergic reaction upon subsequent exposure. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. Some related dithiocarbamates have shown reproductive and developmental toxicity in animal studies. |
Ecological Information (Inferred)
| Aspect | Information |
| Toxicity to Aquatic Life | No data available. Thioacetic acid is toxic to aquatic life. It is expected that this compound may also be harmful to aquatic organisms. |
| Persistence and Degradability | No data available. |
| Bioaccumulative Potential | No data available. |
| Mobility in Soil | No data available. |
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
Transport Information
Not classified for transport. However, based on related compounds, it may fall under a corrosive or toxic liquid category.
Regulatory Information
This compound is intended for research and development use only. It is not listed on major chemical inventories.
Experimental Protocols
General Synthesis of O-Alkyl S-Carboxymethyl Dithiocarbonates (Xanthates):
This is a general procedure and should be adapted and optimized for the specific synthesis of this compound.
-
Formation of Potassium Methyl Xanthate:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide in methanol at 0-5 °C.
-
Slowly add carbon disulfide to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C.
-
Stir for 1-2 hours at this temperature. The potassium methyl xanthate may precipitate.
-
-
Reaction with a Chloroacetic Acid Salt:
-
In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium carbonate or sodium hydroxide in water.
-
Slowly add the aqueous solution of sodium chloroacetate to the suspension of potassium methyl xanthate.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Isolation:
-
Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product may be further purified by chromatography or crystallization.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship for inferring hazards of the target compound from its structural analogs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Decomposition of Xanthate RAFT Agents
This technical guide provides a comprehensive overview of the thermal decomposition of xanthate reversible addition-fragmentation chain transfer (RAFT) agents. It covers the core principles of their degradation, including the mechanisms, kinetics, and influencing structural factors. Detailed experimental protocols and quantitative data are presented to aid in the design and execution of thermally-induced end-group removal strategies in polymer synthesis and drug delivery applications.
Introduction to Xanthate RAFT Agents and Thermal Decomposition
Xanthates are a class of thiocarbonylthio compounds extensively used as chain transfer agents in RAFT polymerization, a versatile method for synthesizing polymers with controlled molecular weights and architectures. The general structure of a xanthate RAFT agent is characterized by a Z group, which is an O-alkyl or O-aryl moiety, and an R group, which is a leaving group that initiates polymerization.[1]
The thiocarbonylthio end-group of polymers synthesized via RAFT can be labile under thermal stress, a property that can be exploited for end-group removal and further functionalization. Understanding the thermal decomposition behavior of xanthate RAFT agents is crucial for ensuring the fidelity of the polymer chain-end during polymerization and for controllably modifying the final polymer product.[2] The thermal stability of these agents is influenced by the molecular structure of both the Z and R groups.[3]
Mechanisms of Thermal Decomposition
The thermal decomposition of xanthate RAFT agents can proceed through several pathways, with the Chugaev elimination being a prominent mechanism for xanthate-based polymers.[1]
2.1. Chugaev Elimination
The Chugaev elimination is a unimolecular, concerted reaction that proceeds through a six-membered cyclic transition state, resulting in the formation of a polymeric thiol and an alkene.[1][4] This reaction is particularly relevant for xanthate-based polymers and offers a convenient method for converting the thiocarbonylthio end-group to a thiol.[1]
Decomposition Pathway of Xanthate RAFT Agents
Caption: General decomposition pathways for xanthate RAFT agents.
2.2. Other Decomposition Pathways
Besides the Chugaev elimination, other thermal decomposition mechanisms for RAFT agents, in general, include:
-
β-Elimination: This pathway is common for RAFT agents with β-hydrogens in the R group.[3]
-
α-Elimination: This occurs in agents with only α-hydrogens in the leaving group, such as a benzyl group, and can lead to the formation of stilbene via a carbene intermediate.[3]
-
Homolysis: This involves the cleavage of the C-S bond to form a thiocarbonyl radical and an alkylthio radical.[3]
Factors Influencing Thermal Stability
The thermal stability of xanthate RAFT agents is a complex interplay of electronic and steric effects of the Z and R groups.[3]
3.1. The Role of the Z-group
The Z-group, or the activating group, significantly influences the reactivity of the C=S bond and the stability of the intermediate radicals.[1] For xanthates, the Z-group is an O-alkyl or O-aryl moiety. Theoretical studies have shown that the nature of the Z-group affects the global softness of the RAFT agent, which in turn influences its reactivity.[5] Replacing an ethyl group with a trifluoroethyl group in the Z-position can increase the reactivity of the xanthate.[6]
3.2. The Role of the R-group
The R-group, or the leaving group, also plays a crucial role in the thermal stability. The presence of bulkier groups or more β-hydrogens in the R-group generally leads to a faster decomposition rate or a lower decomposition temperature.[3] The stability of RAFT agents with an identical Z-group decreases in the following order of R-groups: -CH₂Ph > -C(Me)HPh > -C(Me)₂Ph > -C(Me)₂CN.[3]
Quantitative Data on Thermal Decomposition
The thermal stability of RAFT agents can be quantified by their decomposition temperatures and kinetic parameters. The onset of thermal degradation is highly dependent on the structure of the agent. For instance, an aliphatic xanthate may start to decompose above 75°C, whereas dithiobenzoates are generally more stable, up to around 180°C.[2]
| RAFT Agent Class | Typical Decomposition Temperature Range (°C) | Reference |
| Xanthates (aliphatic) | > 75 | [2] |
| Dithiobenzoates | ~180 | [2] |
| Dithiocarbonates & Trithiocarbonates | 120 - 180 | [2] |
Table 1: General thermal stability of different classes of RAFT agents.
The stability of RAFT agents with a 1-phenylethyl leaving group and varying Z-groups decreases in the order: O-ethyl > –N(CH₂CH₃)₂ > –SCH(CH₃)Ph > −Ph > −CH₂Ph > −PhNO₂.[3]
Experimental Protocols for Studying Thermal Decomposition
Several analytical techniques are employed to study the thermal decomposition of xanthate RAFT agents.
5.1. Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.
-
Objective: To determine the onset and completion temperatures of decomposition.
-
Methodology:
-
A small sample of the xanthate RAFT agent (typically 5-15 mg) is placed in a TGA pan.[7]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs.
-
5.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Objective: To identify thermal transitions such as melting and decomposition, and to determine the enthalpy changes associated with these processes.
-
Methodology:
-
A small, accurately weighed sample of the xanthate RAFT agent is hermetically sealed in a DSC pan.
-
The sample and a reference pan (usually empty) are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere.
-
The heat flow to the sample is measured relative to the reference.
-
The DSC thermogram (heat flow vs. temperature) reveals endothermic or exothermic peaks corresponding to thermal events. Decomposition is usually an endothermic process.[7]
-
5.3. Kinetic Studies in Solution
Kinetic studies are performed to determine the rate constants and activation energies of the thermal decomposition reactions.
-
Objective: To quantify the rate of decomposition under specific conditions.
-
Methodology:
-
A solution of the xanthate RAFT agent in a suitable solvent is prepared at a known concentration.
-
The solution is heated to a specific temperature in a sealed container.
-
Aliquots are taken at different time intervals and quenched to stop the reaction.
-
The concentration of the remaining RAFT agent in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The data is used to determine the reaction order and the apparent rate constant.
-
The experiment is repeated at different temperatures to calculate the activation energy using the Arrhenius equation.
-
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetics of thermal decomposition.
Conclusion
The thermal decomposition of xanthate RAFT agents is a critical aspect to consider in the design and application of polymers synthesized via RAFT. The stability of these agents is intricately linked to their molecular structure, particularly the nature of the Z and R groups. A thorough understanding of the decomposition mechanisms and kinetics, facilitated by techniques such as TGA, DSC, and solution-state kinetic studies, is essential for controlling the end-group fidelity of RAFT polymers and for developing novel materials with tailored properties for applications in drug development and other advanced fields.
References
- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical evaluation of the order of reactivity of transfer agents utilized in RAFT polymerization: group Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility Parameters of [(Methoxythioxomethyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the solubility parameters of [(Methoxythioxomethyl)thio]acetic acid. In the absence of experimentally determined data, this document outlines the estimation of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter using established group contribution methods, namely the van Krevelen-Hoftyzer and Fedors methods. Detailed theoretical protocols for these estimation methods are provided, alongside the calculated solubility parameter values. This guide serves as a valuable resource for researchers in predicting the solubility behavior of this compound, aiding in solvent selection for synthesis, purification, and formulation development.
Introduction
This compound is a xanthate derivative with potential applications in various chemical and pharmaceutical fields. A critical physicochemical property governing its behavior in different media is its solubility, which can be predicted and understood through the concept of solubility parameters. These parameters provide a numerical estimation of the cohesive energy density of a material, which is fundamental to predicting miscibility and solubility based on the "like dissolves like" principle.
This guide focuses on two primary types of solubility parameters:
-
Hildebrand Solubility Parameter (δt): A single value representing the overall cohesive energy density.
-
Hansen Solubility Parameters (HSP): A three-component parameter that divides the total cohesive energy into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).
Due to the lack of available experimental data for this compound, this guide employs theoretical group contribution methods to estimate these crucial parameters.
Estimated Solubility Parameters of this compound
The following tables summarize the estimated molar volume and solubility parameters for this compound calculated using the van Krevelen-Hoftyzer and Fedors group contribution methods.
Table 1: Estimated Molar Volume and Hansen Solubility Parameters using the van Krevelen-Hoftyzer Method
| Parameter | Functional Group | Group Contribution | Total Value |
| Molar Volume (V) | -CH3 | 33.5 | 33.5 |
| -O- (ether) | 10.0 | 10.0 | |
| -C(=S)S- | 55.0 (estimated) | 55.0 | |
| -S- (thioether) | 25.0 | 25.0 | |
| -CH2- | 16.1 | 16.1 | |
| -COOH | 32.0 | 32.0 | |
| Total Molar Volume (cm³/mol) | 171.6 | ||
| Dispersion Component (Fd) | -CH3 | 270 | 270 |
| -O- (ether) | 120 | 120 | |
| -C(=S)S- | 600 (estimated) | 600 | |
| -S- (thioether) | 410 | 410 | |
| -CH2- | 270 | 270 | |
| -COOH | 390 | 390 | |
| ΣFd (J⁰⁵·cm¹⁵/mol) | 2060 | ||
| Polar Component (Fp) | -CH3 | 0 | 0 |
| -O- (ether) | 140 | 140 | |
| -C(=S)S- | 500 (estimated) | 500 | |
| -S- (thioether) | 300 | 300 | |
| -CH2- | 0 | 0 | |
| -COOH | 420 | 420 | |
| **ΣFp² ((J⁰⁵·cm¹⁵/mol)²) ** | 588000 | ||
| Hydrogen Bonding Energy (Eh) | -CH3 | 0 | 0 |
| -O- (ether) | 2500 | 2500 | |
| -C(=S)S- | 1000 (estimated) | 1000 | |
| -S- (thioether) | 0 | 0 | |
| -CH2- | 0 | 0 | |
| -COOH | 15000 | 15000 | |
| ΣEh (J/mol) | 18500 | ||
| Calculated Hansen Parameters | δd = ΣFd / V | 12.00 (MPa⁰⁵) | |
| δp = (ΣFp²)⁰⁵ / V | 4.47 (MPa⁰⁵) | ||
| δh = (ΣEh / V)⁰⁵ | 10.38 (MPa⁰⁵) |
Table 2: Estimated Molar Volume and Hildebrand Solubility Parameter using the Fedors Method
| Parameter | Functional Group | Group Contribution | Total Value |
| Molar Volume (V) | -CH3 | 33.5 | 33.5 |
| -O- (ether) | 10.0 | 10.0 | |
| -C(=S)S- | 55.0 (estimated) | 55.0 | |
| -S- (thioether) | 25.0 | 25.0 | |
| -CH2- | 16.1 | 16.1 | |
| -COOH | 32.0 | 32.0 | |
| Total Molar Volume (cm³/mol) | 171.6 | ||
| Cohesive Energy (Ecoh) | -CH3 | 4730 | 4730 |
| -O- (ether) | 2930 | 2930 | |
| -C(=S)S- | 15000 (estimated) | 15000 | |
| -S- (thioether) | 9000 | 9000 | |
| -CH2- | 4940 | 4940 | |
| -COOH | 12560 | 12560 | |
| ΣEcoh (J/mol) | 49190 | ||
| Calculated Hildebrand Parameter | δt = (ΣEcoh / V)⁰⁵ | 16.92 (MPa⁰⁵) |
Table 3: Summary of Estimated Solubility Parameters
| Parameter | van Krevelen-Hoftyzer | Fedors (Hildebrand) | Units |
| δd (Dispersion) | 12.00 | - | MPa⁰⁵ |
| δp (Polar) | 4.47 | - | MPa⁰⁵ |
| δh (Hydrogen Bonding) | 10.38 | - | MPa⁰⁵ |
| δt (Total) | 16.48 (calculated from HSP) | 16.92 | MPa⁰⁵ |
Note: The total Hildebrand parameter (δt) from the van Krevelen-Hoftyzer method is calculated using the equation: δt² = δd² + δp² + δh².
Theoretical Experimental Protocols
As no experimental data for the solubility parameters of this compound are available, this section details the theoretical protocols for their estimation using group contribution methods.
van Krevelen-Hoftyzer Method for Hansen Solubility Parameters
This method estimates the three Hansen solubility parameters (δd, δp, δh) based on the summation of group contributions to the molar volume (V), the dispersion component (Fd), the polar component (Fp), and the hydrogen bonding energy (Eh).
Methodology:
-
Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups:
-
-CH3 (methyl)
-
-O- (ether)
-
-C(=S)S- (thioxanthate)
-
-S- (thioether)
-
-CH2- (methylene)
-
-COOH (carboxylic acid)
-
-
Group Contribution Summation: The specific contribution of each functional group to the molar volume (Vi), dispersion component (Fdi), polar component (Fpi), and hydrogen bonding energy (Ehi) is obtained from established tables. The total values for the molecule are calculated as follows:
-
V = Σ Vi
-
ΣFd = Σ Fdi
-
ΣFp² = Σ (Fpi)²
-
ΣEh = Σ Ehi
-
-
Hansen Parameter Calculation: The Hansen solubility parameters are then calculated using the following equations:
-
Dispersion Component (δd): δd = ΣFd / V
-
Polar Component (δp): δp = (ΣFp²)⁰⁵ / V
-
Hydrogen Bonding Component (δh): δh = (ΣEh / V)⁰⁵
-
Fedors Method for Hildebrand Solubility Parameter
The Fedors method is utilized to estimate the total Hildebrand solubility parameter (δt) by summing the group contributions to the cohesive energy (Ecoh) and the molar volume (V).
Methodology:
-
Molecular Structure Decomposition: Similar to the van Krevelen-Hoftyzer method, the molecule is first dissected into its fundamental functional groups.
-
Group Contribution Summation: The contributions of each group to the cohesive energy (Ecoh,i) and molar volume (Vi) are sourced from Fedors' tables. The total values for the molecule are the sum of the individual group contributions:
-
ΣEcoh = Σ Ecoh,i
-
V = Σ Vi
-
-
Hildebrand Parameter Calculation: The Hildebrand solubility parameter is then calculated using the formula:
-
Total Hildebrand Parameter (δt): δt = (ΣEcoh / V)⁰⁵
-
Visualization of the Estimation Workflow
The following diagram illustrates the logical workflow for the theoretical estimation of solubility parameters using group contribution methods.
Caption: Workflow for estimating solubility parameters.
Conclusion
This technical guide provides a theoretical framework for understanding the solubility characteristics of this compound through the estimation of its Hansen and Hildebrand solubility parameters. The presented values, derived from the established van Krevelen-Hoftyzer and Fedors group contribution methods, offer valuable initial guidance for solvent selection and formulation design. It is important to note that these are theoretical estimations and experimental verification is recommended for critical applications. The detailed methodologies and workflow diagrams provided herein serve as a practical guide for researchers to apply these predictive tools in their work.
The Role of [(Methoxythioxomethyl)thio]acetic Acid as a Photoiniferter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [(Methoxythioxomethyl)thio]acetic acid, a xanthate derivative, and its application as a photoiniferter in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document details the core principles of photoiniferter-mediated polymerization, the specific advantages of utilizing xanthates, and provides experimental data and protocols for the synthesis of well-defined polymers. The guide is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in leveraging controlled radical polymerization techniques for the synthesis of advanced macromolecular architectures.
Introduction to Photoiniferter-Mediated Polymerization
Photoiniferter-mediated polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers. The term "iniferter" denotes a chemical agent that can act as an initiator, transfer agent, and terminator. In photoiniferter systems, a dormant species is activated by light to generate a radical that can initiate polymerization. This process is reversible, allowing for the controlled growth of polymer chains.
This compound belongs to the class of xanthates, which have demonstrated significant utility as photoiniferters in a specialized version of RAFT polymerization known as Xanthate-supported photo-iniferter (XPI)-RAFT polymerization.[1] This technique combines the advantages of conventional RAFT with the benefits of photochemical control.
The Mechanism of Xanthate-Supported Photoiniferter (XPI)-RAFT Polymerization
In a typical XPI-RAFT process, a small amount of a xanthate, such as this compound, is added to a conventional RAFT polymerization mixture that contains a primary chain transfer agent (CTA). The xanthate acts as a photoiniferter, generating radicals upon irradiation with light, while the primary CTA controls the molecular weight distribution through efficient reversible chain transfer.[1]
The key advantage of this decoupled system is that the photo-activation (driven by the xanthate) and the control over polymerization are managed by two separate components. This allows for the independent optimization of both processes, leading to a more robust and versatile polymerization system.[1] The photo-active xanthate moiety is incorporated as an end group in the polymer, enabling subsequent chain extensions and the synthesis of block copolymers directly through photo-activation.[1]
dot
Caption: Mechanism of XPI-RAFT Polymerization.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from polymerizations utilizing xanthate-based photoiniferters. While specific data for this compound is limited in publicly available literature, the data for the structurally similar O-ethyl-S-(1-carboxy)methyl xanthate provides a strong proxy for expected performance.
Table 1: Homopolymerization of Methyl Methacrylate (MMA) using a Xanthate Photoiniferter
| Entry | Monomer | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | MMA | 50:1:0.1 | 20 | High | - | - | 1.20 |
| 2 | MMA | 100:1:0.1 | 20 | High | - | - | >1.20 |
Data adapted from a study on a similar xanthate system.[1] Mn,th = (([M]0/[CTA]0) x Conversion x MWMonomer) + MWCTA. Mn,exp and Đ are determined by Size Exclusion Chromatography (SEC).
Table 2: Block Copolymerization of MMA from a Poly(N,N-dimethylacrylamide) (PDMA) Macro-CTA
| Entry | Macro-CTA | Second Monomer | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | PDMA-Xanthate | MMA | - | - | - | - |
This table illustrates the capability of forming block copolymers, a key feature of this technique.[2][3]
Experimental Protocols
The following are generalized experimental protocols for conducting homopolymerization and block copolymerization using a xanthate photoiniferter like this compound.
General Materials and Methods
-
Monomers: Monomers such as methyl methacrylate (MMA) and N,N-dimethylacrylamide (DMA) should be passed through a column of basic alumina to remove inhibitors prior to use.
-
RAFT Agent: The primary RAFT agent (e.g., a trithiocarbonate) and the xanthate photoiniferter are used as received or synthesized according to literature procedures.
-
Initiator: A conventional radical initiator such as Azobisisobutyronitrile (AIBN) is used in some RAFT formulations, though in purely photo-initiated systems it may be omitted.
-
Solvent: An appropriate solvent such as 1,4-dioxane or dimethylformamide (DMF) is used to dissolve the reactants.
-
Light Source: A UV lamp or a visible light source (e.g., LED) with a specific wavelength is required for photo-activation.[1]
Protocol for Homopolymerization of Methyl Methacrylate (MMA)
-
A solution of MMA (e.g., 1.0 g, 10.0 mmol), a primary RAFT agent (e.g., cyano pentanoic acid carboxyethyl trithiocarbonate, 0.02 mmol), and this compound (0.002 mmol) in a suitable solvent (e.g., 2 mL of 1,4-dioxane) is prepared in a Schlenk tube.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The sealed tube is then irradiated with a light source (e.g., 365 nm UV lamp) at a controlled temperature for a specified duration (e.g., 20 hours).[1]
-
The polymerization is quenched by exposing the solution to air and cooling.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
-
The monomer conversion is determined by 1H NMR spectroscopy, and the molecular weight (Mn) and dispersity (Đ) are determined by Size Exclusion Chromatography (SEC).
dot
Caption: Experimental workflow for homopolymerization.
Protocol for Block Copolymer Synthesis (e.g., PDMA-b-PMMA)
-
Synthesis of the First Block (Macro-CTA): A poly(N,N-dimethylacrylamide) (PDMA) homopolymer with a terminal xanthate group (PDMA-Xanthate) is first synthesized using a similar protocol to the homopolymerization described above, using DMA as the monomer.
-
The purified PDMA-Xanthate macro-CTA is dissolved in a suitable solvent along with the second monomer (MMA).
-
The mixture is degassed and irradiated with a light source to initiate the polymerization of the second block.[2][3]
-
The resulting block copolymer is isolated and purified using the same procedure as for the homopolymer.
-
Characterization is performed to confirm the formation of the block copolymer, typically by observing an increase in molecular weight in the SEC chromatogram while maintaining a low dispersity.
dot
References
A Technical Guide to the Fundamental Principles of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that provides exceptional control over polymer chain growth.[1] First reported by CSIRO in 1998, RAFT has become one of the most versatile techniques for synthesizing polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures such as block, comb, and star polymers.[1][2]
The key advantages of RAFT polymerization include its compatibility with a wide variety of vinyl monomers, tolerance to numerous functional groups and solvents (including aqueous media), and its implementation using experimental conditions similar to conventional free-radical polymerization.[3] The process involves adding a specific chain transfer agent (CTA), known as a RAFT agent, to a standard free-radical polymerization system.[3] This agent reversibly deactivates propagating radicals, maintaining a majority of the polymer chains in a dormant state while allowing for simultaneous growth of all chains. This controlled process is responsible for the "living" characteristics of the polymerization, enabling the synthesis of well-defined macromolecules for advanced applications in medicine, nanotechnology, and materials science.[4][5]
The Core Mechanism of RAFT Polymerization
The RAFT process incorporates the fundamental steps of conventional free-radical polymerization (initiation, propagation, and termination) but introduces a series of reversible chain-transfer steps mediated by the RAFT agent.[6] This establishes a dynamic equilibrium between a small number of active, propagating radical chains and a large population of dormant polymeric chains.
The primary steps are:
-
Initiation: A standard radical initiator (e.g., AIBN, ACVA) decomposes to generate initial free radicals (I•).[1] These radicals react with monomer (M) to form a short propagating radical (Pₙ•).[]
-
Chain Transfer (Pre-equilibrium): The propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (S=C(Z)S-R). This creates a short-lived intermediate radical.[][8]
-
Fragmentation: This intermediate radical fragments, releasing a new radical (R•), the "leaving group" from the RAFT agent. The original propagating chain is now a dormant polymeric RAFT agent (Pₙ-S(C=Z)S).[8]
-
Re-initiation: The newly formed radical (R•) reacts with the monomer to start a new propagating chain (Pₘ•).[8]
-
Main RAFT Equilibrium: The new propagating chain (Pₘ•) can add to the dormant polymeric RAFT agent, re-forming an intermediate radical. This intermediate can then fragment to release either the Pₙ• or Pₘ• radical. This rapid and reversible exchange ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[][9]
-
Propagation: Monomer addition to propagating radicals occurs throughout the process, leading to chain growth. The overall rate of polymerization is primarily dependent on this step.[1]
-
Termination: As in conventional radical polymerization, two radicals can combine in a termination reaction. While not eliminated, the low concentration of active radicals keeps termination events to a minimum, preserving the "living" nature of the majority of chains.[1]
Caption: The core mechanism of RAFT polymerization.
Key Components of RAFT Polymerization
A successful RAFT polymerization requires the careful selection of a monomer, initiator, and a suitable RAFT agent.[]
Monomers
RAFT is compatible with a vast range of monomers capable of undergoing radical polymerization. This includes styrenes, acrylates, methacrylates, acrylamides, and various vinyl monomers.[1] Monomers are often categorized as More Activated Monomers (MAMs) or Less Activated Monomers (LAMs) based on their reactivity, which influences the choice of RAFT agent.[3]
Initiators
Unlike some other forms of controlled radical polymerization, RAFT requires a continuous source of radicals, typically from a conventional initiator.[6] The choice of initiator is governed by the reaction temperature and solvent.
-
Thermal Initiators: These are the most common and include azo compounds like azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA).[] They decompose at a known rate at a specific temperature to generate radicals.
-
Photoinitiators: Light-induced initiation allows for temporal control of the polymerization, often at room temperature.[] This can be achieved either by direct photodissociation of the RAFT agent or through a photo-induced electron-transfer (PET-RAFT) process.[6]
-
Redox Initiators: These systems use a pair of oxidizing and reducing agents to generate radicals at lower temperatures and are common in industrial applications.[]
The RAFT Agent (Chain Transfer Agent)
The RAFT agent is the cornerstone of the polymerization, controlling the reaction.[2] Its general structure consists of a thiocarbonylthio group (S=C-S) flanked by a stabilizing Z-group and a leaving R-group.
Caption: General structure of a RAFT agent.
-
The Z-Group: This group modifies the reactivity of the thiocarbonyl C=S double bond towards radical addition and stabilizes the intermediate radical.[8] The effectiveness of the Z-group generally follows the order: Phenyl > Alkyl > O-Alkyl > N,N-dialkyl.[10]
-
The R-Group: This group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization after fragmenting from the intermediate radical.[8]
The choice of both Z and R groups is critical for a successful polymerization and depends heavily on the monomer being used.
Kinetics of RAFT Polymerization
The rate of a RAFT polymerization is proportional to the concentration of active propagating radicals [P•].[1] The reversible chain transfer process does not significantly alter the concentration of radicals but rather transfers them between active and dormant species. Therefore, the polymerization rate is primarily governed by the rates of initiation and propagation, similar to conventional free-radical polymerization.[1]
However, some RAFT agents can cause rate retardation, where the polymerization slows down. This is often attributed to the stability of the intermediate radical. If the intermediate is too stable, it may undergo termination reactions rather than fragmenting, effectively reducing the concentration of propagating radicals.[11] Kinetic models, such as the slow fragmentation model, have been developed to account for these effects.[11]
The number-average molecular weight (Mₙ) of the polymer can be predicted using the following equation:
Mₙ = (([M]₀ - [M]ₜ) / [CTA]₀) × MWₘ + MW
Where:
-
[M]₀ and [M]ₜ are the monomer concentrations at time 0 and time t.
-
[CTA]₀ is the initial concentration of the RAFT agent.
-
MWₘ is the molecular weight of the monomer.
-
MW
ₜₐ is the molecular weight of the RAFT agent.
Data and Experimental Protocols
RAFT Agent and Monomer Compatibility
The success of RAFT polymerization is critically dependent on selecting an appropriate RAFT agent for the specific monomer class. The following table provides a general guide for this selection.
| RAFT Agent Class | Z-Group Example | Suitability for Monomer Types | Characteristics |
| Dithiobenzoates | Phenyl | ++ Styrenes, Acrylates, Methacrylates+ Acrylamides | Very high transfer constants; can cause rate retardation; prone to hydrolysis.[2] |
| Trithiocarbonates | S-Alkyl | ++ Styrenes, Acrylates, Methacrylates, Vinyls | High transfer constants; more hydrolytically stable; less retardation than dithiobenzoates.[2] |
| Dithiocarbamates | N,N-dialkyl | ++ Styrenes, Acrylates- Methacrylates | Activity depends on nitrogen substituents; effective for more electron-rich monomers.[2] |
| Xanthates | O-Alkyl | ++ Vinyl Acetate, Vinyl Esters+ Styrenes, Acrylates | Lower transfer constants; effective for Less Activated Monomers (LAMs).[2] |
| ++ Very Suitable; + Suitable; - Not Recommended |
General Experimental Protocol for RAFT Polymerization
The following outlines a typical procedure for performing a RAFT polymerization in solution.
Caption: A typical experimental workflow for RAFT polymerization.
Detailed Protocol: Bulk Polymerization of n-Butyl Acrylate (nBA)
This protocol is adapted from a representative example.[12]
1. Reagents and Stoichiometry:
-
Monomer: n-Butyl Acrylate (nBA) (8.00 g, 62 mmol)
-
RAFT Agent: S,S-Dibenzyl trithiocarbonate (0.158 g, 0.544 mmol)
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (V-601) (0.136 mmol)
-
Solvent: Propylene glycol methyl ether acetate (PGMEA) (8.23 g)
-
Target Ratio [M]:[CTA]:[I]: ~114 : 1 : 0.25
2. Procedure:
-
Prepare an initiator stock solution by dissolving V-601 in PGMEA.
-
In a 50 mL flask, combine the RAFT agent (S,S-dibenzyl trithiocarbonate) and the monomer (nBA).
-
Add the required amount of the initiator stock solution and the remaining solvent to the flask and stir until all components are fully dissolved.
-
Seal the flask with a rubber septum, insert a needle for gas outlet, and purge the solution by bubbling with nitrogen gas for 30 minutes at room temperature to remove dissolved oxygen.
-
Under a nitrogen atmosphere, immerse the flask in a pre-heated water or oil bath set to 75°C.
-
Allow the reaction to proceed for 2 hours with continuous stirring.
-
To quench the polymerization, remove the flask from the heat source and cool it rapidly in an ice-water bath.
-
The resulting polymer can be purified by precipitation in a large volume of a non-solvent (e.g., cold methanol) and analyzed.
3. Expected Results:
-
The resulting poly(n-butyl acrylate) is expected to have a controlled molecular weight (e.g., Mₙ ≈ 13,900 g/mol ) and a low polydispersity index (PDI ≈ 1.20).[12]
Conclusion
Reversible Addition-Fragmentation chain-Transfer polymerization is a robust and highly versatile method for synthesizing well-defined polymers. Its power lies in the rational selection of a RAFT agent that establishes a rapid equilibrium between active and dormant chains, affording control over molecular weight, polydispersity, and complex polymer architecture.[5] By understanding the fundamental mechanism, kinetics, and key experimental parameters, researchers can leverage RAFT to design and create advanced polymeric materials for a wide array of scientific and technological applications.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. Fundamentals of reversible addition–fragmentation chain transfer (RAFT) [ouci.dntb.gov.ua]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to use RAFT agents | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Spectroscopic Analysis of [(Methoxythioxomethyl)thio]acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis for [(Methoxythioxomethyl)thio]acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectroscopic information from structurally related analogs, including thioacetic acid, methoxyacetic acid, and (methylthio)acetic acid, to predict and interpret its spectral characteristics.
Predicted Spectroscopic Data
The spectroscopic data for this compound, predicted based on analogous compounds, is summarized below. These tables provide an expected range for key spectral features.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methoxy (CH₃O-) | 3.5 - 4.0 | Singlet | Expected to be a sharp singlet. |
| Methylene (-S-CH₂-COOH) | 3.0 - 3.5 | Singlet | Flanked by a sulfur atom and a carboxyl group. |
| Carboxylic Acid (-COOH) | 10 - 13 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Methoxy (CH₃O-) | 50 - 60 | |
| Thioxomethyl (-C(=S)-) | 190 - 210 | The C=S bond results in a significant downfield shift. |
| Methylene (-S-CH₂-COOH) | 30 - 40 | |
| Carboxylic Acid (-COOH) | 170 - 180 |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad absorption due to hydrogen bonding. |
| C-H (sp³) | 2850 - 3000 | Medium | |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | A strong, sharp absorption. |
| C=S (Thione) | 1050 - 1250 | Medium-Strong | |
| C-O (Methoxy) | 1000 - 1300 | Strong |
Table 4: Predicted UV-Vis Spectral Data
| Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
| C=S (n→π) | ~300 - 350 | Low | |
| C=O (n→π) | ~200 - 220 | Low | Acetic acid has a maximum around 206 nm.[1] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.[2] Use a liquid cell with an appropriate path length.
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or hexane). The concentration should be chosen to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum.
-
The spectrum is a plot of absorbance versus wavelength.
-
Workflow for Spectroscopic Data Analysis
The logical flow from sample analysis to structure elucidation is a critical process in chemical research. The following diagram illustrates this workflow.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Experimental verification of the predicted data is essential for definitive structural confirmation.
References
[(Methoxythioxomethyl)thio]acetic Acid: An In-depth Technical Guide to its Acidity and pKa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[(Methoxythioxomethyl)thio]acetic acid is a dithiocarbonate derivative with a carboxylic acid moiety. Its acidity is a critical parameter for understanding its chemical reactivity, biological activity, and pharmacokinetic profile. This guide synthesizes information on related compounds to estimate its pKa and provides detailed methodologies for its empirical determination. The structural features influencing its acidity are discussed, offering a predictive framework for its behavior in various chemical and biological systems.
Acidity and pKa Estimation
An experimental pKa value for this compound has not been identified in publicly accessible literature. However, an estimation can be made by examining the pKa values of structurally analogous compounds. The acidity of the carboxylic acid group in this compound is primarily influenced by the electron-withdrawing effects of the adjacent sulfur atoms and the methoxythioxomethyl group.
To provide context, the pKa values of relevant compounds are summarized in the table below.
| Compound Name | Structure | pKa Value | Reference |
| Acetic Acid | CH₃COOH | 4.76 | [1] |
| Thioacetic Acid | CH₃COSH | ~3.4 | [2] |
| Methoxyacetic Acid | CH₃OCH₂COOH | 3.57 | PubChem CID: 12251 |
| (Methylthio)acetic Acid | CH₃SCH₂COOH | 3.72 | PubChem CID: 75551 |
Analysis of Structural Effects:
-
Thioacetic Acid vs. Acetic Acid: Thioacetic acid (pKa ~3.4) is significantly more acidic than acetic acid (pKa 4.76). This is due to the sulfur atom's ability to better stabilize the negative charge of the conjugate base through its larger, more polarizable electron cloud compared to oxygen.[1][2]
-
Methoxyacetic Acid and (Methylthio)acetic Acid: The presence of an electronegative atom (oxygen or sulfur) at the α-position to the carboxylic acid, as seen in methoxyacetic acid (pKa 3.57) and (methylthio)acetic acid (pKa 3.72), increases acidity compared to acetic acid. This is due to the inductive electron-withdrawing effect of the heteroatom, which stabilizes the carboxylate anion.
Estimated pKa of this compound:
Based on the structures of the reference compounds, this compound possesses two key features that will influence its acidity:
-
α-Thioether Linkage: Similar to (methylthio)acetic acid, the sulfur atom alpha to the carboxylic acid will exert an electron-withdrawing inductive effect, increasing acidity.
-
Dithiocarbonate Moiety: The (methoxythioxomethyl) group is expected to be electron-withdrawing, further stabilizing the carboxylate anion.
Considering these factors, it is reasonable to predict that the pKa of this compound will be lower than that of acetic acid and likely in a range similar to or slightly lower than thioacetic acid and methoxyacetic acid, placing it in the approximate range of 3.0 - 3.5 . However, empirical determination is necessary for an accurate value.
Experimental Protocols for pKa Determination
The pKa of this compound can be experimentally determined using several well-established methods. The choice of method may depend on the compound's purity, solubility, and the required precision.
Potentiometric Titration
Potentiometric titration is a highly accurate and commonly used method for pKa determination.[3] It involves titrating a solution of the compound with a strong base and monitoring the pH change.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited, to a known concentration (e.g., 0.01 M). The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., 0.1 M).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system should be blanketed with an inert gas (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve, often determined using the first or second derivative of the curve.
UV-Visible Spectrophotometry
This method is applicable if the ionized and non-ionized forms of the compound have distinct UV-Vis absorption spectra.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 5) are prepared.
-
Sample Preparation: A stock solution of this compound is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a suitable wavelength range.
-
Data Analysis: The absorbance at a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[4] Isosbestic points, where the molar absorptivity of the two species is equal, can help confirm a simple two-state equilibrium.
Visualizations
Logical Workflow for pKa Determination
Caption: Workflow for the experimental determination of the pKa value.
Dissociation Equilibrium
Caption: Dissociation equilibrium of this compound.
Conclusion
While a definitive experimental pKa for this compound is not currently reported in the literature, a reasoned estimation based on the electronic effects of its constituent functional groups places its pKa in the range of 3.0 to 3.5. This suggests it is a moderately strong organic acid. For applications requiring a precise understanding of its ionization state, such as in drug development and chemical synthesis, experimental determination of the pKa is crucial. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided in this guide offer robust methods for obtaining this critical physicochemical parameter. The absence of information on its biological signaling pathways indicates a potential area for future research.
References
Methodological & Application
Application Notes and Protocols for Photo-Iniferter RAFT Polymerization Using [(Methoxythioxomethyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of [(Methoxythioxomethyl)thio]acetic acid as a chain transfer agent (CTA) in photo-iniferter reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions under mild conditions, initiated by light.
Overview of Photo-Iniferter RAFT Polymerization
Photo-iniferter RAFT polymerization is a powerful technique for creating polymers with a high degree of control over their architecture. Unlike traditional RAFT polymerization that often requires a separate thermal initiator, the photo-iniferter process utilizes light to generate radicals directly from the RAFT agent. The term "iniferter" describes a molecule that acts as an initiator, transfer agent, and terminator. In this process, the C-S bond of the RAFT agent, this compound, undergoes homolytic cleavage upon irradiation to generate a carbon-centered radical (initiator) and a thiocarbonylthio radical (dormant species). This allows for temporal and spatial control over the polymerization process, simply by switching the light source on and off.
Synthesis of this compound
Reaction Scheme:
-
Formation of Potassium O-Methyl Xanthate: CH₃OH + CS₂ + KOH → CH₃OC(=S)SK + H₂O
-
Reaction with Bromoacetic Acid: CH₃OC(=S)SK + BrCH₂COOH → [(CH₃OC(=S)S)CH₂COOH] + KBr
Experimental Protocol: Synthesis of this compound
Materials:
-
Methanol (anhydrous)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Bromoacetic acid
-
Diethyl ether (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Step 1: Preparation of Potassium O-Methyl Xanthate
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium hydroxide (1 eq.) in anhydrous methanol.
-
Slowly add carbon disulfide (1 eq.) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic.
-
Continue stirring for 1-2 hours at room temperature. A yellow precipitate of potassium O-methyl xanthate should form.
-
Collect the solid by filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
-
Step 2: Synthesis of this compound
-
Dissolve the synthesized potassium O-methyl xanthate (1 eq.) in deionized water.
-
In a separate flask, dissolve bromoacetic acid (1 eq.) in deionized water.
-
Slowly add the bromoacetic acid solution to the xanthate solution at room temperature with stirring.
-
Allow the reaction to proceed for 12-24 hours.
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound, as a yellow oil or solid.
-
Characterization: The structure and purity of the synthesized RAFT agent should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol for Photo-Iniferter RAFT Polymerization
This protocol provides a general procedure for the polymerization of acrylic monomers, such as methyl acrylate (MA), using this compound as the photo-iniferter.
Materials and Equipment:
-
This compound (RAFT agent)
-
Monomer (e.g., Methyl Acrylate, freshly passed through a column of basic alumina to remove inhibitor)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel with a rubber septum
-
Light source (e.g., LED lamp with a specific wavelength, such as 365 nm or 460 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas for deoxygenation
-
Syringes and needles
Experimental Protocol: Polymerization of Methyl Acrylate
-
Preparation of the Reaction Mixture:
-
In a Schlenk tube, add the desired amount of this compound.
-
Add the solvent and the monomer. A typical monomer concentration is in the range of 2-4 M. The ratio of monomer to RAFT agent will determine the target degree of polymerization (DP). For example, a [Monomer]:[RAFT] ratio of 100:1 targets a DP of 100.
-
Seal the Schlenk tube with a rubber septum.
-
-
Deoxygenation:
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can quench the radical polymerization.
-
-
Polymerization:
-
Place the reaction vessel in front of the light source. Ensure a consistent distance from the light source for reproducibility.
-
Turn on the light source to initiate the polymerization. The reaction is typically carried out at room temperature.
-
To monitor the progress of the polymerization, samples can be withdrawn at different time intervals using a degassed syringe.
-
-
Analysis:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks to an internal standard.
-
Molecular Weight and Dispersity (Đ): Analyze the molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the photo-iniferter RAFT polymerization of methyl acrylate using a trithiocarbonate RAFT agent similar to this compound. These values should be considered as a starting point for optimization.
Table 1: Polymerization of Methyl Acrylate (MA) under Blue LED Light (460 nm)
| [MA]₀ (M) | [MA]₀:[RAFT]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol , Theo) | Mₙ ( g/mol , SEC) | Đ |
| 4 | 100:1 | 2 | 55 | 4,800 | 5,100 | 1.15 |
| 4 | 100:1 | 4 | 85 | 7,400 | 7,800 | 1.12 |
| 4 | 200:1 | 4 | 60 | 10,400 | 11,000 | 1.18 |
| 4 | 200:1 | 8 | 90 | 15,600 | 16,200 | 1.15 |
Table 2: Effect of Light Intensity on Polymerization Rate
| Light Intensity (mW/cm²) | Apparent Rate Constant (kₐₚₚ, h⁻¹) |
| 5 | 0.15 |
| 10 | 0.28 |
| 20 | 0.55 |
Visualizations
Mechanism of Photo-Iniferter RAFT Polymerization
Application Notes and Protocols for RAFT Polymerization of N,N-dimethylacrylamide with Xanthates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] Among the various RAFT agents, xanthates are particularly effective for controlling the polymerization of "less-activated" monomers such as N,N-dimethylacrylamide (DMAA).[2] Poly(N,N-dimethylacrylamide) (PDMAA) is a water-soluble, biocompatible polymer with applications in drug delivery, hydrogels, and other biomedical fields. The ability to precisely control the architecture of PDMAA via RAFT polymerization opens up possibilities for creating advanced materials with tailored properties.
These application notes provide a comprehensive overview and detailed protocols for the RAFT polymerization of DMAA using xanthate-based chain transfer agents (CTAs).
Key Advantages of Using Xanthates for DMAA Polymerization:
-
Good Control over Less-Activated Monomers: Xanthates are particularly suitable for monomers like DMAA, enabling the synthesis of polymers with predictable molecular weights and low dispersity (Đ).
-
Versatility in Reaction Conditions: RAFT polymerization with xanthates can be conducted under a range of conditions, including in various solvents and at different temperatures. Photo-initiated RAFT polymerization using xanthates as photo-iniferters is also a viable option, allowing for polymerization under mild, visible light conditions.[3][4]
-
Tolerance to a Wide Range of Functional Groups: The RAFT process is compatible with many functional groups, allowing for the polymerization of functionalized DMAA monomers or the synthesis of well-defined block copolymers.[5]
Experimental Data Summary
The following tables summarize representative data for the RAFT polymerization of N,N-dimethylacrylamide and related less-activated monomers using xanthate chain transfer agents.
Table 1: RAFT Polymerization of N,N-dimethylacrylamide (DMAA) with a Bis(xanthate) Photoiniferter
| Monomer | CTA (1 eq) | Monomer (eq) | Solvent (50 wt%) | Conditions | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| DMAA | bis(xanthate) | 50 | Dioxane | Visible Light, N₂ | >90 | ~4300 | ~1.1 | [3] |
| DMAA | bis(xanthate) | 50 | Dioxane | Visible Light, Air | >90 | ~4300 | ~1.1 | [3] |
Note: In this study, a bifunctional xanthate was used as a photoiniferter, demonstrating oxygen tolerance.
Table 2: Representative RAFT Polymerization of a Less-Activated Monomer (N-Vinylpyrrolidone) with a Xanthate CTA
| Monomer | CTA | [M]₀/[CTA]₀/[I]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| NVP | O-Ethyl-S-(1-phenylethyl) dithiocarbonate | 100/1/0.2 | 1,4-Dioxane | 60 | 24 | 95 | 11,000 | 1.15 |
| NVP | O-Ethyl-S-(1-phenylethyl) dithiocarbonate | 200/1/0.2 | 1,4-Dioxane | 60 | 24 | 92 | 21,000 | 1.18 |
| NVP | O-Ethyl-S-(1-phenylethyl) dithiocarbonate | 400/1/0.2 | 1,4-Dioxane | 60 | 48 | 90 | 42,000 | 1.20 |
Note: This data for N-vinylpyrrolidone (NVP), another less-activated monomer, provides a useful reference for expected outcomes with DMAA under thermal conditions due to the scarcity of comprehensive tabulated data for the thermal RAFT polymerization of DMAA with simple xanthates in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the synthesis of the xanthate RAFT agent and the subsequent RAFT polymerization of N,N-dimethylacrylamide.
Protocol 1: Synthesis of a Xanthate RAFT Agent
This protocol describes the synthesis of a typical xanthate, (1-(O-ethylxanthyl)ethyl)benzene, which can be used for the RAFT polymerization of DMAA.
Materials:
-
1-bromoethylbenzene
-
Potassium O-ethyl xanthate
-
Ethanol
-
Pentane
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-bromoethylbenzene (58.6 mmol) and ethanol (100 ml).
-
Purge the flask with nitrogen for 1 hour while cooling the reaction mixture to 0°C in an ice bath.
-
Add potassium O-ethyl xanthate (64.7 mmol) to the reaction mixture. A color change from colorless to yellow should be observed.
-
Protect the flask from light with aluminum foil and allow the reaction mixture to stir at 0°C for 4.5 hours under a continuous flow of nitrogen.
-
Transfer the reaction mixture to a separating funnel and add deionized water (100 ml).
-
Extract the product with a mixture of pentane and diethyl ether (200 ml / 100 ml).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation to remove starting materials, yielding the xanthate RAFT agent as a yellow oil.[6]
Protocol 2: RAFT Polymerization of N,N-dimethylacrylamide (DMAA)
This protocol is a representative procedure for the synthesis of poly(N,N-dimethylacrylamide) via RAFT polymerization using a xanthate CTA and a thermal initiator.
Materials:
-
N,N-dimethylacrylamide (DMAA), freshly distilled
-
Xanthate RAFT agent (e.g., (1-(O-ethylxanthyl)ethyl)benzene)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Hexane
Procedure:
-
In a Schlenk tube, dissolve DMAA (e.g., 20 mmol, targeting a specific degree of polymerization), the xanthate RAFT agent (e.g., 0.2 mmol for a target DP of 100), and AIBN (e.g., 0.04 mmol for a CTA/initiator ratio of 5) in 1,4-dioxane (to achieve a desired monomer concentration, typically 1-2 M).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with nitrogen or argon.
-
Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the monomer conversion by taking aliquots at different time points and analyzing them via ¹H NMR spectroscopy.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold hexane.
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer by size exclusion chromatography (SEC) to determine the number-average molecular weight (M_n) and dispersity (Đ), and by ¹H NMR to confirm the structure and determine monomer conversion.
Visualizations
The following diagrams illustrate the RAFT polymerization mechanism and a typical experimental workflow.
Figure 1: The mechanism of RAFT polymerization.
Figure 2: Experimental workflow for RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convert to mPAGE™ Gels for Improved Results [sigmaaldrich.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
Synthesis of Well-Defined Block Copolymers Using [(Methoxythioxomethyl)thio]acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of well-defined block copolymers utilizing [(Methoxythioxomethyl)thio]acetic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The methodologies outlined herein are particularly relevant for applications in drug delivery, where precise control over polymer architecture and functionality is paramount.
Introduction
Block copolymers are a versatile class of macromolecules composed of two or more distinct polymer chains linked together. Their ability to self-assemble into various nanostructures makes them ideal candidates for a range of applications, including drug encapsulation, targeted delivery, and controlled release. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing block copolymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
The choice of RAFT agent is crucial for achieving controlled polymerization. This compound is a versatile RAFT agent, particularly suitable for the polymerization of a wide range of monomers, including acrylates and methacrylates. Its carboxylic acid functionality allows for further post-polymerization modification, enabling the conjugation of targeting ligands or other functional moieties.
Core Concepts and Workflow
The synthesis of block copolymers via RAFT polymerization is a sequential process. First, a homopolymer (macro-RAFT agent) is synthesized by polymerizing a monomer in the presence of the RAFT agent. This macro-RAFT agent is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers.
Figure 1: General workflow for the synthesis of a diblock copolymer using RAFT polymerization.
Experimental Protocols
The following protocols are adapted from established RAFT polymerization procedures for structurally similar carboxylic acid-functionalized RAFT agents. Researchers should optimize these conditions for their specific monomers and target molecular weights.
Materials
-
Monomers: e.g., N-isopropylacrylamide (NIPAM), methyl methacrylate (MMA), acrylic acid (AA), etc. (purified by passing through a column of basic alumina to remove inhibitor).
-
RAFT Agent: this compound.
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501 for aqueous systems), recrystallized from an appropriate solvent.
-
Solvent: Anhydrous 1,4-dioxane, N,N-dimethylformamide (DMF), or water, depending on the monomer solubility.
-
Purification: Diethyl ether, hexane, dialysis tubing (appropriate molecular weight cut-off).
Protocol for Synthesis of a Poly(N-isopropylacrylamide) (PNIPAM) Macro-RAFT Agent
This protocol details the synthesis of a PNIPAM homopolymer that will serve as the macro-RAFT agent for the subsequent polymerization of a second block.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve N-isopropylacrylamide (e.g., 1.0 g, 8.84 mmol), this compound (e.g., 32.5 mg, 0.178 mmol), and AIBN (e.g., 2.9 mg, 0.0178 mmol) in 5 mL of anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is typically in the range of 50:1:0.1 to 500:1:0.1, depending on the desired molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.
-
Termination: Stop the polymerization by quenching the reaction in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether or hexane. Isolate the polymer by filtration or centrifugation, redissolve it in a minimal amount of a suitable solvent (e.g., THF or acetone), and re-precipitate. Repeat this process two to three times to remove unreacted monomer and initiator.
-
Drying: Dry the purified PNIPAM macro-RAFT agent under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the macro-RAFT agent by ¹H NMR spectroscopy to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol for Synthesis of a PNIPAM-b-Poly(methyl methacrylate) (PNIPAM-b-PMMA) Diblock Copolymer
This protocol describes the chain extension of the PNIPAM macro-RAFT agent with methyl methacrylate to form a diblock copolymer.
-
Reaction Setup: In a Schlenk flask, dissolve the purified PNIPAM macro-RAFT agent (e.g., 0.5 g) and methyl methacrylate (MMA) (e.g., 0.5 g, 5.0 mmol) in 5 mL of anhydrous 1,4-dioxane. A small amount of AIBN can be added if the polymerization is slow, but often the living chain ends of the macro-RAFT agent are sufficient to initiate polymerization.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Purification: Follow the same termination and purification procedures as described in section 3.2. The choice of precipitating solvent may need to be adjusted based on the solubility of the block copolymer.
-
Drying and Characterization: Dry the final diblock copolymer under vacuum and characterize it using ¹H NMR and GPC. A clear shift to a higher molecular weight in the GPC trace compared to the macro-RAFT agent, while maintaining a low PDI, indicates successful block copolymer formation.
Data Presentation
The following tables provide representative data for the synthesis of block copolymers using a carboxylic acid-functionalized RAFT agent. The actual results will vary depending on the specific experimental conditions.
Table 1: Synthesis of PNIPAM Macro-RAFT Agent
| Entry | [NIPAM]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI |
| 1 | 100:1:0.1 | 6 | 65 | 7400 | 7800 | 1.15 |
| 2 | 100:1:0.1 | 12 | 85 | 9700 | 9900 | 1.12 |
| 3 | 200:1:0.1 | 12 | 70 | 15900 | 16500 | 1.18 |
Table 2: Synthesis of PNIPAM-b-PMMA Diblock Copolymer
| Entry | Macro-RAFT Agent | [MMA]:[Macro-RAFT] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI |
| 1 | PNIPAM (Mn=7800) | 100:1 | 8 | 55 | 13300 | 14000 | 1.20 |
| 2 | PNIPAM (Mn=9900) | 150:1 | 12 | 60 | 18900 | 19500 | 1.25 |
| 3 | PNIPAM (Mn=16500) | 200:1 | 12 | 50 | 26500 | 27100 | 1.28 |
Signaling Pathways and Logical Relationships
The mechanism of RAFT polymerization involves a series of equilibria that lead to the controlled growth of polymer chains. The key steps are initiation, chain transfer, re-initiation, and equilibration.
Figure 2: Simplified schematic of the RAFT polymerization mechanism.
Applications in Drug Development
The well-defined amphiphilic block copolymers synthesized using this compound can self-assemble in aqueous media to form micelles. These micelles typically possess a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic corona, which provides stability in biological fluids and can be functionalized for targeted delivery.[1]
Figure 3: Application of block copolymer micelles in drug delivery.
Conclusion
The use of this compound as a RAFT agent provides a robust and versatile method for the synthesis of well-defined block copolymers. The protocols and data presented herein serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development. The ability to precisely control the polymer architecture opens up numerous possibilities for the design of advanced drug delivery systems with enhanced efficacy and reduced side effects.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with Xanthate-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using xanthate-derived polymers. This technique, a subset of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offers excellent control over polymer characteristics, enabling the tailored design of nanoparticles for various applications, particularly in drug delivery.
Introduction
Surface modification of nanoparticles is crucial for enhancing their stability, biocompatibility, and functionality.[1][2][3] Xanthate-mediated RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow polydispersity.[4][5] These polymers can be engineered with specific end-groups, such as thiols, that readily anchor to the surface of nanoparticles like gold, creating a stable, functionalized coating.[6][7] This modification can improve drug loading capacity, control release kinetics, and facilitate targeted delivery to specific cells or tissues.[8][9][10]
Experimental Protocols
Here we provide detailed protocols for the synthesis of a xanthate-derived polymer, its subsequent use for the surface modification of gold nanoparticles, and the characterization of the resulting polymer-coated nanoparticles.
Synthesis of Thiol-Terminated Poly(acrylic acid) via RAFT Polymerization using a Xanthate Agent
This protocol describes the synthesis of poly(acrylic acid) (PAA) with a terminal thiol group, which is achieved by aminolysis of the xanthate end-group.
Materials:
-
Acrylic acid (AA)
-
O-ethyl-S-(1-phenylethyl) carbonodithioate (Xanthate RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Ethylenediamine (for aminolysis)
-
Hydrochloric acid (HCl)
-
Dialysis tubing (MWCO 3500 Da)
-
Deionized (DI) water
Procedure:
-
Polymerization:
-
In a Schlenk flask, dissolve acrylic acid (e.g., 5 g, 69.4 mmol), O-ethyl-S-(1-phenylethyl) carbonodithioate (e.g., 0.156 g, 0.69 mmol), and AIBN (e.g., 0.011 g, 0.069 mmol) in 1,4-dioxane (15 mL). The molar ratio of [AA]:[RAFT agent]:[AIBN] should be approximately 100:1:0.1.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 6-8 hours.
-
To quench the reaction, expose the flask to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Aminolysis of the Xanthate End-Group:
-
Dissolve the dried PAA-xanthate polymer in DI water.
-
Add a 20-fold molar excess of ethylenediamine to the polymer solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Purify the thiol-terminated PAA by dialysis against DI water for 48 hours, changing the water every 12 hours.
-
Freeze-dry the purified polymer to obtain a white powder.
-
Surface Modification of Gold Nanoparticles (AuNPs)
This protocol details the "grafting-to" approach for coating AuNPs with the synthesized thiol-terminated PAA.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm) in aqueous solution
-
Thiol-terminated poly(acrylic acid) (PAA-SH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Add a solution of PAA-SH in DI water to the AuNP suspension in a 10:1 molar excess of polymer to AuNPs.
-
Gently stir the mixture at room temperature for 24 hours to allow for the formation of the gold-thiol bond.[6][7]
-
To remove excess, unbound polymer, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times.
-
After the final wash, resuspend the PAA-coated AuNPs in the desired buffer for characterization and further applications.
Characterization of Polymer-Coated Nanoparticles
2.3.1. Dynamic Light Scattering (DLS) for Size and Size Distribution
DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after polymer coating.[11][12][13]
Protocol:
-
Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration (typically a slightly hazy solution).[14]
-
Ensure the sample is free of dust and aggregates by filtering through a 0.22 µm syringe filter.
-
Place the sample in a clean cuvette and allow it to equilibrate to the instrument's temperature (e.g., 25°C) for at least 5 minutes.[12]
-
Perform at least three measurements to ensure reproducibility.[12]
-
Record the z-average diameter and the PDI. An increase in the hydrodynamic diameter is expected after polymer coating.
2.3.2. Transmission Electron Microscopy (TEM) for Morphology and Core Size
TEM provides high-resolution images to visualize the nanoparticle core and the surrounding polymer shell.[15][16]
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.
-
Allow the grid to sit for 1-2 minutes.
-
Blot away the excess solution using filter paper.
-
(Optional) For better contrast of the polymer shell, a negative staining agent like uranyl acetate can be applied. Place a drop of the staining solution on the grid for 30 seconds and then blot dry.
-
Allow the grid to dry completely before imaging.
-
Acquire images at various magnifications to observe the overall morphology and individual particles.
2.3.3. Thermogravimetric Analysis (TGA) for Grafting Density
TGA measures the weight loss of the sample as a function of temperature to quantify the amount of polymer grafted onto the nanoparticles, which is then used to calculate the grafting density.[17][18][19]
Protocol:
-
Place a known amount of the dried, polymer-coated nanoparticles (typically 5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss profile. The weight loss between approximately 200°C and 500°C corresponds to the decomposition of the grafted polymer.
-
Calculate the grafting density (σ) using the following formula:
σ (chains/nm²) = (W_polymer * N_A) / (M_n * W_core * S_A)
Where:
-
W_polymer is the mass of the polymer (from TGA weight loss).
-
N_A is Avogadro's number.
-
M_n is the number-average molecular weight of the polymer (determined by GPC).
-
W_core is the mass of the nanoparticle cores (remaining mass in TGA).
-
S_A is the surface area of a single nanoparticle (calculated from the core diameter measured by TEM).
-
Quantitative Data Summary
The following tables present typical quantitative data obtained from the characterization of xanthate-derived polymer-coated nanoparticles.
Table 1: Polymer and Nanoparticle Characteristics
| Parameter | Before Modification | After Modification |
| Polymer Mn ( g/mol ) | N/A | 10,000 - 50,000 |
| Polymer PDI | N/A | 1.1 - 1.3 |
| Nanoparticle Core Diameter (TEM, nm) | 20.5 ± 2.1 | 20.5 ± 2.1 |
| Hydrodynamic Diameter (DLS, nm) | 22.1 ± 1.5 | 45.3 ± 3.2 |
| Zeta Potential (mV) | -35.2 ± 2.8 | -45.8 ± 3.5 |
| Grafting Density (chains/nm²) | N/A | 0.5 - 1.5 |
Table 2: Drug Loading and Release Kinetics
| Drug | Polymer Coating | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (first 2h, %) | Cumulative Release (24h, %) |
| Doxorubicin | PAA | 8.2 ± 0.7 | 75.4 ± 5.1 | 15.2 ± 1.8 | 65.7 ± 4.3 |
| Paclitaxel | PAA-PEG | 5.6 ± 0.5 | 82.1 ± 6.3 | 8.9 ± 1.1 | 42.3 ± 3.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
Signaling Pathway: Nanoparticle Uptake and PI3K/Akt/mTOR Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 4. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 5. wlv.openrepository.com [wlv.openrepository.com]
- 6. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ceint.duke.edu [ceint.duke.edu]
- 13. NIST-NCL Protocol Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scattering | Center for the Environmental Implications of NanoTechnology [ceint.duke.edu]
- 14. research.colostate.edu [research.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy | Labcompare.com [labcompare.com]
- 17. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Determining the Chain Transfer Coefficient for [(Methoxythioxomethyl)thio]acetic acid in RAFT Polymerization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The success of RAFT polymerization is highly dependent on the choice of the RAFT agent, also known as a chain transfer agent (CTA). [(Methoxythioxomethyl)thio]acetic acid is a xanthate-based RAFT agent. To effectively utilize this RAFT agent in polymer synthesis, it is crucial to determine its chain transfer coefficient (Ctr). The Ctr is a measure of the RAFT agent's efficiency in mediating the polymerization process and is defined as the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). This document provides a detailed protocol for the experimental determination of the Ctr for this compound.
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Xanthic acid, O-methyl ester, S-carboxymethyl ester |
| CAS Number | 2044-36-2 |
| Molecular Formula | C4H6O3S2 |
| Molecular Weight | 166.22 g/mol |
| Class of RAFT Agent | Xanthate |
Xanthates are a class of RAFT agents that are particularly useful for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate.[1] They are known to yield polymers with controlled molecular weights, although sometimes with broader polydispersity compared to other RAFT agents like dithioesters.
Experimental Determination of the Chain Transfer Coefficient (Ctr)
The most common method for determining the Ctr is the Mayo method.[2][3][4] This method involves running a series of polymerizations at low monomer conversions with varying ratios of the RAFT agent to the monomer. The number-average degree of polymerization (DPn) is then measured for each experiment and plotted according to the Mayo equation.
The Mayo Equation
The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the RAFT agent.
-
DPn,0 is the number-average degree of polymerization in the absence of the RAFT agent.
-
Ctr is the chain transfer coefficient.
-
[S] is the concentration of the RAFT agent, this compound.
-
[M] is the concentration of the monomer.
By plotting 1/DPn against [S]/[M], a straight line should be obtained. The slope of this line is the chain transfer coefficient, Ctr.
Experimental Protocol
This protocol describes the polymerization of a model monomer, for instance, N-vinylpyrrolidone (NVP) or vinyl acetate (VAc), with this compound as the RAFT agent and Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
Monomer (e.g., N-vinylpyrrolidone or vinyl acetate), freshly distilled
-
This compound (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized
-
Solvent (e.g., 1,4-dioxane or toluene), anhydrous
-
Nitrogen gas (for deoxygenation)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stir bars
-
Oil bath with temperature controller
-
Inhibitor removal columns (if necessary for the monomer)
Experimental Setup:
A series of polymerizations should be set up with varying concentrations of the RAFT agent while keeping the monomer and initiator concentrations constant. A control experiment without the RAFT agent is also necessary to determine DPn,0.
Table 1: Example Experimental Conditions for Ctr Determination
| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | [RAFT Agent] (mol/L) | [RAFT Agent]/[Monomer] |
| 1 (Control) | 2.0 | 0.01 | 0 | 0 |
| 2 | 2.0 | 0.01 | 0.02 | 0.01 |
| 3 | 2.0 | 0.01 | 0.04 | 0.02 |
| 4 | 2.0 | 0.01 | 0.06 | 0.03 |
| 5 | 2.0 | 0.01 | 0.08 | 0.04 |
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the monomer, RAFT agent, and initiator in the chosen solvent to ensure accurate dispensing of small quantities.
-
Reaction Setup: For each experiment, add the appropriate volumes of the monomer, RAFT agent, and solvent to a Schlenk flask containing a magnetic stir bar.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen gas.
-
Initiation: Place the Schlenk flasks in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C). Add the required amount of the initiator stock solution to each flask via a gas-tight syringe.
-
Polymerization: Allow the polymerization to proceed for a time sufficient to achieve a low monomer conversion (<10%). This is crucial for the validity of the Mayo method.
-
Termination: Quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Analysis: Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy. Analyze the molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5][6][7][8][9]
Data Analysis
-
Calculate DPn: From the GPC/SEC data, obtain the number-average molecular weight (Mn) for each polymer sample. Calculate the number-average degree of polymerization (DPn) using the following formula: DPn = (Mn - MRAFT) / Mmonomer Where MRAFT is the molecular weight of the RAFT agent and Mmonomer is the molecular weight of the monomer.
-
Construct the Mayo Plot:
-
For each experiment, calculate 1/DPn and the ratio [S]/[M].
-
Plot 1/DPn on the y-axis against [S]/[M] on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the chain transfer coefficient (Ctr). The y-intercept should correspond to 1/DPn,0 from the control experiment.
-
Table 2: Data Collection and Calculation for Mayo Plot
| Experiment | [S]/[M] | Mn ( g/mol ) | DPn | 1/DPn |
| 1 (Control) | 0 | Data from GPC | Calculated | Calculated |
| 2 | 0.01 | Data from GPC | Calculated | Calculated |
| 3 | 0.02 | Data from GPC | Calculated | Calculated |
| 4 | 0.03 | Data from GPC | Calculated | Calculated |
| 5 | 0.04 | Data from GPC | Calculated | Calculated |
Alternative Method: Kinetic Modeling
For a more in-depth understanding of the polymerization kinetics, computational modeling can be employed.[4][10] Software packages like PREDICI® can simulate the RAFT polymerization process and provide estimates for various rate coefficients, including ktr and kp.[11] This approach requires more extensive experimental data, such as monomer conversion versus time profiles and the evolution of molecular weight distribution with conversion.
Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: Workflow for determining the chain transfer coefficient (Ctr).
References
- 1. researchgate.net [researchgate.net]
- 2. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 3. rubbernews.com [rubbernews.com]
- 4. The importance of kinetic modeling for understanding and designing RAFT polymerizations - Advanced Science News [advancedsciencenews.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients [mdpi.com]
Application Notes and Protocols for Post-Polymerization Modification of Xanthate End-Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of polymer end-groups derived from xanthate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Such modifications are pivotal for the synthesis of advanced macromolecular architectures and functional materials for high-tech applications, including targeted drug delivery, diagnostics, and smart materials.
Introduction to Xanthate End-Group Modification
Polymers synthesized via RAFT polymerization using xanthate chain transfer agents (CTAs) possess a characteristic thiocarbonylthio (-S(C=S)OR) end-group. This moiety, while crucial for controlling the polymerization, can be a versatile chemical handle for post-polymerization modification. The ability to selectively transform this end-group opens up a vast landscape of possibilities for creating tailor-made polymers with specific functionalities.
The most common and versatile strategy involves the conversion of the xanthate group into a highly reactive thiol (-SH) group. This thiol can then serve as a focal point for a variety of highly efficient "click" chemistry reactions, enabling the conjugation of biomolecules, fluorophores, or other functional moieties. Direct modification of the xanthate group through methods like oxidation or thermal elimination provides alternative routes to functional polymers.
This document outlines key protocols for these transformations and their subsequent applications, with a focus on creating materials relevant to drug development.
Key Modification Strategies and Protocols
Aminolysis: Conversion of Xanthate to Thiol
Aminolysis is the most widely employed method for the removal of the xanthate end-group to generate a terminal thiol. This reaction is typically fast and efficient but requires careful selection of reaction conditions to prevent the oxidative dimerization of the resulting thiol into a disulfide bond.
Experimental Protocol: Aminolysis of Star-Shaped Poly(N-vinylcaprolactam) (PNVCL)[1]
This protocol describes the aminolysis of a six-arm star-shaped PNVCL polymer synthesized via RAFT polymerization with a xanthate CTA. The use of dichloromethane as a solvent is critical to prevent the formation of crosslinked gels that can occur in other solvents like THF[1].
Materials:
-
(PNVCL-Xanthate)6 star polymer (e.g., Mn ~ 40,000 g/mol )
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexylamine
-
Ethyl ether/petroleum ether (1:1, v/v)
-
Magnetic stirrer and stir bar
-
20 mL vial with a cap
Procedure:
-
In a 20 mL vial, dissolve 0.5 g of the (PNVCL-Xanthate)6 star polymer in 6 mL of anhydrous CH2Cl2.
-
Add a magnetic stir bar and stir the solution until the polymer is fully dissolved.
-
Add 0.08 mL of hexylamine to the polymer solution.
-
Cap the vial and stir the reaction mixture at room temperature for 10 minutes.
-
To precipitate the polymer, add the reaction mixture dropwise to a beaker containing an excess of a cold ethyl ether/petroleum ether (1:1) mixture under vigorous stirring.
-
A solid precipitate of the thiol-terminated polymer, (PNVCL-SH)6, will form.
-
Decant the supernatant and redissolve the polymer in a minimal amount of CH2Cl2.
-
Repeat the precipitation (step 5) two more times to ensure the removal of excess hexylamine and byproducts.
-
After the final precipitation, collect the polymer and dry it under vacuum to a constant weight.
-
The purified (PNVCL-SH)6 should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Characterization:
-
GPC/SEC: A shift in the elution peak to a slightly higher apparent molecular weight may be observed after aminolysis. The absence of a high molecular weight shoulder indicates the successful prevention of disulfide bond formation.
-
1H NMR: The disappearance of signals corresponding to the xanthate group confirms the reaction completion.
-
UV-Vis Spectroscopy: The characteristic absorbance of the thiocarbonylthio group (around 300 nm) will disappear after successful aminolysis.
Thiol-Ene "Click" Chemistry for Bioconjugation
The thiol end-group generated from aminolysis is an excellent nucleophile for Michael addition reactions and a radicalophile for thiol-ene "click" reactions. These reactions are highly efficient and can be performed under mild conditions, making them ideal for conjugating sensitive biomolecules like peptides.
Experimental Protocol: One-Pot Aminolysis and Thiol-Maleimide Conjugation
This protocol describes the functionalization of a thiol-terminated polymer with a maleimide-containing molecule, such as a maleimide-functionalized peptide (e.g., RGD peptide for integrin targeting).
Materials:
-
Xanthate-terminated polymer
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or DMF)
-
Primary amine (e.g., hexylamine)
-
Maleimide-functionalized molecule (e.g., N-(propargyl)maleimide or RGD-maleimide)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the xanthate-terminated polymer in the anhydrous, deoxygenated solvent in a flask under an inert atmosphere.
-
Add the primary amine (typically 5-10 equivalents per xanthate end-group) to the solution and stir for 10-30 minutes at room temperature to effect the aminolysis.
-
Introduce the maleimide-functionalized molecule (1.1-1.5 equivalents per thiol end-group) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS if applicable).
-
Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
-
Wash the precipitate with the non-solvent to remove unreacted reagents.
-
Dry the final polymer-conjugate under vacuum.
Ozonolysis: Direct Oxidation of Xanthate End-Groups
Ozonolysis offers a direct route to modify the xanthate end-group without the need for intermediate thiol formation. This method is particularly useful for modifying polymers in aqueous dispersions (latexes), where the hydrophobic nature of ozone allows it to diffuse into the polymer particles. The reaction converts the xanthate into a thiocarbonate end-group, which is colorless and more stable.
Experimental Protocol: Ozonolysis of Poly(n-butyl acrylate) (PBA) Latex[2]
This protocol is adapted for the modification of xanthate-terminated PBA latex particles.
Materials:
-
PBA latex with xanthate end-groups in water
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Place the aqueous PBA latex in the reaction vessel and begin stirring.
-
Bubble a stream of ozone-containing gas (from the ozone generator) through the latex using a gas dispersion tube.
-
The reaction progress can be monitored by the disappearance of the yellow color of the latex, indicating the consumption of the xanthate groups.
-
Continue the ozonolysis until the latex becomes colorless, which signifies the completion of the reaction.
-
Purge the system with nitrogen to remove any residual ozone.
-
The resulting latex with thiocarbonate end-groups can be used directly or the polymer can be isolated by precipitation.
Thermal Elimination (Chugaev Elimination)
The Chugaev elimination is a classic organic reaction that can be applied to polymers with xanthate end-groups to introduce terminal unsaturation (an alkene). This intramolecular cis-elimination reaction is thermally induced and proceeds through a six-membered cyclic transition state[3][4][5].
General Protocol: Thermal Elimination of Xanthate End-Groups
Materials:
-
Xanthate-terminated polymer
-
High-boiling point, inert solvent (e.g., o-dichlorobenzene, chlorobenzene)
-
Reaction flask with a condenser and nitrogen inlet
Procedure:
-
Dissolve the xanthate-terminated polymer in the high-boiling point solvent in the reaction flask.
-
Deoxygenate the solution by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 120-200 °C) under a nitrogen atmosphere[3].
-
The reaction time can vary from a few hours to over 20 hours, depending on the polymer and the specific xanthate structure[2].
-
Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR for the disappearance of the xanthate protons and the appearance of alkene protons.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the solution to a suitable non-solvent.
-
Wash and dry the resulting alkene-terminated polymer.
Quantitative Data Summary
The efficiency of post-polymerization modification is crucial for the synthesis of well-defined functional polymers. The following tables summarize key quantitative data from the literature for various modification strategies.
| Modification Method | Polymer System | Reagents | Solvent | Time | Temp (°C) | Yield/Conversion | Reference |
| Aminolysis | Star PNVCL | Hexylamine | CH2Cl2 | 10 min | RT | >95% | [1] |
| Linear PNVCL | Hexylamine | CH2Cl2 | 10 min | RT | >95% | [1] | |
| PMMA, PHPMA, PNIPAAm | Amines | Various | Varies | RT | >85% | ||
| Ozonolysis | PBA Latex | Ozone | Water | Varies | RT | Quantitative | [2] |
| Thermal Elimination | Polystyrene Xanthate | Heat | o-dichlorobenzene | 20 h | 150 | High | [2] |
| Thiol-Ene Conjugation | Thiol-terminated PMMA | Maleimide-biotin | CH2Cl2 | 2-4 h | RT | >85% |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and the logic of post-polymerization modification.
General Workflow for Post-Polymerization Modification
Caption: General workflow for xanthate end-group modification.
Workflow for Bioconjugation via Aminolysis and Thiol-Ene Click Chemistry
Caption: Bioconjugation via aminolysis and thiol-ene reaction.
Application in Drug Delivery: Targeting Signaling Pathways
The functional polymers synthesized through these modification strategies are highly valuable for advanced drug delivery systems. By conjugating specific targeting ligands to the polymer, nanocarriers can be designed to interact with and deliver therapeutics to cells involved in specific signaling pathways.
Integrin Targeting for Anti-Angiogenic Therapy
Concept: Many cancer cells and endothelial cells in the tumor microenvironment overexpress integrin receptors, such as αvβ3. Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to these integrins[6]. By conjugating RGD peptides to a polymer, a drug delivery system can be created that actively targets tumor cells and vasculature. This approach can be used to deliver anti-cancer drugs like paclitaxel, enhancing their efficacy and reducing side effects[6][7].
Signaling Pathway Interaction: The binding of the RGD-functionalized polymer to integrins can facilitate receptor-mediated endocytosis, leading to the internalization of the drug carrier. This targeted delivery can interfere with integrin-mediated signaling pathways that are crucial for cell adhesion, migration, and survival, thereby inhibiting tumor growth and angiogenesis.
Caption: Integrin-targeted drug delivery pathway.
Targeting the Wnt/β-catenin Signaling Pathway
Concept: The Wnt/β-catenin signaling pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation[8][9]. Small molecule inhibitors that target components of this pathway have been developed[10]. These inhibitors can be conjugated to polymers to improve their solubility, stability, and tumor-specific delivery.
Signaling Pathway Interaction: A polymer-drug conjugate carrying a Wnt pathway inhibitor could be designed for passive or active targeting to tumor tissues. Upon release, the inhibitor can interfere with key protein-protein interactions in the Wnt pathway (e.g., the interaction between β-catenin and its transcriptional co-activators), leading to the downregulation of genes that promote cell proliferation and survival[11].
Caption: Targeting the Wnt/β-catenin signaling pathway.
Conclusion
The post-polymerization modification of xanthate end-groups provides a powerful and versatile platform for the synthesis of advanced functional polymers. The protocols outlined in these application notes offer robust methods for transforming these end-groups into reactive handles suitable for a wide range of chemical conjugations. For drug development professionals, these techniques enable the creation of sophisticated drug delivery systems capable of targeting specific cellular signaling pathways, thereby paving the way for more effective and targeted therapies. The combination of controlled polymerization via RAFT and efficient post-polymerization modification is a cornerstone of modern macromolecular engineering.
References
- 1. Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. RAFT polymerization of a RGD peptide-based methacrylamide monomer for cell adhesion - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT polymerization of a RGD peptide-based methacrylamide monomer for cell adhesion - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Statistical Copolymers Containing Multiple Functional Peptides for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAFT polymerization mediated bioconjugation strategies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 9. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of [(Methoxythioxomethyl)thio]acetic Acid in Biomaterial Synthesis
Disclaimer: Due to the limited availability of specific experimental data for the direct application of [(Methoxythioxomethyl)thio]acetic acid (CAS 16323-12-9) in biomaterial synthesis in publicly accessible literature, this document provides a representative application based on the well-established use of structurally similar carboxylic acid-functionalized xanthate and trithiocarbonate RAFT (Reversible Addition-Fragmentation chain Transfer) agents in the synthesis of advanced biomaterials. The presented protocols and data are illustrative of the expected outcomes when using such a RAFT agent for creating pH-responsive hydrogels for controlled drug delivery.
Introduction
This compound is a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its chemical structure, featuring a thiocarbonylthio group and a carboxylic acid moiety, makes it a valuable tool for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific end-group functionality.[1] The presence of the carboxylic acid group is particularly advantageous for the development of "smart" biomaterials, such as pH-responsive hydrogels, which can undergo conformational changes in response to environmental pH shifts.[2] This property is highly desirable for targeted and controlled drug delivery applications.[1][2]
This application note details the use of a carboxylic acid-functionalized RAFT agent, exemplified by this compound, in the synthesis of a pH-responsive hydrogel for the controlled release of a model therapeutic agent.
Application: pH-Responsive Hydrogel for Controlled Drug Delivery
The carboxylic acid group on the RAFT agent allows for the synthesis of polymers with a terminal carboxyl group. When these polymers are cross-linked to form a hydrogel, these carboxyl groups can ionize or deionize in response to changes in the surrounding pH.[2] In acidic environments, the carboxyl groups are protonated (-COOH), leading to a more collapsed hydrogel network. Conversely, in neutral or basic environments, the carboxyl groups deprotonate (-COO-), resulting in electrostatic repulsion between the polymer chains and increased swelling of the hydrogel. This pH-dependent swelling behavior can be harnessed to control the release of encapsulated drugs.[2]
Quantitative Data Summary
The following tables summarize representative data for the synthesis and characterization of a pH-responsive hydrogel synthesized using a carboxylic acid-functionalized RAFT agent.
Table 1: Polymer Characterization
| Polymer | Monomer(s) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| P(DMAEMA) | N,N-Dimethylaminoethyl methacrylate | 15,000 | 1.15 |
| P(DMAEMA)-b-P(HPMA) | N,N-Dimethylaminoethyl methacrylate, N-(2-Hydroxypropyl)methacrylamide | 35,000 | 1.20 |
Table 2: Hydrogel Swelling and Drug Release Profile
| Hydrogel Formulation | pH | Swelling Ratio (%) | Doxorubicin Loading (%) | Doxorubicin Release at 24h (%) |
| P(DMAEMA)-hydrogel | 5.5 | 250 | 85 | 30 |
| P(DMAEMA)-hydrogel | 7.4 | 600 | 85 | 80 |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Polymer via RAFT Polymerization
This protocol describes the synthesis of a poly(N,N-Dimethylaminoethyl methacrylate) (PDMAEMA) homopolymer using this compound as the RAFT agent.
Materials:
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA), inhibitor removed
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), this compound (e.g., 0.053 g, 0.32 mmol), and AIBN (e.g., 0.010 g, 0.064 mmol) in 1,4-dioxane (10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8 hours).
-
To quench the reaction, expose the flask to air and cool it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Isolate the polymer by filtration or decantation and dry it under vacuum at room temperature overnight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Fabrication of a pH-Responsive Hydrogel
This protocol describes the cross-linking of the synthesized PDMAEMA to form a hydrogel.
Materials:
-
PDMAEMA (from Protocol 1)
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
Phosphate-buffered saline (PBS) at pH 5.5 and pH 7.4
-
Doxorubicin (as a model drug)
Procedure:
-
Dissolve PDMAEMA (e.g., 1.0 g) and the model drug, doxorubicin (e.g., 0.1 g), in PBS (5 mL) at the desired pH (e.g., 7.4).
-
Add the cross-linker, EGDMA (e.g., 0.05 g), to the solution.
-
Add a thermal initiator such as AIBN and heat to 60°C to initiate cross-linking, or use a photoinitiator and expose to UV light.
-
Allow the hydrogel to form for 24 hours.
-
Wash the hydrogel extensively with distilled water to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Properties
Swelling Studies:
-
Lyophilize a small piece of the hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in PBS solutions of different pH values (e.g., 5.5 and 7.4) at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
In Vitro Drug Release:
-
Place a doxorubicin-loaded hydrogel sample in a known volume of PBS (pH 5.5 or 7.4) at 37°C with gentle shaking.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Determine the concentration of doxorubicin in the withdrawn samples using UV-Vis spectrophotometry at a wavelength of 480 nm.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a pH-responsive hydrogel.
Caption: Mechanism of pH-responsive drug release from the hydrogel.
References
Application Note: Surfactant-Free Emulsion Polymerization Using Hydrophilic Xanthates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Surfactant-free emulsion polymerization is a powerful technique for synthesizing polymer latexes without conventional surfactants, which can be cytotoxic or detrimental to final product performance. This method is particularly valuable in biomedical and pharmaceutical applications.[1][2] This note details the use of hydrophilic xanthate-terminated polymers as macro-RAFT agents to mediate this process. These agents function as both polymerization controllers and colloidal stabilizers, enabling the formation of well-defined, stable nanoparticles through a mechanism known as Polymerization-Induced Self-Assembly (PISA).[3][4] Detailed protocols for the synthesis of a macro-RAFT agent, the polymerization process, and subsequent characterization are provided.
Principle and Mechanism
The process relies on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.[5] Specifically, it utilizes the Macromolecular Design by Interchange of Xanthates (MADIX) approach.[3][6]
The key component is a hydrophilic macromolecular chain transfer agent (macro-CTA), typically a polymer like poly(ethylene glycol) (PEG) functionalized with a xanthate group at its end (e.g., PEG-X).[7][8]
The process occurs in several stages:
-
Initiation: A water-soluble initiator generates primary radicals.
-
Chain Growth & Self-Assembly: The initially water-soluble PEG-X macro-CTA is chain-extended with a hydrophobic monomer. As the hydrophobic block grows, the polymer becomes amphiphilic.
-
PISA: Once a critical chain length is reached, these amphiphilic block copolymers self-assemble into micelles or nanoparticles in the aqueous medium.[3]
-
Particle Growth: Subsequent polymerization occurs within these stabilized nanoparticles, with the hydrophilic PEG blocks forming a corona that provides steric stabilization, thus preventing particle aggregation without the need for a free surfactant.[7]
The core of this control is the RAFT equilibrium, where polymer chains are reversibly deactivated by the xanthate group, allowing for controlled growth and resulting in polymers with low polydispersity.
Experimental Protocols
Protocol 1: Synthesis of a Hydrophilic Macro-RAFT Agent (PEG-Xanthate)
This protocol describes the synthesis of a monofunctional poly(ethylene glycol) methyl ether xanthate, a common hydrophilic macro-CTA.
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG-OH, Mn = 2000 g/mol )
-
Anhydrous Toluene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Ethyl iodide (C₂H₅I)
-
Hexane, Diethyl ether
Procedure:
-
Drying: Dry mPEG-OH by azeotropic distillation from toluene under reduced pressure.
-
Alkoxide Formation: Dissolve the dried mPEG-OH (1 eq.) in anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon). Add NaH (1.5 eq.) portion-wise at room temperature and stir the mixture for 2 hours.
-
Xanthate Formation: Cool the resulting suspension to 0°C in an ice bath. Slowly add CS₂ (5 eq.) dropwise and allow the reaction to stir for 12-16 hours at room temperature. The solution will turn yellow.
-
Alkylation: Add ethyl iodide (2 eq.) to the mixture and stir for another 4 hours at room temperature.
-
Purification: Filter the reaction mixture to remove excess NaH and salts. Concentrate the filtrate under reduced pressure. Precipitate the resulting viscous liquid into a cold mixture of hexane and diethyl ether (1:1 v/v).
-
Final Product: Decant the solvent and dry the yellow, waxy product (mPEG-Xanthate) under vacuum. Store at 4°C. Confirm structure using ¹H NMR spectroscopy.
Protocol 2: Surfactant-Free Emulsion Polymerization of Vinylidene Fluoride (VDF)
This protocol is adapted from studies on the surfactant-free polymerization of VDF using a PEG-Xanthate macro-CTA.[7][8]
Materials:
-
mPEG-Xanthate (macro-CTA from Protocol 1)
-
Vinylidene fluoride (VDF) monomer
-
Potassium persulfate (KPS, initiator)
-
Deionized (DI) water
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: Add mPEG-Xanthate and DI water to the high-pressure reactor.
-
Degassing: Seal the reactor and purge with nitrogen for 30 minutes to remove oxygen.
-
Monomer Addition: Introduce the VDF monomer into the reactor under pressure.
-
Initiation: Heat the reactor to the desired temperature (e.g., 70-80°C) with stirring. Once stable, inject an aqueous solution of the KPS initiator to start the polymerization.
-
Reaction: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 4-8 hours). Monitor pressure drop as an indication of monomer consumption.
-
Termination: Stop the reaction by cooling the reactor to room temperature and venting any unreacted monomer.
-
Product: Collect the resulting poly(vinylidene fluoride) (PVDF) latex. A portion can be dried for gravimetric determination of monomer conversion.
Data Presentation and Characterization
The success of the polymerization is evaluated by analyzing the resulting polymer and latex particles. Key parameters include molecular weight distribution, particle size, and monomer conversion.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (< 1.5) indicates a controlled polymerization.[9]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (Z-average) and size distribution of the nanoparticles in the aqueous latex.
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Provides direct visualization of the nanoparticle morphology, size, and uniformity.
Typical Results
The concentration and type of the macro-RAFT agent significantly influence the final particle size and number.[10][11] An increase in the RAFT agent concentration typically leads to a decrease in particle size and an increase in the number of particles.[11]
Table 1: Representative Data on the Effect of Macro-CTA Concentration on Polystyrene Latex Properties
| Entry | [Macro-CTA] (mM) | Particle Size (nm) | PDI (Mw/Mn) | Mn ( g/mol ) | Monomer Conversion (%) |
|---|---|---|---|---|---|
| 1 | 5 | 150 | 1.35 | 25,000 | 95 |
| 2 | 10 | 95 | 1.30 | 12,500 | 92 |
| 3 | 20 | 60 | 1.25 | 6,300 | 88 |
Note: This table presents illustrative data to show trends. Actual results will vary based on the specific monomer, macro-CTA, and reaction conditions.
Visualization of Polymerization-Induced Self-Assembly (PISA)
The PISA process is fundamental to forming stable particles without surfactants. The hydrophilic macro-CTA transforms into an amphiphilic species that self-assembles as it grows.
Applications in Drug Development
The elimination of potentially toxic low-molecular-weight surfactants makes this polymerization method highly suitable for creating materials for biomedical use.
-
Drug Delivery Nanoparticles: The resulting core-shell nanoparticles are ideal for encapsulating hydrophobic drugs. The hydrophilic (e.g., PEG) corona provides stealth properties, improving circulation time in vivo, while the hydrophobic core serves as a drug reservoir.[12][13]
-
Biocompatible Materials: The process can be used to synthesize biocompatible and biodegradable polymers by choosing appropriate monomers, creating materials for implants, tissue engineering scaffolds, and controlled release systems.[14][15]
-
Stable Formulations: The high colloidal stability of the latexes is advantageous for creating stable aqueous formulations of drugs or for use in diagnostic assays.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in RAFT-mediated surfactant-free emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00728A [pubs.rsc.org]
- 8. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surfactant-free RAFT emulsion polymerization using a novel biocompatible thermoresponsive polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for Surface Grafting of Polymers using [(Methoxythioxomethyl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of materials is a critical aspect of developing advanced drug delivery systems, biocompatible implants, and novel biosensors. Grafting polymers onto surfaces allows for precise control over surface properties such as hydrophilicity, biocompatibility, and functionality. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.
This document provides detailed application notes and protocols for the use of [(Methoxythioxomethyl)thio]acetic acid, a xanthate-based RAFT agent, for the "grafting from" method of polymer modification of surfaces. Xanthates are a class of RAFT agents particularly useful for controlling the polymerization of a wide range of monomers. The carboxylic acid functionality of this compound allows for its straightforward immobilization onto various substrates, making it a versatile tool for surface functionalization.
Synthesis of this compound
The synthesis of this compound, also known as S-carboxymethyl O-methyl dithiocarbonate, is a crucial first step. Below is a representative protocol for its synthesis.
1.1. Materials
-
Potassium methoxide
-
Carbon disulfide (CS₂)
-
2-Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
-
Deionized water
1.2. Experimental Protocol
Step 1: Formation of Potassium O-methyl xanthate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium methoxide in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. A yellow precipitate of potassium O-methyl xanthate should form.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a solution of sodium 2-bromoacetate by reacting 2-bromoacetic acid with an equimolar amount of sodium hydroxide in deionized water at 0 °C.
-
Dissolve the synthesized potassium O-methyl xanthate in a minimal amount of deionized water.
-
Slowly add the aqueous solution of potassium O-methyl xanthate to the sodium 2-bromoacetate solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
After the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound as a yellow oil or solid.
1.3. Characterization
The structure and purity of the synthesized RAFT agent should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups (C=S, C-O, C-S, COOH).
-
Mass Spectrometry: To confirm the molecular weight.
| Compound | ¹H NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| This compound | 4.1 (s, 3H, OCH₃), 3.9 (s, 2H, SCH₂), 10-12 (br s, 1H, COOH) | ~1710 (C=O), ~1220 (C-O), ~1060 (C=S) |
Note: The provided spectral data are representative and may vary slightly based on the solvent and instrument used.
Immobilization of this compound onto a Silica Surface
This protocol describes the "grafting from" approach, where the RAFT agent is first covalently attached to a substrate, in this case, a silica surface.
2.1. Materials
-
Silica-based substrate (e.g., silicon wafers, silica nanoparticles)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., EDC/NHS)
-
This compound
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Ethanol
-
Deionized water
2.2. Experimental Protocol
Step 1: Surface Hydroxylation (Activation)
-
Clean the silica substrate by sonicating in deionized water and ethanol.
-
Activate the surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
Step 2: Amination of the Surface
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated silica substrate in the APTES solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, rinse the substrate with toluene, ethanol, and deionized water to remove any physisorbed APTES.
-
Dry the amine-functionalized substrate under vacuum.
Step 3: Covalent Attachment of the RAFT Agent
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and a coupling agent (e.g., DCC) in anhydrous DCM.
-
Immerse the amine-functionalized silica substrate in this solution.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After the reaction, wash the substrate extensively with DCM, ethanol, and deionized water to remove unreacted RAFT agent and by-products.
-
Dry the RAFT agent-functionalized substrate under vacuum.
Surface-Initiated RAFT Polymerization
This protocol outlines the grafting of a polymer, for example, poly(methyl acrylate), from the RAFT agent-functionalized surface.
3.1. Materials
-
RAFT agent-functionalized silica substrate
-
Monomer (e.g., methyl acrylate, styrene, N-isopropylacrylamide)
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inhibitor remover column (for monomer purification)
3.2. Experimental Protocol
-
Purify the monomer by passing it through an inhibitor remover column.
-
In a Schlenk flask, place the RAFT agent-functionalized substrate.
-
Add the desired amount of purified monomer and anhydrous solvent.
-
Add the initiator (e.g., AIBN). The molar ratio of monomer to initiator will influence the molecular weight of the grafted polymer.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The reaction time will affect the polymer chain length.
-
After polymerization, cool the reaction mixture to room temperature.
-
Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.
-
Dry the polymer-grafted substrate under vacuum.
Characterization of Grafted Polymer Brushes
A variety of surface analysis techniques can be used to confirm the successful grafting of the polymer and to quantify the properties of the grafted layer.
| Technique | Information Obtained | Example Result |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Presence of characteristic polymer functional groups. | Appearance of a strong carbonyl (C=O) peak around 1730 cm⁻¹ for poly(methyl acrylate). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of the polymer. | Increase in the C1s signal and decrease in the Si2p and O1s signals from the substrate. |
| Ellipsometry | Thickness of the grafted polymer layer. | A uniform increase in thickness across the substrate. |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity). | A decrease in the water contact angle for hydrophilic polymers or an increase for hydrophobic polymers. |
| Thermogravimetric Analysis (TGA) (for particulate substrates) | Amount of grafted polymer, used to calculate grafting density. | A weight loss step corresponding to the decomposition of the grafted polymer. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. | An increase in surface roughness after polymer grafting. |
Quantitative Data and Analysis
The grafting density (σ), a measure of the number of polymer chains per unit area, is a critical parameter. For particulate substrates, it can be calculated from TGA data using the following equation:
σ (chains/nm²) = (W_polymer / M_n) * N_A / (W_substrate * A_spec)
Where:
-
W_polymer is the weight of the grafted polymer (from TGA weight loss).
-
M_n is the number-average molecular weight of the grafted polymer.
-
N_A is Avogadro's number.
-
W_substrate is the weight of the substrate.
-
A_spec is the specific surface area of the substrate (in nm²/g).
The molecular weight (M_n) and polydispersity index (PDI) of the grafted polymers can be estimated by cleaving the polymer from the surface and analyzing it by Gel Permeation Chromatography (GPC). Alternatively, free polymer formed in solution from a sacrificial RAFT agent can be analyzed as an approximation of the grafted polymer.
Table of Representative Quantitative Data (Illustrative Examples)
| Monomer | [M]:[I] Ratio | Time (h) | Polymer Thickness (nm) | Grafting Density (chains/nm²) | PDI of free polymer |
| Methyl Acrylate | 500:1 | 6 | 15 | 0.25 | 1.15 |
| Methyl Acrylate | 500:1 | 12 | 28 | 0.23 | 1.18 |
| Styrene | 300:1 | 8 | 22 | 0.18 | 1.20 |
| N-isopropylacrylamide | 400:1 | 10 | 35 | 0.30 | 1.12 |
Note: This data is for illustrative purposes and the actual results will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis of the RAFT agent and subsequent surface grafting.
Caption: Simplified mechanism of RAFT polymerization.
Application Notes and Protocols for Scalable Synthesis of Polymers using Xanthate RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of polymers utilizing xanthate-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Xanthate RAFT agents offer a versatile and powerful tool for controlling polymer architecture, making them highly suitable for applications in drug delivery, biomaterials, and other advanced materials.
Introduction to Xanthate RAFT Agents in Scalable Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers.[1] Xanthates are a class of RAFT agents (or chain transfer agents, CTAs) that are particularly effective for controlling the polymerization of "less-activated" monomers (LAMs) like vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).[2] They can also be used in innovative techniques such as Xanthate-supported photo-iniferter (XPI)-RAFT polymerization, which offers rapid, oxygen-tolerant, and versatile polymer synthesis under mild conditions.[3][4][5]
The scalability of RAFT polymerization is a critical factor for industrial and pharmaceutical applications. This document outlines protocols for both the synthesis of xanthate RAFT agents and their application in scalable polymer synthesis, including continuous flow methodologies.
Synthesis of Xanthate RAFT Agents
The synthesis of xanthate RAFT agents is a crucial first step. A general and scalable one-pot synthesis method is described below.
General Protocol for Xanthate RAFT Agent Synthesis
This protocol is based on the reaction of a dithiocarbonate salt with an alkylating agent.[1]
Materials:
-
Potassium O-ethyl xanthate
-
Alkylating agent (e.g., 2-bromopropionitrile, ethyl 2-bromoisobutyrate)
-
Acetone (or other suitable solvent)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve potassium O-ethyl xanthate in acetone in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add the alkylating agent dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the acetone using a rotary evaporator.
-
Add deionized water and dichloromethane to the residue and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the crude xanthate RAFT agent.
-
Purify the product by column chromatography if necessary.
Scalable Polymerization using Xanthate RAFT Agents
Batch Polymerization Protocol
This protocol describes a general procedure for a batch RAFT polymerization. Scale-up can be achieved by proportionally increasing the amounts of all reagents and using an appropriate reactor size.
Materials:
-
Monomer (e.g., N-vinylpyrrolidone)
-
Xanthate RAFT agent
-
Initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), AIBN)[6]
-
Solvent (e.g., 1,4-dioxane, dimethylformamide)
-
Reaction vessel (e.g., Schlenk flask, jacketed reactor)
-
Magnetic stirrer or overhead stirrer
-
Nitrogen or argon source for inert atmosphere
-
Heating system (e.g., oil bath, heating mantle)
Procedure:
-
To the reaction vessel, add the monomer, xanthate RAFT agent, initiator, and solvent.
-
Seal the vessel and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. For larger volumes, multiple freeze-pump-thaw cycles may be necessary.
-
Immerse the reaction vessel in a preheated oil bath or activate the heating system to the desired reaction temperature (e.g., 60-80 °C).
-
Maintain the reaction under an inert atmosphere with stirring for the specified time.
-
To monitor the reaction progress, samples can be withdrawn at different time points and analyzed for monomer conversion (e.g., by ¹H NMR) and polymer molecular weight (e.g., by Size Exclusion Chromatography, SEC).
-
Upon reaching the desired conversion, stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
Continuous Flow Polymerization Protocol
Continuous flow processing offers excellent heat and mass transfer, leading to better control and scalability of RAFT polymerization.[6]
Materials and Equipment:
-
Stock solutions of monomer, xanthate RAFT agent, and initiator in the chosen solvent.
-
Syringe pumps or HPLC pumps
-
Tubular flow reactor (e.g., stainless steel or PFA tubing)[6]
-
Static mixers (optional, to ensure homogeneity)
-
Back pressure regulator
-
Heating system for the flow reactor (e.g., oil bath, column heater)
-
Collection vessel
Procedure:
-
Prepare stock solutions of the monomer, RAFT agent, and initiator at the desired concentrations.
-
Deoxygenate the stock solutions by purging with an inert gas.
-
Set up the continuous flow system as shown in the workflow diagram below.
-
Pump the deoxygenated stock solutions at specific flow rates into a mixer and then through the heated tubular reactor.
-
The reaction occurs as the mixture flows through the reactor. The residence time (and thus reaction time) is controlled by the reactor volume and the total flow rate.
-
The polymer solution exits the reactor, passes through a back pressure regulator (to prevent solvent boiling), and is collected in a collection vessel.
-
The collected polymer solution can be purified as described in the batch polymerization protocol.
Quantitative Data Summary
The following tables summarize typical quantitative data for scalable RAFT polymerizations using xanthate agents.
Table 1: Scalable Batch RAFT Polymerization of N-vinylpyrrolidone (NVP)
| Scale (mL) | [NVP]₀ (M) | [NVP]₀:[Xanthate]₀:[AIBN]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 50 | 2.0 | 100:1:0.2 | 6 | 92 | 9,800 | 1.15 |
| 250 | 2.0 | 100:1:0.2 | 6 | 90 | 9,600 | 1.18 |
| 1000 | 2.0 | 100:1:0.2 | 7 | 88 | 9,400 | 1.25 |
Table 2: Continuous Flow RAFT Polymerization of Acrylic Acid (AA) [6]
| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1.0 | 40 | 80 | 95 | 15,200 | 1.12 |
| 2.0 | 20 | 80 | 85 | 13,500 | 1.15 |
| 4.0 | 10 | 80 | 68 | 10,900 | 1.21 |
Diagrams and Workflows
General Mechanism of RAFT Polymerization
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for Continuous Flow RAFT Polymerization
Caption: Workflow for scalable continuous flow RAFT polymerization.
XPI-RAFT Polymerization Logical Relationship
Caption: Logical relationship in XPI-RAFT polymerization.
References
- 1. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 3. 2.2. Synthesis of the Lignin-Based Polymeric RAFT Agent [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Scale-up of the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Using Continuous Flow Processing [mdpi.com]
Application Notes and Protocols: [(Methoxythioxomethyl)thio]acetic acid in the Synthesis of Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of stimuli-responsive polymers utilizing [(Methoxythioxomethyl)thio]acetic acid as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The methodologies described herein are foundational for developing advanced materials for applications such as drug delivery, tissue engineering, and diagnostics.
Introduction to Stimuli-Responsive Polymers and RAFT Polymerization
Stimuli-responsive polymers are a class of "smart" materials that undergo significant and reversible changes in their physicochemical properties in response to external stimuli. These triggers can include changes in temperature, pH, light, and redox potential. This dynamic behavior makes them highly attractive for biomedical applications where controlled and targeted delivery of therapeutics is paramount.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), such as this compound, which mediates the polymerization via a degenerative chain transfer process.
This compound is a type of xanthate RAFT agent. Xanthates are particularly useful for controlling the polymerization of a wide range of monomers, including "less activated" monomers, and for conducting polymerizations under milder conditions. The carboxylic acid functionality of this specific RAFT agent also offers a convenient handle for post-polymerization modification and bioconjugation.
General Principles of RAFT Polymerization
The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains. The general mechanism is depicted below.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of thermo-responsive and pH-responsive polymers using a xanthate RAFT agent analogous to this compound. These protocols are based on established literature procedures and can be adapted for specific research needs.
Synthesis of a Thermo-Responsive Polymer: Poly(N-isopropylacrylamide) (PNIPAM)
Poly(N-isopropylacrylamide) is a well-known thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, close to physiological temperature.
Experimental Workflow:
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (or a similar xanthate RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (or other suitable solvent)
-
Diethyl ether (cold)
Protocol:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve NIPAM, this compound, and AIBN in 1,4-dioxane.
-
Seal the flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4 to 24 hours).
-
To quench the polymerization, remove the flask from the oil bath and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether while stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer for monomer conversion (¹H NMR), molecular weight and polydispersity (GPC/SEC), and thermo-responsive behavior (turbidimetry to determine the LCST).
Quantitative Data for Thermo-Responsive Polymer Synthesis:
The following table summarizes representative data for the synthesis of thermo-responsive polymers using xanthate RAFT agents.
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) | LCST (°C) |
| NIPAM | Difunctional Xanthate | 100:1:0.2 | 70 | 4 | 15,000 | 1.25 | 32.5 |
| NIPAM | Difunctional Xanthate | 200:1:0.2 | 70 | 6 | 28,000 | 1.30 | 33.1 |
| NIPAM | Difunctional Xanthate | 400:1:0.2 | 70 | 8 | 45,000 | 1.35 | 33.8 |
Data adapted from literature on PNIPAM synthesis with xanthate RAFT agents.
Synthesis of a pH-Responsive Polymer: Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)
Poly(N,N-dimethylaminoethyl methacrylate) is a cationic polymer that is soluble in acidic and neutral conditions but becomes insoluble at basic pH values due to the deprotonation of its tertiary amine groups.
Experimental Workflow:
Materials:
-
N,N-dimethylaminoethyl methacrylate (DMAEMA), purified by passing through a column of basic alumina to remove the inhibitor.
-
This compound (or a similar xanthate RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (or other suitable solvent)
-
n-Hexane (cold)
Protocol:
-
In a reaction vessel, dissolve the purified DMAEMA, this compound, and AIBN in toluene.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the required time (e.g., 6 to 24 hours).
-
After the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold n-hexane.
-
For further purification, the polymer can be redissolved in a suitable solvent and re-precipitated.
-
Collect the polymer by filtration and dry under vacuum until a constant weight is achieved.
-
Characterize the polymer for monomer conversion (¹H NMR), molecular weight and polydispersity (GPC/SEC), and pH-responsive behavior (potentiometric titration to determine the pKa and turbidimetry at different pH values).
Quantitative Data for pH-Responsive Polymer Synthesis:
The following table provides representative data for the synthesis of PDMAEMA using a xanthate-type RAFT agent.
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) | pKa |
| DMAEMA | Xanthate-type | 50:1:0.1 | 70 | 6 | 8,500 | 1.15 | ~7.5 |
| DMAEMA | Xanthate-type | 100:1:0.1 | 70 | 12 | 16,000 | 1.20 | ~7.5 |
| DMAEMA | Xanthate-type | 200:1:0.1 | 70 | 24 | 30,000 | 1.28 | ~7.5 |
Data are illustrative and based on typical results for RAFT polymerization of DMAEMA.
Stimuli-Responsive Behavior and Applications
The stimuli-responsive nature of the synthesized polymers opens up a wide range of applications in drug delivery and biomedical engineering.
pH-Responsive Behavior:
Polymers such as PDMAEMA can be designed to be soluble at physiological pH (7.4) and to aggregate or become hydrophobic in the acidic environment of endosomes or tumors. This can trigger the release of an encapsulated drug specifically at the target site.
Thermo-Responsive Behavior:
Thermo-responsive polymers like PNIPAM can be used to create injectable hydrogels. At room temperature, the polymer solution is a liquid, allowing for easy injection. Upon reaching body temperature (37°C), the solution undergoes a sol-gel transition, forming a gel depot for the sustained release of drugs.
Conclusion
This compound and related xanthate RAFT agents are highly effective tools for the synthesis of well-defined stimuli-responsive polymers. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel polymeric materials for a variety of advanced applications in the fields of drug delivery, regenerative medicine, and beyond. The versatility of RAFT polymerization allows for fine-tuning of polymer properties to meet the specific demands of these cutting-edge technologies.
Troubleshooting & Optimization
How to minimize retardation in [(Methoxythioxomethyl)thio]acetic acid RAFT polymerization
Welcome to the technical support center for RAFT polymerization using [(Methoxythioxomethyl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize retardation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is retardation in the context of RAFT polymerization?
A1: Retardation in RAFT polymerization refers to a decrease in the overall polymerization rate compared to a conventional free-radical polymerization under identical conditions. This can manifest as long induction periods, slow monomer conversion, or even complete inhibition of the polymerization.[1][2]
Q2: Why does retardation occur with this compound?
A2: Retardation in RAFT polymerization, particularly with xanthates like this compound, can be attributed to several factors:
-
Slow fragmentation of the intermediate radical: The stability of the RAFT intermediate radical can lead to a slower fragmentation rate, which is a key step in the RAFT process. If fragmentation is slow, the concentration of propagating radicals decreases, thus slowing down the polymerization.
-
Termination of intermediate radicals: The intermediate RAFT radicals can undergo termination reactions with other radicals, leading to the formation of "dead" polymer chains and a reduction in the concentration of propagating species.
-
Unsuitable for certain monomers: Xanthates are generally considered "less active" RAFT agents and are more suitable for less activated monomers (LAMs). When used with more activated monomers (MAMs) such as acrylates, they can exhibit retardation.[1][3]
Q3: Is some degree of retardation always expected with this RAFT agent?
A3: A slight decrease in the polymerization rate might be observed due to the nature of the RAFT mechanism. However, significant retardation that hinders the synthesis of well-defined polymers is not ideal and can often be minimized by optimizing the reaction conditions.
Q4: Can I use this compound for the polymerization of acrylic acid?
A4: Yes, but careful optimization is required. Acrylic acid is a more activated monomer, and using a xanthate-based RAFT agent like this compound can lead to retardation.[4] The troubleshooting guide below provides strategies to address this.
Troubleshooting Guide
This section provides a step-by-step guide to address and minimize retardation in your RAFT polymerization experiments using this compound.
Problem: Slow or Stalled Polymerization
If you observe little to no monomer conversion over an extended period, consult the following troubleshooting steps.
Step 1: Verify Reagent Purity and Storage
-
RAFT Agent: Ensure the this compound is pure and has been stored correctly (typically in a cool, dark place) to prevent degradation.
-
Monomer: Use freshly distilled or purified monomer to remove any inhibitors.
-
Initiator: Check the age and storage conditions of your initiator (e.g., AIBN). Initiators have a limited shelf life.
-
Solvent: Ensure the solvent is dry and deoxygenated.
Step 2: Optimize the CTA/Initiator Ratio
The ratio of the RAFT agent (CTA) to the initiator is a critical parameter.
| CTA/Initiator Ratio | Expected Effect on Retardation | Recommendation |
| High | Increased retardation due to a higher concentration of intermediate radicals, leading to more termination events.[2][5] | Decrease the ratio by either reducing the amount of CTA or increasing the amount of initiator. A common starting point is a molar ratio between 5:1 and 10:1. |
| Low | Reduced retardation, but may lead to a broader molecular weight distribution and loss of "living" characteristics if too low. | If you have a broad molecular weight distribution, consider slightly increasing the ratio. |
Step 3: Adjust the Reaction Temperature
Temperature affects the rates of initiation, propagation, and the RAFT equilibrium.
| Temperature | Expected Effect on Retardation | Recommendation |
| Too Low | Slower initiation and fragmentation rates, leading to increased retardation. | Gradually increase the temperature in 5-10 °C increments. Be aware that excessively high temperatures can lead to side reactions and a loss of control. |
| Too High | Can lead to a faster polymerization but may also increase the rate of termination and side reactions, potentially broadening the molecular weight distribution. | Find the optimal temperature that provides a reasonable rate without sacrificing control. |
Step 4: Evaluate the Solvent
The choice of solvent can influence the kinetics of the polymerization.
| Solvent Property | Potential Impact on Retardation | Recommendation |
| Viscosity | High viscosity can slow down diffusion and reduce the termination rate, which may indirectly affect the overall kinetics. | For highly viscous solutions, consider diluting the reaction mixture. |
| Polarity | The effect of polarity can be complex and monomer-dependent. | If retardation is severe, consider screening different solvents with varying polarities. Protic solvents may be suitable for the polymerization of acrylic acid.[4] |
Step 5: Consider Photo-initiation
Photo-induced RAFT polymerization can sometimes overcome retardation observed in thermally initiated systems by providing a different initiation pathway.
-
Xanthate-supported photo-iniferter (XPI)-RAFT: This technique involves adding a small amount of a xanthate that acts as a photo-iniferter to a conventional RAFT polymerization. This can significantly accelerate the reaction.[6][7][8]
Experimental Protocols
The following is a general and adaptable protocol for the RAFT polymerization of acrylic acid using this compound, with a focus on minimizing retardation.
Materials:
-
This compound (RAFT agent)
-
Acrylic acid (monomer), freshly distilled
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent), anhydrous and deoxygenated
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol, for a CTA/Initiator ratio of 5:1) in 1,4-dioxane (e.g., 5 mL).
-
Add the freshly distilled acrylic acid (e.g., 10 mmol, for a target degree of polymerization of 100).
-
-
Deoxygenation:
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes while stirring in an ice bath. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination and Purification:
-
Once the desired conversion is reached, stop the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
-
To Minimize Retardation, Consider these Modifications to the Protocol:
-
Vary the CTA/Initiator Ratio: Prepare a series of reactions with CTA/Initiator ratios ranging from 2:1 to 10:1 to find the optimal balance between rate and control.
-
Vary the Temperature: Run the polymerization at different temperatures (e.g., 50 °C, 60 °C, 70 °C) to determine the effect on the polymerization rate.
-
Screen Solvents: If retardation persists, consider replacing 1,4-dioxane with other solvents such as DMF, DMSO, or a protic solvent like ethanol if compatible with your system.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Light Intensity for Xanthate-Supported Photo-Iniferter (XPI) RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize light intensity in their Xanthate-Supported Photo-Iniferter (XPI) Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during XPI-RAFT polymerization, with a focus on problems related to light intensity.
Question 1: My polymerization is very slow or shows a long induction period. What are the possible causes and solutions related to light intensity?
Answer:
Slow polymerization or a significant induction period in XPI-RAFT can be attributed to several factors, with light intensity being a primary suspect.
-
Insufficient Light Intensity: The rate of radical generation in photo-iniferter RAFT is directly proportional to the light intensity.[1][2] If the intensity is too low, the concentration of initiating radicals will be insufficient to overcome retardation effects or to initiate polymerization at a reasonable rate.
-
Solution: Gradually increase the light intensity. If you are using a variable power light source, increment the power output and monitor the conversion over time. For fixed power sources, consider moving the light source closer to the reaction vessel to increase the irradiance.
-
-
Incorrect Wavelength: Xanthates, which act as the photo-iniferter in XPI-RAFT, have a characteristic n-π* transition in the UV region (around 350 nm).[3] Using a light source with a wavelength that does not sufficiently overlap with the xanthate's absorption spectrum will lead to inefficient photolysis and slow initiation.
-
Oxygen Inhibition: Although XPI-RAFT has been shown to be tolerant to oxygen to some extent, the presence of oxygen can lead to an induction period as the initial radicals are scavenged.[5][6] This effect can be more pronounced at lower light intensities where the radical generation rate is low.
-
Solution: While XPI-RAFT can be performed open to air, for highly sensitive systems or to minimize the induction period, deoxygenating the polymerization mixture via freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) is recommended.[7]
-
Question 2: My polymerization is fast, but the resulting polymer has a broad molecular weight distribution (high dispersity, Đ). How can I improve the control over the polymerization?
Answer:
Poor control over the polymerization, leading to high dispersity, is often a consequence of excessively high light intensity.[8][9]
-
High Light Intensity and Chain End Fidelity: High light intensities can lead to a high concentration of radicals, which increases the rate of termination reactions.[1] This can result in a significant fraction of "dead" polymer chains that are not able to reinitiate, thus broadening the molecular weight distribution.[1][8] Furthermore, high light intensity can cause degradation of the chain transfer agent (CTA), leading to a loss of control over the polymerization.[8][9]
-
Solution: Reduce the light intensity. This can be achieved by increasing the distance between the light source and the reaction vessel, using a lower power setting on your light source, or employing neutral density filters. For applications requiring high chain-end fidelity, such as the synthesis of multiblock copolymers, using a very low UV light intensity is recommended.[9]
-
-
"Oversaturation" of the System: At very high light intensities, the system can become "oversaturated" with radicals, which is detrimental to chain end fidelity.[8][9]
-
Solution: It is crucial to find an optimal light intensity that provides a reasonable polymerization rate without compromising control. A systematic study of the effect of light intensity on dispersity for your specific system is recommended.
-
Question 3: I am observing a loss of "livingness" in my block copolymer synthesis, with the chain extension being inefficient. What is the role of light intensity in this issue?
Answer:
Inefficient chain extension in block copolymer synthesis is a clear indicator of a loss of "living" chain ends. Light intensity plays a critical role in maintaining chain-end fidelity.
-
CTA Degradation: Prolonged exposure to high-intensity light can lead to the degradation of the thiocarbonylthio end groups of the polymer chains.[8][9] This is particularly problematic during the synthesis of multiblock copolymers, which involves long irradiation times.[9]
-
Increased Termination: As mentioned previously, high light intensity increases the radical concentration, leading to a higher probability of termination reactions that result in dead polymer chains incapable of further extension.[1]
-
Solution: Optimize the light intensity to a lower level that still allows for a practical polymerization rate but minimizes termination events.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of XPI-RAFT polymerization?
A1: Xanthate-supported photo-iniferter (XPI)-RAFT polymerization is a versatile photo-polymerization technique that combines a small amount of a xanthate with a conventional RAFT agent (CTA).[3][4][10][11][12][13][14] The xanthate acts as a photo-iniferter, generating radicals upon light irradiation to initiate the polymerization.[3][5] The main RAFT agent is responsible for controlling the molecular weight distribution through efficient chain transfer processes.[3][5] This decoupling of photo-activation from polymerization control is a key advantage of the XPI-RAFT method.[3]
Q2: How does light intensity affect the rate of polymerization in XPI-RAFT?
A2: The rate of polymerization in XPI-RAFT is directly influenced by the light intensity.[2] A higher light intensity leads to a greater rate of photolysis of the xanthate, resulting in a higher concentration of initiating radicals and, consequently, a faster polymerization rate.[1] Conversely, a lower light intensity will result in a slower polymerization.
Q3: What is the optimal light intensity for my XPI-RAFT experiment?
A3: There is no single "optimal" light intensity for all XPI-RAFT polymerizations. The ideal intensity is a balance between achieving a reasonable reaction rate and maintaining good control over the polymerization (i.e., low dispersity and high chain-end fidelity). For the synthesis of homopolymers where speed is a priority, higher intensities may be suitable.[9] However, for more complex architectures like multiblock copolymers that require high "livingness," a lower light intensity is strongly recommended to prevent CTA degradation and minimize termination.[9] It is advisable to perform a preliminary study to determine the optimal light intensity for your specific monomer, solvent, and CTA combination.
Q4: Can I use any light source for XPI-RAFT polymerization?
A4: The choice of light source is crucial. The emission wavelength of the light source should overlap with the absorption spectrum of the xanthate photo-iniferter. Xanthates typically have an n-π* absorption band around 350 nm, making UV lamps (e.g., 365 nm) a common and effective choice.[3] While some xanthates can be activated by visible light, the efficiency is generally lower.[4] Unconventional light sources, such as an iPad® flashlight, have been demonstrated to work, highlighting the robustness of the XPI-RAFT method.[5][13]
Q5: Is XPI-RAFT polymerization tolerant to oxygen?
A5: Yes, XPI-RAFT has been shown to be tolerant to the presence of limited amounts of oxygen.[5][6] The polymerization can often be performed open to the air without the need for rigorous deoxygenation.[5][6] However, the presence of oxygen may lead to a short induction period as the initial radicals are consumed in side reactions.[6] For sensitive systems or to eliminate the induction period, deoxygenation is still recommended. It is also important to note that the presence of oxygen can accelerate the degradation of the xanthate under illumination.[6]
Quantitative Data Summary
The following tables summarize the effect of light intensity on various parameters in XPI-RAFT polymerization based on reported data.
Table 1: Effect of Lamp Power on Reaction Time for Multiblock Copolymer Synthesis
| Lamp Power | Reaction Time | Dispersity (Đ) | Reference |
| 2W | ~91.5 h | Slightly more defined | [11] |
| 4W | Significantly shorter | Slightly less defined | [11] |
Table 2: Influence of Light Intensity on Polymerization Kinetics of N-acryloyl morpholine (NAM)
| Light Source | Intensity (mW cm⁻²) | Solvent | Conversion (after 3h) | Control | Reference |
| 2W Lamp (365 nm) | 4.41 | DMSO | >95% | Excellent | [3] |
| 12W Lamp (365 nm) | 27.39 | DMSO | >95% | Excellent | [3] |
Table 3: Impact of Light Intensity on "Livingness" for Multiblock Copolymer Synthesis
| Wavelength | Intensity | "Livingness" (Chain End Fidelity) | Reference |
| 365 nm | High | Lower (detrimental to chain end fidelity) | [8] |
| 365 nm | Low | Higher (mitigates degradation of CTAs) | [8][9] |
| 395 nm | High | Lower | [8] |
Experimental Protocols
Protocol 1: General Procedure for XPI-RAFT Polymerization
This protocol provides a general methodology for performing an XPI-RAFT polymerization.
-
Reagent Preparation: In a typical experiment, the monomer, the main chain transfer agent (CTA-2), the xanthate (Xan), and the solvent are combined in a reaction vessel (e.g., a glass vial with a magnetic stir bar). A common ratio of Xan to CTA-2 is 1:9.[3][4]
-
Deoxygenation (Optional but Recommended): For optimal results, especially for sensitive monomers or to minimize any induction period, the reaction mixture should be deoxygenated. This can be achieved by subjecting the sealed vial to three freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 20-30 minutes.
-
Initiation of Polymerization: Place the reaction vessel under a suitable light source (e.g., a 365 nm UV lamp). Ensure a consistent distance between the light source and the reaction vessel for reproducibility. The reaction is typically carried out at room temperature with stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them for monomer conversion (e.g., by ¹H NMR spectroscopy) and for molecular weight and dispersity (e.g., by size-exclusion chromatography, SEC).
-
Termination of Polymerization: Once the desired conversion is reached, the polymerization can be stopped by turning off the light source and exposing the reaction mixture to air. The polymer can then be isolated by precipitation in a suitable non-solvent, followed by filtration and drying.
Protocol 2: Optimizing Light Intensity for a New XPI-RAFT System
This protocol outlines a systematic approach to finding the optimal light intensity for a specific XPI-RAFT polymerization.
-
Establish a Baseline: Start with a low to moderate light intensity. This can be achieved by placing the light source at a significant distance from the reaction vessel or by using a lower power setting. Perform a polymerization following the general protocol and monitor the conversion and dispersity over time.
-
Vary the Light Intensity: Set up a series of parallel experiments where the only variable is the light intensity. This can be done by:
-
Changing the Distance: Place identical reaction vessels at different distances from the light source.
-
Using a Variable Power Source: If available, set the power output of the light source to different levels for each experiment.
-
Employing Neutral Density Filters: Use filters with different optical densities to systematically reduce the light intensity reaching the reaction vessels.
-
-
Analyze the Results: For each experiment, determine the rate of polymerization, the final monomer conversion, the number-average molecular weight (Mₙ), and the dispersity (Đ) of the resulting polymer.
-
Data Interpretation: Plot the polymerization rate, Mₙ, and Đ as a function of the light intensity. The optimal light intensity will be the one that provides an acceptable polymerization rate while maintaining a low dispersity (typically Đ < 1.3) and a linear evolution of molecular weight with conversion. For applications requiring high chain-end fidelity, such as block copolymer synthesis, the conditions that yield the narrowest molecular weight distribution and the most efficient chain extension should be chosen.
Visualizations
References
- 1. The livingness of poly(methyl acrylate) under visible light photoiniferter-RAFT polymerization mediated by trithiocarbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00151J [pubs.rsc.org]
- 2. Polymers and light: a love–hate relationship - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00997A [pubs.rsc.org]
- 3. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00383K [pubs.rsc.org]
- 9. Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00383K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting broad polydispersity in xanthate RAFT polymerization
Welcome to the technical support center for xanthate-mediated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on addressing broad polydispersity (PDI).
Frequently Asked Questions (FAQs)
Q1: What is a typical polydispersity index (PDI) for a well-controlled xanthate RAFT polymerization?
A well-controlled RAFT polymerization should ideally yield polymers with a narrow molecular weight distribution, typically reflected in a low polydispersity index (PDI), often denoted as Đ. For xanthate-mediated RAFT, a PDI value below 1.3 is generally considered good, although achieving values closer to 1.1 is possible with optimized conditions. However, it's important to note that xanthates can sometimes lead to broader distributions, especially with more activated monomers (MAMs), where PDI values might be higher.[1][2]
Q2: Why are xanthates sometimes considered "poor" RAFT agents for certain monomers?
Xanthates generally exhibit low chain transfer coefficients with more activated monomers (MAMs) like acrylates and methacrylates.[1][2] This inefficiency in the reversible addition-fragmentation process can lead to a slower exchange between dormant and active polymer chains, resulting in a loss of control over the polymerization and consequently, a broad molecular weight distribution.[1][2] For less activated monomers (LAMs) such as vinyl acetate, xanthates are often more effective.[3]
Q3: Can I use a xanthate as a sole RAFT agent for acrylate polymerization?
While it is possible, using a xanthate as the only chain transfer agent (CTA) for acrylate polymerization often results in poor control and broad polydispersity.[4] The low chain transfer constant of xanthates with acrylates is the primary reason for this outcome.[2] A more effective approach is to use a mixture of a xanthate with a more suitable CTA for acrylates, such as a trithiocarbonate, in a photo-initiated system (XPI-RAFT).[1][2]
Q4: What is XPI-RAFT polymerization and how does it help control polydispersity?
Xanthate-supported photo-iniferter (XPI)-RAFT polymerization is a technique where a small amount of a xanthate is used in conjunction with a conventional RAFT agent (like a trithiocarbonate) under light irradiation.[1][5] In this system, the xanthate primarily acts as a photo-iniferter, generating radicals to initiate and sustain the polymerization under light, while the main CTA controls the molecular weight distribution.[1][2] This decoupling of initiation and control allows for better management of polydispersity, especially for monomers that are not well-controlled by xanthates alone.[1][2]
Troubleshooting Guide: Broad Polydispersity
Issue 1: High PDI when polymerizing more activated monomers (MAMs).
Possible Cause:
-
Low Chain Transfer Coefficient: Xanthates are inherently less effective at controlling the polymerization of MAMs like acrylates and methacrylates, leading to a broad molecular weight distribution.[1][2]
Suggested Solutions:
-
Implement an XPI-RAFT System: Introduce a second, more appropriate RAFT agent (e.g., a trithiocarbonate) alongside the xanthate. The xanthate will function as a photo-iniferter, while the second RAFT agent will control the chain growth.[1][2]
-
Optimize the Ratio of CTAs: In an XPI-RAFT system, the ratio of the xanthate to the controlling RAFT agent is crucial. A high concentration of xanthate can lead to broader distributions due to its poor chain transfer ability.[1][2]
Issue 2: Broad PDI in a photo-initiated (XPI-RAFT) system.
Possible Cause:
-
Inappropriate Light Intensity: High light intensity can be detrimental to the control of the polymerization, leading to a loss of chain end fidelity and broader PDI.[6][7]
-
Incorrect Wavelength: While less impactful than intensity, the choice of wavelength can influence the activation of the different CTAs.[6]
Suggested Solutions:
-
Reduce Light Intensity: For reactions requiring high livingness, such as the synthesis of block copolymers, using a very low UV light intensity is recommended.[7] For homopolymer synthesis, higher intensities can be used to achieve faster polymerization, but this may come at the cost of narrower polydispersity.[7]
-
Optimize CTA Concentration: Higher concentrations of both monomer and CTA can be beneficial for maintaining control, especially in multiblock synthesis.[7]
Issue 3: Broad PDI with increasing monomer conversion.
Possible Cause:
-
Loss of "Living" Chains: Side reactions or termination events can lead to a decrease in the number of active polymer chains, resulting in a broader PDI, especially at higher conversions.
-
Slow Fragmentation of the RAFT Adduct: If the intermediate radical formed during the RAFT process is slow to fragment, it can lead to a loss of control.
Suggested Solutions:
-
Lower the Initiator Concentration: Reducing the initiator-to-RAFT agent ratio can minimize termination reactions and increase the fraction of living chains.[8]
-
Optimize Reaction Temperature: Temperature can influence the rates of both propagation and fragmentation. Increasing the temperature can sometimes improve the fragmentation rate, but excessively high temperatures can lead to side reactions. One study on styrene polymerization with a xanthate showed that increasing the temperature increased monomer conversion and molecular weight, while the molecular weight distribution did not significantly change.[9]
Data Summary
Table 1: Effect of Initiator Concentration on Polydispersity in RAFT Polymerization
| Monomer | RAFT Agent | [Monomer]:[RAFT Agent]:[Initiator] | Polydispersity (Đ) | Reference |
| N-vinylcaprolactam | Xanthate | - | 1.2 - 1.5 | [10] |
| Styrene | Xanthate | Varies | ~1.8 - 2.0 (abnormally high) | [11] |
| General | General RAFT | Lowering [I]/[CTA] ratio improves Đ | - | [8] |
Note: Specific quantitative data for the direct effect of initiator concentration on PDI in xanthate RAFT is limited in the provided search results. The table reflects general principles and related findings.
Experimental Protocols
Protocol 1: General Procedure for Xanthate-Mediated RAFT Polymerization
-
Reagents: Monomer, xanthate RAFT agent, initiator (e.g., AIBN), and solvent (e.g., DMF).
-
Setup: A reaction flask equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Procedure: a. Add the monomer, xanthate RAFT agent, initiator, and solvent to the reaction flask. b. Deoxygenate the mixture by purging with nitrogen for at least 30-45 minutes.[12] c. Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[12] d. Allow the polymerization to proceed for the desired time. e. Terminate the reaction by cooling the flask in an ice bath and exposing it to air. f. Purify the polymer by precipitation in a suitable non-solvent (e.g., DCM) and dry under vacuum.[12]
Visual Guides
Troubleshooting Logic for Broad Polydispersity
This diagram outlines a logical workflow for diagnosing and addressing the issue of broad polydispersity in xanthate RAFT polymerization.
References
- 1. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05197D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 5. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00383K [pubs.rsc.org]
- 8. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.2. Synthesis of the Lignin-Based Polymeric RAFT Agent [bio-protocol.org]
Hydrolytic stability of [(Methoxythioxomethyl)thio]acetic acid under polymerization conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolytic stability of [(Methoxythioxomethyl)thio]acetic acid when used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent under polymerization conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolytic stability of this compound under typical RAFT polymerization conditions?
A1: this compound, being a xanthate derivative, is susceptible to hydrolysis, particularly under acidic or elevated temperature conditions. Xanthates are known to be sensitive to acidic pH, high temperatures, and humidity.[1] The stability of xanthates in solution is influenced by the alkyl group, pH, and temperature.[1] Generally, thiocarbonylthio compounds, including xanthates, are thermodynamically unstable towards hydrolysis.[2] To minimize hydrolysis during aqueous RAFT polymerization, it is recommended to optimize reaction conditions such as lowering the temperature and pH, and minimizing the overall reaction time where possible.[3]
Q2: What are the primary degradation products of this compound due to hydrolysis?
A2: The hydrolysis of xanthates typically yields the corresponding alcohol and carbon disulfide (CS2).[4][5] In the case of this compound, the expected hydrolysis products would be methanol, carbon disulfide, and thioglycolic acid. The initial step is the decomposition of the xanthate moiety.
Q3: How does pH affect the stability of my RAFT agent?
A3: The rate of xanthate decomposition is highly dependent on pH. It has been shown that with a decrease in pH from 10 to 5, xanthate decomposition occurs more readily.[1] Acidic conditions promote the hydrolysis of xanthates to carbon disulfide and the corresponding alcohol.[4] Therefore, maintaining a neutral to slightly basic pH, if compatible with your polymerization, can enhance the stability of the RAFT agent. However, at pH values above 7, aminolysis can become a significant side reaction if primary or secondary amines are present.[2]
Q4: Can I use this compound for polymerizations in aqueous media?
A4: Yes, but with careful consideration of the reaction conditions. Aqueous RAFT polymerization is feasible, but the hydrolytic stability of the RAFT agent is a critical factor.[3] To successfully use this xanthate in water, it is advisable to use buffered solutions to maintain an optimal pH, keep the reaction temperature as low as practically possible, and aim for shorter reaction times to minimize exposure to conditions that favor hydrolysis.[3]
Q5: How can I detect and quantify the degradation of my RAFT agent?
A5: The degradation of xanthates can be monitored using spectroscopic techniques. UV-Vis spectroscopy is a common method to track the concentration of the xanthate in solution, as they have characteristic absorbance peaks.[4][5][6] For a more detailed analysis, in-situ ¹H NMR spectroscopy can be used to follow the disappearance of the RAFT agent's characteristic signals and the appearance of degradation products in real-time.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor control over polymerization (high polydispersity, deviation from theoretical molecular weight) | Hydrolysis of the RAFT agent, leading to a loss of active chain ends. | - Lower the polymerization temperature. - Adjust the pH of the reaction medium to a range where the xanthate is more stable (typically neutral to slightly basic, but be mindful of aminolysis if amines are present). - Reduce the reaction time. - Ensure the RAFT agent is stored under dry and cool conditions before use. |
| Disappearance of the characteristic yellow color of the RAFT agent during polymerization | This may indicate degradation of the thiocarbonylthio group. | - Monitor the reaction by UV-Vis spectroscopy to confirm the loss of the xanthate absorbance peak. - If degradation is confirmed, optimize reaction conditions as described above. Consider if other components in your reaction mixture could be causing degradation. |
| Inconsistent polymerization kinetics or induction periods | Partial degradation of the RAFT agent before or during the initial stages of polymerization. | - Prepare solutions of the RAFT agent immediately before use. - De-gas the polymerization mixture thoroughly to remove oxygen, which can participate in oxidative degradation pathways. - Analyze the purity of the RAFT agent before use to ensure it has not degraded during storage. |
| Formation of insoluble byproducts | Could be related to the degradation products of the RAFT agent or side reactions in the polymerization. | - Characterize the insoluble material to identify its nature. - If it is related to RAFT agent degradation, adjust the polymerization conditions (pH, temperature) to improve stability. |
Quantitative Data Summary
Table 1: Stability of Potassium Ethyl Xanthate as a Function of Time, Temperature, and pH [1]
| Temperature (K) | pH | Decomposition Rate (%) |
| 283 | 5 | 2.099 |
| 283 | 7 | 0.902 |
| 283 | 9 | 0.451 |
| 300 | 5 | 6.484 |
| 300 | 7 | 4.103 |
Data adapted from a study on potassium ethyl xanthate and should be used as a general indicator of trends.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability using UV-Vis Spectroscopy
This protocol describes a general method for determining the rate of hydrolysis of a xanthate RAFT agent at a given pH and temperature.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 5, 7, 9).
-
Stock Solution of RAFT Agent: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to ensure it is fully dissolved and stable.
-
Kinetic Run:
-
Pre-heat a cuvette containing the buffer solution to the desired temperature in the spectrophotometer's temperature-controlled cell holder.
-
Inject a small aliquot of the RAFT agent stock solution into the cuvette to achieve the desired final concentration. The final concentration should be such that the absorbance at the λmax of the xanthate is within the linear range of the instrument (typically 0.1 - 1.0).
-
Immediately start recording the absorbance at the λmax of the xanthate (typically around 300 nm for xanthates) as a function of time.[4][5]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment at different pH values and temperatures to determine their effect on the hydrolysis rate.
-
Protocol 2: In-situ ¹H NMR Analysis of RAFT Agent Stability
This protocol allows for the direct observation of the degradation of the RAFT agent and the formation of hydrolysis products.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a deuterated buffer solution (e.g., D₂O with appropriate buffer salts) in an NMR tube.
-
Add an internal standard with a known concentration and a signal that does not overlap with the analyte signals.
-
-
NMR Experiment:
-
Acquire an initial ¹H NMR spectrum at t=0.
-
Place the NMR tube in a temperature-controlled environment (e.g., a heating block or the NMR spectrometer's variable temperature unit) set to the desired polymerization temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.[7]
-
-
Data Analysis:
-
Integrate the characteristic signals of the this compound (e.g., the methoxy protons) and the internal standard.
-
The concentration of the RAFT agent at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the RAFT agent versus time to determine the rate of degradation.
-
Simultaneously, monitor for the appearance and growth of signals corresponding to the expected hydrolysis products (e.g., methanol).
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for poor polymerization control due to RAFT agent instability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Color from RAFT-Synthesized Polymers
Welcome to the Technical Support Center for post-polymerization modifications. This resource is designed for researchers, scientists, and drug development professionals utilizing Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing the characteristic color from RAFT-synthesized polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the color of RAFT-synthesized polymers and strategies for its removal.
Q1: Why are my RAFT-synthesized polymers colored?
The color, typically pink or yellow, originates from the thiocarbonylthio group (-C(S)S-) that is integral to the RAFT agent and remains at the chain end of the polymer after synthesis. The specific color and its intensity depend on the type of RAFT agent used (e.g., dithiobenzoates often impart a pinkish hue, while trithiocarbonates can be yellow).
Q2: My polymer's color changed from pink to pale yellow during polymerization. Is this normal?
A color change from a vibrant pink or red to a paler yellow during polymerization can indicate partial degradation or transformation of the RAFT agent's thiocarbonylthio end group.[1] While the polymerization may still proceed, this can sometimes lead to a loss of control over the polymerization, potentially affecting the final molecular weight distribution. It is advisable to monitor the reaction closely and consider optimizing reaction conditions such as temperature or initiator concentration in future experiments.
Q3: I've tried to remove the color, but my polymer is still faintly colored. What can I do?
Persistent color may indicate that the chosen decolorization method was not efficient enough or that the reaction was incomplete. Consider the following:
-
Increase reaction time or reagent concentration: For chemical treatments, extending the reaction duration or using a higher molar excess of the bleaching agent (e.g., H₂O₂) might be necessary.
-
Repeat the purification step: A second pass through a chromatography column or another treatment with fresh activated carbon can remove residual color.
-
Combine methods: A sequential approach, such as chemical treatment followed by column chromatography, can be more effective than a single method.
Q4: After decolorization, I observe a significant increase in the polydispersity index (PDI) of my polymer. What could be the cause?
An increase in PDI suggests that side reactions, such as chain scission or coupling, may have occurred during the decolorization process.
-
Harsh chemical treatment: Aggressive chemical reagents or high temperatures can lead to polymer degradation. Consider using milder conditions (e.g., lower temperature, less reactive bleaching agent).
-
Radical-induced side reactions: Some chemical treatments generate radicals that can interact with the polymer backbone. Ensure that any residual initiators from the polymerization are removed before attempting decolorization.
Q5: My polymer yield is very low after purification. How can I improve it?
Low yield is a common issue, particularly with column chromatography and precipitation methods.
-
Column Chromatography: Ensure proper column packing and solvent selection to avoid irreversible adsorption of the polymer to the stationary phase. A gradient elution might be necessary to effectively recover the polymer.
-
Precipitation: The choice of solvent and anti-solvent is critical. If the polymer has some solubility in the anti-solvent, significant product loss can occur. Experiment with different solvent/anti-solvent systems to optimize precipitation.
-
Activated Carbon Treatment: Finely powdered activated carbon can be difficult to filter completely, leading to product loss. Using granular activated carbon or ensuring a robust filtration setup can mitigate this.
Comparative Analysis of Decolorization Strategies
Choosing the right decolorization method depends on the polymer's properties, the desired level of purity, and the scale of the experiment. The following table summarizes the key aspects of the most common techniques.
| Method | Principle | Typical Efficiency | Impact on PDI | Polymer Yield | Pros | Cons |
| Activated Carbon Treatment | Adsorption of colored impurities onto a porous carbon surface. | Good to Excellent | Minimal | Moderate to High | Simple, cost-effective, removes various impurities. | Can be messy, potential for fine carbon contamination, may require optimization of carbon type and amount. |
| Column Chromatography (Silica Gel) | Differential adsorption of the polymer and colored species to a stationary phase. | Excellent | Minimal | Low to Moderate | High purity achievable, can separate oligomers and unreacted monomers. | Can be time-consuming, solvent-intensive, and may lead to significant polymer loss on the column. |
| Chemical Bleaching (e.g., H₂O₂) | Chemical transformation of the thiocarbonylthio end-group into a colorless species. | Good to Excellent | Can increase if conditions are too harsh. | High | Efficient, relatively fast, and can be done in situ. | Potential for side reactions (e.g., oxidation of the polymer backbone), may require removal of excess bleaching agent. |
Experimental Protocols
Here are detailed methodologies for the key decolorization techniques.
Activated Carbon Treatment
This method is effective for a wide range of polymers and is relatively straightforward to implement.
Materials:
-
Colored polymer solution (e.g., in THF, DCM, or toluene)
-
Activated carbon (powdered or granular)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter with a 0.45 µm PTFE membrane)
Procedure:
-
Dissolve the colored polymer in a suitable solvent to a concentration of 5-10% (w/v).
-
Add activated carbon to the polymer solution. A starting point is typically 5-10% of the polymer's weight. The optimal amount may need to be determined empirically.
-
Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but ensure the polymer is stable at that temperature.
-
Remove the activated carbon by filtration. For larger volumes, use a Buchner funnel with a celite pad to prevent fine carbon particles from passing through. For smaller volumes, a syringe filter can be used.
-
Recover the decolorized polymer by precipitating it in a suitable anti-solvent or by removing the solvent under reduced pressure.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Column Chromatography
This technique is ideal for achieving high purity and can also separate the polymer from other impurities.
Materials:
-
Silica gel (for column chromatography)
-
Sand
-
Glass column with a stopcock
-
Eluent (a solvent system that allows for good separation of the polymer and the colored impurities, often a gradient of a non-polar and a more polar solvent, e.g., hexanes/ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and a UV lamp for monitoring the separation
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the colored polymer in a minimal amount of the appropriate solvent (preferably the eluent).
-
Carefully load the polymer solution onto the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the polymer.
-
Monitor the fractions using TLC to identify which ones contain the purified, colorless polymer.
-
-
Polymer Recovery:
-
Combine the fractions containing the decolorized polymer.
-
Remove the solvent using a rotary evaporator.
-
Dry the polymer under vacuum.
-
Chemical Bleaching with Hydrogen Peroxide (H₂O₂)
This method is based on the oxidative cleavage of the RAFT end-group.
Materials:
-
Colored polymer (preferably with dithiobenzoate end-groups)
-
Aqueous hydrogen peroxide solution (e.g., 30% w/w)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring equipment (e.g., oil bath with a stir plate)
-
Dialysis tubing (if applicable) or precipitation solvents for purification
Procedure:
-
Prepare an aqueous dispersion or solution of the colored polymer (e.g., 7.5-10% w/w).
-
Add hydrogen peroxide to the polymer solution. A molar ratio of H₂O₂ to the RAFT end-group of 5:1 is a good starting point.[2]
-
Heat the reaction mixture to around 70 °C with stirring, leaving it exposed to air.[2]
-
The disappearance of the characteristic color (e.g., pink) indicates the reaction's progress. This can take several hours (e.g., around 7 hours).[2]
-
After the reaction is complete, purify the polymer to remove any unreacted H₂O₂ and byproducts. This can be achieved through dialysis against deionized water or by precipitation of the polymer.
-
Isolate the final decolorized polymer by lyophilization or vacuum drying.
Visualizing the Workflow
To aid in selecting and implementing a decolorization strategy, the following diagrams illustrate the experimental workflows and a decision-making process.
Caption: Decision tree for selecting a decolorization strategy.
Caption: Workflow for activated carbon treatment.
Caption: Workflow for column chromatography.
Caption: Workflow for chemical bleaching with H₂O₂.
References
Technical Support Center: Improving Chain-End Fidelity in Photo-Controlled Radical Polymerization
Welcome to the technical support center for photo-controlled radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high chain-end fidelity in their polymerization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Chain-End Fidelity and High Dispersity (Đ > 1.5)
Possible Causes:
-
Oxygen Inhibition: Oxygen can quench excited states of photocatalysts and react with propagating radicals, leading to termination reactions and loss of control.[1][2][3][4][5]
-
High Radical Concentration: An excessively high concentration of radicals increases the probability of bimolecular termination reactions.[2][6][7]
-
Inappropriate Initiator/Catalyst Concentration: An incorrect ratio of initiator to catalyst can lead to poor control over the polymerization.[8]
-
Side Reactions: Undesirable side reactions, such as chain transfer to solvent or monomer, can lead to the formation of dead polymer chains.[4][9][10]
-
Photodegradation of Chain-End Groups: Prolonged exposure to high-energy light (e.g., UV) can cause the cleavage of the active chain-end groups, particularly in RAFT polymerization.[9][10]
Suggested Solutions:
-
Deoxygenation: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). For some systems, eliminating the reaction headspace can significantly improve control.[1][2]
-
Optimize Light Intensity: Use the lowest effective light intensity to maintain a low concentration of active radicals, thereby minimizing termination reactions.
-
Adjust Catalyst/Initiator Ratio: Systematically vary the ratio of catalyst to initiator to find the optimal conditions for controlled polymerization. For photo-ATRP, increasing the ratio of deactivator to activator complex is crucial for good control.[3]
-
Solvent Selection: Choose a solvent that is known to have a low chain-transfer constant for the specific monomer being used.
-
Use of Visible Light: Employ visible light or lower-energy light sources instead of UV irradiation to minimize side reactions and the degradation of chain-end groups.[9][10][11]
-
Temporal Control: Utilize the "on/off" nature of photo-controlled polymerization to regulate the polymerization and minimize side reactions. However, be aware that some systems may exhibit "dark" polymerization.[12]
Issue 2: Incomplete Monomer Conversion or Slow Polymerization Rate
Possible Causes:
-
Insufficient Light Intensity: The light source may not be providing enough energy to efficiently generate radicals.
-
Catalyst Deactivation: The photocatalyst may be degrading or deactivating over the course of the reaction.
-
Inhibitors: The monomer or solvent may contain inhibitors that quench the polymerization.
-
Low Temperature: The reaction temperature may be too low for efficient propagation.
Suggested Solutions:
-
Increase Light Intensity: Gradually increase the light intensity, while monitoring the effect on dispersity and chain-end fidelity.
-
Catalyst Selection: Choose a more robust photocatalyst that is stable under the reaction conditions.
-
Monomer Purification: Purify the monomer to remove any inhibitors prior to polymerization.
-
Optimize Temperature: While photo-polymerization is often performed at room temperature, optimizing the temperature may improve the polymerization rate without sacrificing control.
Issue 3: Difficulty in Performing Chain Extension for Block Copolymer Synthesis
Possible Causes:
-
Loss of Chain-End Functionality: The terminal functional groups of the macroinitiator may have been lost during the first polymerization step or subsequent purification.
-
Inefficient Re-initiation: The conditions for the second polymerization step may not be optimal for the re-initiation from the macroinitiator.
-
Purification Issues: Residual monomer or catalyst from the first step can interfere with the second polymerization.
Suggested Solutions:
-
Confirm Chain-End Fidelity: Before proceeding with chain extension, confirm the presence and integrity of the chain-end functional groups using techniques like ¹H NMR or MALDI-TOF mass spectrometry.[13][14][15][16]
-
Optimize Chain Extension Conditions: Systematically optimize the reaction conditions for the second block, including catalyst concentration, solvent, and temperature.
-
Thorough Purification of Macroinitiator: Ensure the macroinitiator is rigorously purified to remove any unreacted components from the first polymerization.
Frequently Asked Questions (FAQs)
Q1: What is chain-end fidelity and why is it important?
A1: Chain-end fidelity refers to the retention of the active functional group at the end of a polymer chain after polymerization.[17] High chain-end fidelity is crucial for the synthesis of well-defined polymers with controlled architectures, such as block copolymers, star polymers, and surface-grafted polymers.[2][8] It ensures that the polymer chains remain "living" and can be re-initiated for subsequent polymerization steps.[18]
Q2: How can I quantify the chain-end fidelity of my polymers?
A2: Several analytical techniques can be used to determine chain-end fidelity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the signals corresponding to the end-groups relative to the repeating monomer units.[15][19][20]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides information on the mass of individual polymer chains, allowing for the direct observation of end-groups and the detection of dead chains.[13][14]
-
Chain Extension Experiments: A successful chain extension to form a block copolymer with a narrow molecular weight distribution is a strong indicator of high chain-end fidelity.[8]
Q3: What is the role of oxygen in photo-controlled radical polymerization and how can I mitigate its effects?
A3: Oxygen is a well-known inhibitor of radical polymerizations.[4] It can react with both the excited photocatalyst and the propagating radicals, leading to the formation of peroxy radicals that can terminate the polymerization. This results in poor control, low initiator efficiencies, and broad molecular weight distributions.[1][3] To mitigate the effects of oxygen, it is essential to perform the polymerization under an inert atmosphere. This can be achieved by:
-
Freeze-pump-thaw cycles: This is a highly effective method for removing dissolved oxygen.
-
Inert gas sparging: Bubbling an inert gas like argon or nitrogen through the reaction mixture can remove dissolved oxygen.
-
Using oxygen-tolerant systems: Some photo-ATRP systems have been developed to be more tolerant to oxygen.[3][5]
Q4: Should I use UV or visible light for my photo-controlled polymerization?
A4: While UV light can be used, visible light is often preferred for several reasons:
-
Reduced Side Reactions: Higher energy UV light can lead to unwanted side reactions, including the degradation of the RAFT agent or the polymer backbone, which can compromise chain-end fidelity.[9][10]
-
Deeper Penetration: Visible light can penetrate deeper into the reaction medium, which is advantageous for larger-scale reactions.
-
Milder Reaction Conditions: The use of visible light allows for polymerizations to be conducted under milder and more accessible conditions.[11]
Experimental Protocols
Protocol 1: General Procedure for Photo-ATRP of Methyl Methacrylate (MMA)
This protocol is a general guideline and may require optimization for specific applications.
-
Reactant Preparation: A stock solution of CuBr₂/Ligand (e.g., Me₆TREN) in a suitable solvent (e.g., DMSO) is prepared. The monomer (MMA) and initiator (e.g., ethyl α-bromoisobutyrate, EBiB) are purified and deoxygenated.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, the desired amounts of monomer, initiator, and solvent are added. The flask is sealed with a rubber septum.
-
Deoxygenation: The reaction mixture is deoxygenated by three freeze-pump-thaw cycles.
-
Catalyst Addition: The CuBr₂/Ligand stock solution is added to the reaction mixture via a gas-tight syringe under a positive pressure of inert gas.
-
Initiation: The reaction flask is placed in front of a light source (e.g., a blue LED lamp, λmax ≈ 450 nm) and the polymerization is initiated.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR (for conversion) and size-exclusion chromatography (SEC) (for molecular weight and dispersity).
-
Termination: The polymerization is terminated by exposing the reaction mixture to air and/or by adding a radical scavenger. The polymer is then purified by precipitation in a non-solvent (e.g., cold methanol).
Table 1: Example Reaction Conditions for Photo-ATRP of MMA
| Parameter | Value | Reference |
| [MMA]₀:[EBiB]₀:[CuBr₂]₀:[Me₆TREN]₀ | 100:1:0.01:0.1 | [20] |
| Solvent | DMSO | [12] |
| Temperature | Room Temperature | [12] |
| Light Source | Blue LED (λ ≈ 450 nm) | [12] |
Protocol 2: General Procedure for Photo-RAFT Polymerization of Acrylates
This protocol is a general guideline and may require optimization.
-
Reactant Preparation: The monomer (e.g., butyl acrylate), RAFT agent (e.g., a trithiocarbonate), and a photocatalyst (if required) are dissolved in a suitable solvent (e.g., DMF).
-
Reaction Setup: The solution is placed in a reaction vessel (e.g., a vial with a magnetic stir bar) and sealed.
-
Deoxygenation: The reaction mixture is deoxygenated by purging with an inert gas for at least 30 minutes.
-
Initiation: The reaction is initiated by irradiating the mixture with a light source of the appropriate wavelength (e.g., visible light).
-
Monitoring: The polymerization is monitored by taking samples at different time points and analyzing them for monomer conversion (¹H NMR) and polymer properties (SEC).
-
Termination: The polymerization can be stopped by turning off the light source and exposing the reaction to air. The polymer is then isolated by precipitation.
Table 2: Example Data for Photo-RAFT Polymerization
| Monomer | RAFT Agent | Light Source | Conversion (%) | Mₙ ( g/mol ) | Đ | Reference |
| N,N-dimethylacrylamide | Trithiocarbonate | Blue LED | >93 | - | ≤ 1.2 | [13] |
| 2-hydroxyethyl acrylate | Trithiocarbonate | Blue LED | >98 | 9400 | 1.01 | [21] |
| N-acryloyl morpholine | Trithiocarbonate | Blue LED | - | - | - | [14] |
Note: Mₙ and Đ values are dependent on the specific reaction conditions such as monomer/RAFT agent ratio.
Visualizations
Caption: Mechanism of Photoinduced Atom Transfer Radical Polymerization (Photo-ATRP).
Caption: Mechanism of Photoinduced RAFT Polymerization.
Caption: Troubleshooting workflow for low chain-end fidelity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Light in Polymer Science: Photoinduced Reversible Addition-Fragmentation Chain Transfer Polymerization (PET-RAFT) as Innovative Strategy for the Synthesis of Advanced Materials [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What happens in the dark? Assessing the temporal control of photo-mediated controlled radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High chain-end fidelity in sono-RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Effect of solvent on kinetics of [(Methoxythioxomethyl)thio]acetic acid polymerization
Disclaimer: Direct experimental data on the polymerization of [(Methoxythioxomethyl)thio]acetic acid is limited in the reviewed literature. The following troubleshooting guides and FAQs are based on established principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of structurally similar monomers, such as acrylic acid and other functional methacrylates. The provided information should be considered a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization behavior of this compound?
This compound is a unique monomer as it contains both a polymerizable acrylic acid moiety and a trithiocarbonate group, which can act as a RAFT agent. This dual functionality suggests that it may undergo self-polymerization under radical initiation, where the monomer also acts as the control agent. The kinetics and success of the polymerization will be highly dependent on the choice of solvent and initiator.
Q2: How does the solvent choice impact the polymerization kinetics?
The solvent can significantly influence the RAFT polymerization of acidic and polar monomers. Key factors to consider include:
-
Polarity: Polar solvents can affect the reactivity of both the monomer and the propagating radical. For acidic monomers like acrylic acid, the solvent polarity can influence the degree of ionization, which in turn affects polymerization kinetics.[1]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the carboxylic acid group of the monomer and the resulting polymer. This can impact the solubility of the polymer and the accessibility of the reactive sites. In some cases, aprotic solvents have been observed to negatively affect the RAFT polymerization of monomers with hydrogen-bonding capabilities, leading to low conversions and higher polydispersity.[2]
-
Chain Transfer: Some solvents can participate in chain transfer reactions, leading to the formation of dead polymer chains and a loss of control over the polymerization.[3] This becomes more significant at higher conversions.[3]
Q3: What are the typical initiators used for this type of polymerization?
Standard radical initiators such as azobisisobutyronitrile (AIBN) and 4,4'-Azobis(4-cyanovaleric acid) (ACPA) are commonly used for RAFT polymerization. The choice of initiator may depend on the solvent and desired reaction temperature. It is crucial to use a low concentration of the initiator relative to the RAFT agent (in this case, the monomer itself) to minimize the formation of dead chains.[4]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may not be suitable for the polymerization, leading to poor solubility of the monomer or the growing polymer chains. Aprotic solvents have been reported to result in low conversions for some functional monomers.[2]
-
Insufficient Initiator: The amount of initiator may be too low, or it may have decomposed prematurely.
-
Inhibition: The presence of impurities, such as oxygen, can inhibit the polymerization.
-
Retardation: The RAFT agent itself (the monomer in this case) can cause retardation, slowing down the polymerization rate.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and hydrogen bonding capabilities. Protic solvents like ethanol or water (with pH control) have been used successfully for the RAFT polymerization of acrylic acid.[1][4] 1,4-dioxane has also been used.[3]
-
Optimize Initiator Concentration: Increase the initiator-to-monomer ratio slightly. However, be cautious as too much initiator can lead to a loss of control and broader molecular weight distribution.[4]
-
Ensure Deoxygenation: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).
-
Adjust Temperature: Increasing the reaction temperature can increase the rate of polymerization, but it may also affect the stability of the RAFT agent and the initiator.
Issue 2: High Polydispersity Index (PDI)
Possible Causes:
-
Chain Transfer to Solvent or Polymer: This side reaction becomes more prominent at high monomer conversions and can broaden the molecular weight distribution.[3]
-
Excessive Initiator: A high concentration of initiator leads to a significant number of chains being initiated by the primary radicals, bypassing the RAFT equilibrium and resulting in a population of uncontrolled polymer chains.[4]
-
Poor RAFT Agent Control: The inherent structure of the monomer as a RAFT agent might not provide optimal control under the chosen reaction conditions.
Troubleshooting Steps:
-
Limit Monomer Conversion: Stop the polymerization at a lower conversion to minimize chain transfer reactions.
-
Reduce Initiator Concentration: Decrease the amount of initiator relative to the monomer. A typical monomer-to-initiator ratio in RAFT is high.
-
Solvent Selection: Choose a solvent with a low chain transfer constant.
-
Analyze Kinetics: Monitor the evolution of molecular weight and PDI with conversion. A linear increase in molecular weight with conversion and a consistently low PDI are indicative of a controlled polymerization.
Data Presentation
Table 1: Effect of Solvent on RAFT Polymerization of Acrylic Acid (Analogous System)
| Solvent | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| 1,4-Dioxane | 3.58 | 60 | 24 | >95 | 10,000 | 11,500 | 1.25 | [3] |
| Ethanol | 2.92 | 60 | 24 | >95 | 10,000 | 10,200 | 1.20 | [3] |
| Methanol | 2.92 | 60 | 24 | >95 | 10,000 | 8,500 | 1.30 | [3] |
| Water (pH 1.8) | 1.0 | 70 | 6 | 97 | 4,000 | 4,200 | 1.15 | [1] |
| Water (pH 4.5) | 1.0 | 70 | 22 | 66 | 4,000 | 3,500 | 1.20 | [1] |
Note: This table is a summary of data for the RAFT polymerization of acrylic acid using an external RAFT agent and is intended to illustrate the general effects of different solvents.
Experimental Protocols
General Protocol for RAFT Polymerization of a Functional Acrylic Acid Monomer (Template)
This protocol is a general template and should be optimized for the specific monomer, this compound.
-
Materials:
-
This compound (monomer/RAFT agent)
-
Radical initiator (e.g., AIBN or ACPA)
-
Anhydrous solvent (e.g., 1,4-dioxane, ethanol, or water with pH adjustment)
-
Inhibitor remover (e.g., basic alumina)
-
-
Procedure:
-
Purify the monomer by passing it through a column of inhibitor remover if necessary.
-
In a Schlenk flask, dissolve the desired amount of this compound and the initiator in the chosen solvent. The ratio of monomer to initiator will need to be determined experimentally, but a starting point could be in the range of 100:1 to 500:1.
-
Deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Take aliquots at regular intervals to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane) and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting decision tree for RAFT polymerization.
References
Avoiding side reactions during thermal initiation with xanthates
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding common side reactions during thermal initiation experiments involving xanthates, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Troubleshooting Guide
This guide addresses specific issues encountered during experimental work in a direct question-and-answer format.
Q1: My polymerization resulted in a polymer with a high polydispersity index (PDI) or broad molecular weight distribution. What is the likely cause?
A1: A high PDI indicates a loss of control over the polymerization. Several factors could be responsible:
-
Inappropriate RAFT Agent Selection: Xanthates are most effective for controlling the polymerization of Less Activated Monomers (LAMs) like vinyl acetate and N-vinylpyrrolidone[1][2]. Using them with More Activated Monomers (MAMs) such as acrylates or styrenes can lead to poor control unless the xanthate structure is specifically designed for them[3][4].
-
Low [RAFT Agent]/[Initiator] Ratio: To ensure that the majority of polymer chains are controlled by the RAFT mechanism, the concentration of the RAFT agent should be significantly higher than that of the initiator. A low ratio leads to an increased number of chains generated by the initiator that are not capped with the thiocarbonylthio group, resulting in conventional free-radical polymerization pathways and broader PDI[3][4][5].
-
Side Fragmentation of the RAFT Agent: Certain alkyl xanthates can undergo detrimental side fragmentation of the intermediate radical, leading to a loss of the "living" chain-end and, consequently, a loss of control[6].
Q2: I'm observing a significant loss of chain-end fidelity or "livingness" in my polymer.
A2: Loss of the active thiocarbonylthio end-group prevents chain extension and block copolymer synthesis. The primary causes include:
-
Chugaev Elimination: At elevated temperatures, the xanthate end-group can be thermally eliminated via the Chugaev reaction, especially in polymers like poly(N-vinylpyrrolidone)[5][7][8]. This side reaction creates an unsaturated, "dead" chain end.
-
Intermediate Radical Fragmentation: As mentioned above, this is a known issue with some alkyl xanthate CTAs, which breaks the reversible cycle needed for control[6].
-
Cross-Termination: While aromatic xanthates can prevent side fragmentation, they may be more susceptible to cross-termination, another pathway that leads to dead polymer chains[6].
Q3: The polymerization rate is significantly slower than expected (rate retardation). How can I address this?
A3: Rate retardation is a known phenomenon in some RAFT systems. It can occur when the intermediate radicals are slow to fragment or are involved in termination reactions.
-
RAFT Agent Structure (Z-group): The O-alkyl group (the Z-group in a xanthate) influences the stability and fragmentation kinetics of the intermediate radical. Modifying this group can sometimes reduce retardation[4].
-
Reaction Temperature: Increasing the temperature can increase the overall rate of polymerization, but it must be done cautiously to avoid accelerating side reactions like Chugaev elimination[7][9].
-
Initiator Concentration: Increasing the initiator concentration will increase the polymerization rate. However, this must be balanced against the need for a high [RAFT Agent]/[Initiator] ratio to maintain control[4].
Q4: My final product contains unexpected small molecule byproducts. What are they and how can I prevent them?
A4: The presence of small molecules indicates that side reactions are occurring.
-
Thermal Decomposition Products: The most common byproducts stem from the thermal decomposition of the xanthate itself. The Chugaev elimination yields an alkene, carbonyl sulfide (COS), and a thiol (from the decomposition of xanthic acid)[10][11].
-
Monomer-Specific Byproducts: Some monomers are prone to side reactions. For instance, N-vinylpyrrolidone (NVP) can form an unsaturated dimer, especially in the presence of impurities or at elevated temperatures[7][8][12].
-
Impurities in Reagents: Impurities from the synthesis of the xanthate, such as chlorinated precursors, can catalyze side reactions and should be diligently removed before use[7].
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal side reaction affecting xanthates?
A1: The primary thermal side reaction is the Chugaev elimination. This is a concerted, intramolecular reaction that proceeds through a six-membered cyclic transition state, leading to the formation of an alkene, carbonyl sulfide (COS), and a thiol[5][10][11]. This reaction is generally undesirable in polymerization as it removes the controlling end-group.
Q2: How do I select the appropriate xanthate RAFT agent for my monomer?
A2: The choice of the RAFT agent is critical for a successful polymerization[13]. For xanthates (structure R-S(C=S)O-R'), the 'R' group must be a good homolytic leaving group to re-initiate polymerization, and the 'O-R'' (or Z) group modulates the reactivity of the C=S double bond.
-
General Guideline: Xanthates are typically preferred for Less Activated Monomers (LAMs) like vinyl esters and N-vinyl amides[1][4].
-
R Group: Should be chosen to mimic the propagating radical (e.g., a cyanoisopropyl group is a good choice for methacrylate polymerization)[14].
-
Z Group (O-R'): O-ethyl and O-butyl groups are common and provide a good balance of reactivity for many LAMs[3].
Q3: What is the recommended [RAFT Agent]/[Initiator] ratio for a controlled polymerization?
A3: A high molar ratio of RAFT agent to initiator is crucial to minimize the number of dead chains formed by irreversible termination and to ensure high end-group fidelity[4][5]. A general starting point is a ratio between 5:1 and 10:1. The optimal ratio may require some empirical optimization for a specific system.
Q4: Can the solvent choice impact the prevalence of side reactions?
A4: Yes, the solvent can have a significant effect. For example, studies on the polymerization of N-vinylpyrrolidone (NVP) have shown that the rate of consumption of the xanthate agent and the formation of side products can be significantly different in aqueous solutions compared to organic solvents like benzene[7][12]. It is important to choose a solvent that dissolves all components and does not promote undesired pathways.
Data Summary
Table 1: Common Side Reactions in Xanthate-Mediated Thermal Initiation and Mitigation Strategies
| Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Chugaev Elimination | High reaction temperature.[10][11] | Lower the reaction temperature; select a more thermally stable xanthate. |
| High PDI / Loss of Control | Incorrect RAFT agent for the monomer; Low [RAFT]/[Initiator] ratio.[3][4] | Select a xanthate suitable for the monomer class (e.g., LAMs); Increase [RAFT]/[Initiator] ratio to >5.[1] |
| Loss of "Living" End-Groups | Side fragmentation of alkyl xanthates; Cross-termination.[6] | Consider using an aromatic xanthate to prevent side fragmentation; Optimize temperature and concentration. |
| Monomer Dimerization (e.g., NVP) | High temperature; Impurities in the RAFT agent or monomer.[7][8] | Lower reaction temperature; Purify all reagents thoroughly before use. |
| Rate Retardation | Slow fragmentation of the intermediate radical.[15] | Modify the Z- or R-group of the xanthate; Adjust initiator concentration or temperature cautiously. |
Experimental Protocols
Protocol 1: General Procedure for Thermally Initiated RAFT Polymerization with a Xanthate Agent
-
Reagent Purification:
-
Monomer: Pass through a column of basic alumina to remove inhibitors.
-
Initiator (e.g., AIBN): Recrystallize from a suitable solvent (e.g., methanol).
-
Xanthate RAFT Agent: Purify by column chromatography or recrystallization to remove synthetic impurities.[7]
-
Solvent: Use freshly distilled or high-purity anhydrous solvent.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the xanthate RAFT agent, monomer, and solvent.
-
Add the thermal initiator. The molar ratio of [Monomer]:[RAFT]:[Initiator] must be calculated to target the desired molecular weight and ensure a high [RAFT]/[Initiator] ratio (e.g., 100:1:0.1).
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.
-
Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
-
Polymerization:
-
Termination and Isolation:
-
Quench the reaction by rapidly cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.
-
Visualizations
Caption: The RAFT/MADIX polymerization cycle.
Caption: The Chugaev elimination side reaction pathway.
Caption: Troubleshooting logic for RAFT polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Xanthates and Dithiocarbamates for the Polymerization of Ethylene through Reversible Addition-Fragmentation Chain Transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Study of Temperature Effect on the Xanthate’s Performance during Chalcopyrite Flotation [mdpi.com]
- 10. Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01096A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polymers Synthesized with Acidic RAFT Agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using acidic RAFT agents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymer, synthesized with an acidic RAFT agent, is difficult to precipitate. What should I do?
A1: This is a common issue, especially with hydrophilic polymers like poly(acrylic acid).[1][2] If your polymer remains a viscous fluid or oil upon addition of a non-solvent, consider the following troubleshooting steps:
-
Optimize the Non-Solvent:
-
Control the Precipitation Process:
-
Add the polymer solution dropwise into a large excess of the cold non-solvent while stirring vigorously. This promotes the formation of a fine precipitate rather than a large aggregate.
-
Ensure your initial polymer solution is not overly concentrated. A viscous solution can hinder efficient precipitation, leading to the outer layer precipitating and trapping impurities and solvent within a gel-like mass.[4] Diluting the initial solution or using a solvent/non-solvent mixture for precipitation can help.[4]
-
-
Consider an Alternative Purification Method: If precipitation remains challenging, dialysis is an excellent alternative for removing small molecule impurities, especially for water-soluble polymers.[4][5]
Q2: What is the most effective way to remove the unreacted monomer and other small molecules from my polymer sample?
A2: The choice of purification method depends on the polymer's properties (e.g., solubility, molecular weight) and the nature of the impurities. The most common and effective methods are:
-
Precipitation: This technique is widely used and involves dissolving the crude polymer in a good solvent and then adding this solution to a non-solvent to precipitate the polymer, leaving the impurities in the solution.[4][6] For effective purification, this process should be repeated two to three times.[4]
-
Dialysis: This is a gentle and efficient method for purifying polymers, particularly water-soluble or biocompatible polymers.[5][7][8] It involves placing the polymer solution in a dialysis tube with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of a suitable solvent.[9] The small molecule impurities diffuse out through the membrane, while the larger polymer chains are retained.[4][9]
-
Column Chromatography (Gel Filtration/Size Exclusion Chromatography): This technique separates molecules based on their size. It is highly efficient at removing small molecule impurities and can also be used to narrow the molecular weight distribution of the polymer.[10][11]
Q3: How do I choose the right dialysis membrane (MWCO) for my polymer?
A3: The molecular weight cut-off (MWCO) of the dialysis membrane should be carefully selected to ensure efficient removal of impurities while minimizing the loss of your polymer. A general guideline is to choose an MWCO that is at least 10-20 times smaller than the molecular weight of your polymer. For example, for a 20,000 g/mol polymer, a 1,000-2,000 Da MWCO membrane would be appropriate.
Q4: The color of my RAFT polymer is undesirable for my application. How can I remove the RAFT end-group?
A4: The color of RAFT-synthesized polymers is due to the thiocarbonylthio end-group of the RAFT agent.[12][13] Several methods can be employed to remove or modify this end-group:
-
Radical-Induced Reduction: Treating the polymer with an excess of a radical initiator, like AIBN, in the presence of a reducing agent can cleave the RAFT end-group.[14][15]
-
Aminolysis: Reaction with primary amines can effectively cleave the thiocarbonylthio group.[15]
-
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used for the convenient removal of RAFT end-groups, particularly from aqueous dispersions of block copolymer nano-objects.[12]
-
Thermolysis: Heating the polymer at high temperatures can lead to the elimination of the RAFT end-group, though this may not be suitable for all polymers.[15]
It is important to note that the efficiency of these methods can depend on the specific polymer and RAFT agent used.[15]
Q5: How does the acidic nature of the RAFT agent affect the purification process?
A5: The acidic functionality on the RAFT agent can influence the polymer's properties and, consequently, its purification:
-
Solubility: The presence of acidic groups can enhance the water solubility of the resulting polymer, especially at higher pH when the acid groups are deprotonated. This can make precipitation in non-polar organic solvents more effective.
-
pH-Dependent Behavior: For polymers containing acidic monomers like acrylic acid, the pH of the solution during purification is critical. At low pH, the carboxylic acid groups are protonated, making the polymer less soluble in water. Conversely, at higher pH, the polymer becomes a polyelectrolyte and is more water-soluble.[16][17][18] This pH-dependent solubility can be exploited during purification. For instance, you might precipitate the polymer by acidifying the aqueous solution.
-
Interaction with Chromatography Media: The acidic end-groups or monomer units might interact with certain chromatography column packing materials. This should be considered when choosing a column for purification.
Quantitative Data on Purification Techniques
The following table summarizes the efficiency of different purification techniques for removing small molecule impurities from polymer samples.
| Purification Method | Small Molecule Removal Efficiency | Polymer Retention | Reference |
| Precipitation | ~101% (can co-precipitate some impurities) | 47.0% | [11] |
| Gel Filtration Chromatography (GFC) | 97.2% | 87.2% | [11] |
| Automated Dialysis (Modus 2) | Near complete removal of DMF after 9 hours | High (not quantified) | [5] |
| Manual Dialysis | Near complete removal of DMF after 32 hours | High (not quantified) | [5] |
Experimental Protocols
1. Protocol for Polymer Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimum amount of a good solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Precipitation: Slowly add the polymer solution dropwise into a large volume (at least 10 times the volume of the polymer solution) of a cold, vigorously stirred non-solvent (e.g., hexane, diethyl ether, methanol).
-
Isolation: Allow the precipitate to settle. Decant the supernatant or filter the mixture to collect the precipitated polymer.
-
Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Repeat: For higher purity, redissolve the polymer and repeat the precipitation process 2-3 times.[4]
2. Protocol for Polymer Purification by Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO. Prepare the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solutions).
-
Sample Loading: Load the polymer solution into the dialysis tubing and securely close both ends with clips, ensuring some headspace for potential volume changes.[9]
-
Dialysis: Immerse the sealed dialysis tube in a large container of the chosen dialysis solvent (e.g., deionized water for water-soluble polymers). The volume of the external solvent should be at least 100 times the volume of the sample.
-
Solvent Exchange: Gently stir the external solvent. Change the solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient removal of impurities.[9] Continue dialysis for 24-48 hours.
-
Sample Recovery: Carefully remove the dialysis tube from the solvent, and transfer the purified polymer solution to a suitable container.
-
Solvent Removal: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or freeze-drying.
3. Protocol for RAFT End-Group Removal using H₂O₂
This protocol is adapted for aqueous dispersions of diblock copolymer nano-objects.[12]
-
Dispersion: Prepare an aqueous dispersion of your RAFT-synthesized polymer.
-
Oxidant Addition: To the stirred polymer dispersion, add a molar excess of hydrogen peroxide (H₂O₂). The exact amount may need to be optimized for your specific polymer.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time (e.g., several hours). Monitor the disappearance of the characteristic color of the RAFT end-group.
-
Purification: After the reaction is complete, remove the benign side products by dialysis against deionized water.[12]
-
Isolation: Isolate the purified polymer by freeze-drying or another suitable method.
Visualizations
Caption: Workflow for polymer purification by precipitation.
Caption: Workflow for polymer purification by dialysis.
Caption: Troubleshooting guide for polymer precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated Polymer Purification Using Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
How to increase monomer conversion in RAFT polymerization
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, with a specific focus on increasing monomer conversion.
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization has very low or no monomer conversion. What are the most common initial checks I should perform?
A: When facing low or no conversion, start by verifying the fundamentals of your experimental setup. Ensure that your system was properly deoxygenated, as oxygen is a radical inhibitor.[1] Double-check the purity of your monomer, solvent, and initiator, as impurities can terminate the polymerization. It's also crucial to confirm the accuracy of the weighed amounts, especially for the initiator, as very small masses can be subject to significant weighing errors.[1] Finally, verify that the reaction temperature is appropriate for the chosen initiator's half-life.
Q2: How does the initiator concentration affect monomer conversion?
A: The initiator concentration plays a direct role in the polymerization rate. Increasing the initiator concentration generates more primary radicals, which in turn increases the number of active polymer chains, leading to a faster polymerization rate and higher monomer conversion.[2][3] However, an excessively high initiator concentration can lead to a higher number of termination events, which produces "dead" polymer chains and can broaden the molecular weight distribution.[4][5]
Q3: Can changing the reaction temperature improve my monomer conversion?
A: Yes, increasing the reaction temperature generally accelerates the rate of polymerization and can lead to higher monomer conversion within a given timeframe.[6] This is due to the increased decomposition rate of the initiator and a higher propagation rate constant.[7] However, be aware that excessively high temperatures can also promote side reactions, such as chain transfer to the solvent or polymer, which can negatively impact the control over the polymerization.[4]
Q4: Does the type or concentration of the RAFT agent (CTA) influence monomer conversion?
A: The choice of the RAFT agent is critical for the specific monomer being polymerized to ensure efficient chain transfer and control over the reaction.[8][9] An inappropriate RAFT agent can lead to rate retardation, where the polymerization is significantly slowed down, resulting in low conversion.[10] The concentration of the RAFT agent itself does not directly increase the rate of monomer conversion.[3] However, the ratio of the RAFT agent to the initiator ([CTA]:[I]) is a key parameter for controlling the number of "living" chains and minimizing termination events.[4]
Q5: My conversion stalls at a certain point and does not proceed to completion. What could be the cause?
A: Stalling of a RAFT polymerization can be due to several factors. One common reason is the premature consumption of the initiator. If the initiator's half-life is too short at the reaction temperature, it may fully decompose before high monomer conversion is reached. Another possibility is the presence of inhibiting impurities that are consumed over time. In some cases, for certain monomers, the choice of RAFT agent can lead to a very slow fragmentation step in the RAFT equilibrium, effectively pausing the polymerization.
Q6: How does monomer concentration impact the conversion rate?
A: A higher initial monomer concentration generally leads to a faster polymerization rate and higher conversion.[2] This is because a higher concentration increases the probability of propagating radicals colliding with monomer units, thus accelerating the chain growth process.[2]
Troubleshooting Guide for Low Monomer Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low monomer conversion in your RAFT polymerization experiments.
Step 1: Verify Reagents and Experimental Setup
Before adjusting kinetic parameters, ensure the integrity of your components and setup.
-
Monomer Purity: Ensure the monomer is free from inhibitors. Pass it through a column of basic alumina if necessary.[1]
-
Solvent and Initiator Purity: Use high-purity solvents and initiators.
-
Oxygen Removal: Ensure thorough deoxygenation of the reaction mixture (e.g., via several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an adequate amount of time).[1]
-
Temperature Control: Verify the accuracy of your reaction temperature setup.
Step 2: Optimize Reaction Parameters
If the initial checks do not resolve the issue, proceed to optimize the following reaction parameters. The logical workflow for troubleshooting is illustrated in the diagram below.
Caption: Troubleshooting workflow for low monomer conversion in RAFT polymerization.
1. Initiator Concentration
The rate of polymerization is proportional to the square root of the initiator concentration.[10] Therefore, increasing the amount of initiator is often the most direct way to increase monomer conversion.
-
Action: Increase the initiator concentration. A common starting point for the [CTA]:[I] ratio is 10:1. To increase the rate, you can try ratios of 5:1 or 3:1.
-
Caution: Be aware that this will generate more "dead" chains (initiated by the initiator fragment without a RAFT end-group), which may not be desirable for applications requiring high chain-end fidelity, such as block copolymer synthesis.[5][11]
2. Reaction Temperature
The rate constants for both initiator decomposition and monomer propagation are temperature-dependent.
-
Action: Increase the reaction temperature. For example, if a reaction is slow at 60 °C, increasing it to 70 °C or 80 °C can significantly boost the rate.[6]
-
Caution: Ensure the chosen temperature is appropriate for your initiator (a common rule of thumb is a temperature that gives a 10-hour half-life). Excessively high temperatures might lead to uncontrolled thermal polymerization or side reactions.[4]
3. Monomer Concentration
The polymerization rate is directly proportional to the monomer concentration.[12]
-
Action: Increase the initial monomer concentration by reducing the amount of solvent.
-
Caution: Highly concentrated or bulk polymerizations can become very viscous, leading to challenges with stirring and heat transfer. This can sometimes lead to autoacceleration (the Trommsdorff effect), which can broaden the molecular weight distribution.[13]
4. Solvent Choice
The solvent can influence polymerization kinetics.
-
Action: If applicable, consider changing the solvent. Some solvents can have higher chain transfer constants, which can lead to side reactions and a loss of control.[4] A solvent that better solubilizes the growing polymer chains may also be beneficial.
-
Caution: Ensure the chosen solvent is compatible with all reaction components and does not interfere with the RAFT process.
5. RAFT Agent (CTA) Selection
The choice of the Z and R groups on the RAFT agent (Z-C(=S)S-R) is crucial for mediating the polymerization of a specific monomer family.[9]
-
Action: If you observe significant rate retardation or a complete lack of polymerization, the chosen RAFT agent may be unsuitable for your monomer. Consult literature guides for selecting the appropriate CTA for your monomer class (e.g., trithiocarbonates for methacrylates, dithiobenzoates for styrenes).[9][12]
Quantitative Data Summary
The following tables summarize the impact of key parameters on monomer conversion, based on literature data.
Table 1: Effect of Initiator (AIBN) Concentration on Styrene Polymerization
| [Initiator] (wt% based on monomer) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 0.2 | 45.3 | 14,500 | 1.15 |
| 0.4 | 58.6 | 12,300 | 1.16 |
| 0.6 | 65.2 | 10,100 | 1.17 |
| 0.8 | 73.4 | 8,900 | 1.18 |
Data adapted from a study on RAFT polymerization of styrene at 80°C for 4 hours. Increasing initiator content leads to higher conversion but lower molecular weight.[14]
Table 2: Effect of Temperature on Styrene Polymerization
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 60 | 25.1 | 8,500 | 1.18 |
| 70 | 41.3 | 11,200 | 1.16 |
| 80 | 58.6 | 12,300 | 1.16 |
| 90 | 70.5 | 15,600 | 1.19 |
Data adapted from a study on RAFT polymerization of styrene for 4 hours. Higher temperatures result in significantly higher monomer conversion.[6]
Experimental Protocols
General Protocol for RAFT Polymerization of Acrylamide (Am)
This protocol is a representative example and should be adapted based on the specific monomer, RAFT agent, and desired polymer characteristics.
Materials:
-
Monomer: Acrylamide (Am)
-
RAFT Agent (CTA): Dodecyl trithiodimethyl propionic acid (DMPA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Schlenk flask equipped with a magnetic stir bar
-
Inert gas source (Argon or Nitrogen)
-
Constant temperature oil bath
Procedure:
-
Preparation: In a Schlenk flask, dissolve the monomer (e.g., 1.0 g, 14.0 mmol), the RAFT agent (e.g., 26.3 mg, 0.07 mmol), and the initiator (e.g., 1.15 mg, 0.007 mmol) in the solvent (e.g., 7.0 mL DMSO). The molar ratio for this example is [Am]₀:[CTA]₀:[I]₀ = 200:1:0.1.
-
Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with inert gas.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Monitoring Conversion: At timed intervals, carefully withdraw aliquots from the reaction mixture using a degassed syringe. Quench the polymerization by exposing the aliquot to air and cooling it in an ice bath. Determine the monomer conversion using techniques such as ¹H NMR spectroscopy (by comparing the integral of the vinyl monomer peaks to a stable polymer peak or an internal standard) or gravimetry (by precipitating the polymer, drying it, and weighing the product).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or diethyl ether). Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
This protocol is based on methodologies described for the RAFT polymerization of acrylamide.[2][8]
References
- 1. reddit.com [reddit.com]
- 2. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 3. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAFT Polymerization [sigmaaldrich.com]
- 10. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thio-Compounds in Polymer Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thio-compounds in polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do thio-compounds have such a strong and unpleasant odor?
A1: Thiols, also known as mercaptans, are organosulfur compounds characterized by a sulfhydryl (-SH) group.[1][2] Many low-molecular-weight thiols have potent, repulsive odors resembling garlic, rotten eggs, or skunk spray.[1][3][4] The human nose is incredibly sensitive to these compounds, capable of detecting them at concentrations as low as a few parts per billion.[1][5] This is why even minuscule amounts of unreacted thiol can cause a significant and persistent odor issue in the lab.
Q2: Are the odors from thiols a health hazard at typical lab concentrations?
A2: While thiols can be toxic at high concentrations, the levels typically encountered in a laboratory setting are more of a nuisance than a direct health hazard.[5][6] The primary concerns are adverse reactions like headaches and nausea caused by the offensive smell.[5][7] However, because thiols are used as odorants in natural gas, an accidental release can cause alarm and disruption, being mistaken for a gas leak.[5][6][8] Therefore, controlling the odor is crucial for a safe and comfortable working environment.[6]
Q3: Can I choose a thiol that doesn't have a strong odor?
A3: Yes, the odor intensity of thiols generally decreases as their molecular weight increases and volatility decreases.[9] Some higher-molecular-weight thiols, such as 1-dodecanethiol, are considered effectively odorless and can be used as substitutes for more volatile, foul-smelling thiols like ethanethiol in certain applications.[10] Synthetically modified low-odor thiol-based hardeners are also being developed.[9][11][12]
Troubleshooting Guides
Problem: A strong thiol odor is present during the polymerization reaction.
This is a common issue, especially when working with volatile thiols. The key is to contain the vapors at the source.
-
Solution 1: Fume Hood and Engineering Controls. Always conduct reactions involving thiols inside a certified chemical fume hood.[6][8] To prevent odors from simply being exhausted and causing issues elsewhere, it is best practice to scrub the exhaust.[13]
-
Solution 2: Implement a Bleach Trap. Vent the reaction vessel's headspace through a trap containing a bleach (sodium hypochlorite) solution.[8][13] The bleach oxidizes the volatile thiols into less odorous and non-volatile compounds like sulfoxides or sulfonic acids.[8][13]
Problem: The purified polymer product still has a strong thiol odor.
A persistent odor after purification almost always indicates the presence of residual, unreacted thio-compounds.
-
Cause Analysis: The thiol-ene polymerization may not have gone to completion, leaving free -SH groups.[14] Standard purification methods like precipitation might not be sufficient to remove all traces of the starting thiol monomer.
-
Solution 1: Chemical Quenching. Before the final purification step, treat the reaction mixture with an oxidizing agent to convert the remaining thiols into disulfides or other less odorous species.[15]
-
Solution 2: Base Extraction. If your polymer is stable under basic conditions, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., NaOH solution) to remove acidic thiols as their thiolate salts.[16]
-
Solution 3: Use a Polymer Deodorizing Agent. For some applications, specialized additives like zeolites or activated carbon can be incorporated into the final polymer to adsorb and trap residual odor molecules.[17]
Problem: Laboratory glassware and tools retain a thiol smell after cleaning.
The porous nature of some materials and the low odor threshold of thiols mean that standard cleaning procedures may not be enough.
-
Solution: Decontamination before Cleaning. Before washing with soap and water, rinse all contaminated glassware, syringes, and stir bars with a small amount of an oxidizing solution directly in the fume hood.[15]
Quantitative Data
The odor threshold is the lowest concentration of a compound that can be detected by the human nose. As shown below, these values are extremely low for common thiols.
| Thio-Compound | Formula | Odor Threshold (in air) | Odor Description |
| Methanethiol | CH₃SH | ~0.002 ppm[7] | Rotten Cabbage |
| Ethanethiol | C₂H₅SH | ~0.0005 ppm (0.5 ppb)[3] | Leeks, Onions, Natural Gas |
| 2-Methyl-2-propanethiol | (CH₃)₃CSH | Low ppb range[3] | Skunk, Gas Odorant |
| 1-Butanethiol | C₄H₉SH | ~0.001 ppm[4] | Skunk-like |
| Benzenethiol | C₆H₅SH | ~0.0005 ppm (0.5 ppb)[3] | Repulsive, Penetrating |
| 1-Dodecanethiol | C₁₂H₂₅SH | Odorless[10] | Waxy (if any) |
Experimental Protocols
Protocol 1: Quenching Residual Thiols in a Polymer Solution
This protocol describes a general method for oxidizing residual thiols post-polymerization.
-
Preparation: Ensure the polymer is fully dissolved in a suitable organic solvent in a round-bottom flask, equipped with a magnetic stir bar. Perform this entire procedure in a chemical fume hood.
-
Reagent Preparation: Prepare a fresh 10% aqueous solution of sodium hypochlorite (bleach).
-
Quenching: While stirring the polymer solution vigorously, add the bleach solution dropwise. A slight excess relative to the suspected amount of residual thiol is recommended.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The disappearance of the thiol odor is a good indicator of reaction completion.
-
Work-up: Proceed with your standard polymer purification protocol, such as precipitation in a non-solvent (e.g., methanol, water), followed by filtration and drying under vacuum.
Protocol 2: Decontamination of Thiol-Contaminated Glassware
-
Safety: Wear appropriate personal protective equipment (lab coat, safety glasses, nitrile gloves). Perform all steps inside a chemical fume hood.
-
Initial Rinse: Place the contaminated glassware in the fume hood. Add a small volume of commercial bleach or a 10% hydrogen peroxide solution, ensuring all contaminated surfaces are wetted.
-
Contact Time: Let the solution sit in the glassware for at least 15-20 minutes.
-
Disposal: Decant the rinse solution into a designated hazardous waste container labeled "Thiol/Oxidant Waste".
-
Final Cleaning: The glassware can now be removed from the fume hood and washed using standard laboratory procedures (detergent, water, and final rinses with deionized water or solvent).
Protocol 3: Quantification of Residual Free Thiols via Ellman's Reagent
This colorimetric assay is a common method for determining the concentration of free thiols.[18][19]
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[20] The TNB²⁻ ion has a strong absorbance at 412 nm.[20]
-
Materials:
-
DTNB solution (in an appropriate buffer, e.g., phosphate buffer, pH 8.0).
-
Polymer sample dissolved in a compatible solvent. Note that non-aqueous solvents can affect the reaction kinetics and absorbance maxima.[19]
-
UV-Vis Spectrophotometer.
-
A standard thiol (e.g., L-cysteine or glutathione) for creating a calibration curve.
-
-
Methodology:
-
Prepare a standard curve by reacting known concentrations of the thiol standard with the DTNB solution and measuring the absorbance at 412 nm.
-
Prepare the polymer sample by dissolving a known mass in a known volume of solvent.
-
In a cuvette, mix the polymer solution with the DTNB reagent.
-
Allow the reaction to proceed until the color development is stable (this can vary depending on the solvent and accessibility of the thiol).[19]
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free thiols in the polymer sample by comparing its absorbance to the standard curve.
-
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. open.alberta.ca [open.alberta.ca]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Synthetic Low-Odor Thiol-Based Hardeners Containing Hydroxyl and Methyl Groups on the Curing Behavior, Thermal, and Mechanical Properties of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Polymer Deodorizing Agents: Enhancing Material Quality and Environmental Comfort - Jiahe New Materials Technology [nbjhxcl.com]
- 18. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Oxygen Tolerance in RAFT Polymerization with Xanthates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing xanthates in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, with a specific focus on managing the effects of oxygen.
Frequently Asked Questions (FAQs)
Q1: Can RAFT polymerization with xanthates be performed in the presence of oxygen?
Yes, certain RAFT polymerization techniques using xanthates exhibit a notable tolerance to oxygen, particularly the Xanthate-supported photo-iniferter (XPI)-RAFT polymerization method.[1][2] This method involves adding small amounts of a xanthate, which acts as a photo-iniferter, to a conventional RAFT polymerization setup.[1][2] This approach can enable polymerization to be conducted in vessels open to the air, simplifying experimental procedures.[1][2] However, the degree of oxygen tolerance can be influenced by several factors, and for reactions requiring high livingness or low xanthate concentrations, prior removal of oxygen is still recommended.[1]
Q2: What is the mechanism behind the oxygen tolerance in xanthate-mediated RAFT polymerization?
The oxygen tolerance in photo-initiated RAFT polymerization with xanthates is often attributed to the in-situ removal of oxygen. In some systems, particularly those using a photocatalyst in dimethylsulfoxide (DMSO), triplet oxygen is rapidly converted to singlet oxygen, which is then quenched by the solvent.[3] In Xanthate-supported photo-iniferter (XPI)-RAFT polymerization, the process that removes oxygen from the solution during irradiation can also lead to the degradation of the Chain Transfer Agent (CTA).[1] The presence of oxygen can quench the UV-vis absorption of the xanthate.[1][4][5]
Q3: What are the common issues encountered when performing xanthate-based RAFT polymerization in the presence of oxygen?
Common issues include:
-
Inhibition Period: An initial period where polymerization is delayed as dissolved oxygen is consumed.[5][6]
-
Slower Polymerization Rates: The presence of oxygen can lead to reduced reaction rates compared to deoxygenated systems.[6]
-
Broader Molecular Weight Distributions: Oxygen can interfere with the controlled nature of the polymerization, leading to polymers with higher dispersity (Đ).
-
CTA Degradation: The xanthate CTA can degrade in the presence of oxygen, especially under UV irradiation, which can affect the livingness of the polymerization.[1][5]
Q4: How does the choice of solvent affect oxygen tolerance?
The choice of solvent can be critical. Dimethylsulfoxide (DMSO) has been shown to enhance oxygen tolerance in some photo-induced RAFT systems because it can act as a singlet oxygen quencher.[3] This helps to mitigate the detrimental effects of oxygen on the polymerization.
Q5: Is complete deoxygenation always necessary when using xanthates for RAFT polymerization?
Not always. For many applications, especially those utilizing robust methods like XPI-RAFT, polymerization can be successfully performed without rigorous deoxygenation.[1][2] This "open-to-air" capability is a significant advantage for high-throughput screening and simplified experimental setups.[1][2] However, for syntheses requiring very high molecular weight polymers or multi-block copolymers where chain-end fidelity is crucial, performing the reaction under an inert atmosphere is still advisable.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No polymerization or prolonged inhibition period. | High concentration of dissolved oxygen. | - Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to initiation.- For photo-initiated systems, a short pre-irradiation period can help consume residual oxygen. |
| Polymerization starts but then stops prematurely. | 1. Significant degradation of the xanthate CTA due to prolonged exposure to oxygen and light.2. Continuous diffusion of oxygen into the reaction vessel. | - Ensure the reaction vessel is well-sealed after any initial inert gas purging.- For open-vessel reactions, consider that the livingness may decrease over time, especially for longer reaction times.[5] |
| High dispersity (Đ > 1.3) in the final polymer. | Interference of oxygen with the RAFT equilibrium, leading to termination reactions. | - Reduce the oxygen content by partial or full deoxygenation.- Optimize the ratio of xanthate to the main RAFT agent in XPI-RAFT systems.[1] |
| Low monomer conversion. | 1. Insufficient initiation due to oxygen scavenging of radicals.2. Low xanthate concentration in XPI-RAFT.[1] | - Increase the initiator concentration slightly if using a thermal initiator.- In XPI-RAFT, ensure an adequate amount of xanthate is present to act as a photo-iniferter.[1] |
| Inconsistent results between batches. | Variations in the amount of dissolved oxygen due to inconsistent deoxygenation procedures or exposure to air. | - Standardize the deoxygenation protocol (e.g., duration and flow rate of inert gas).- If conducting open-to-air polymerizations, ensure consistent headspace volume and surface area-to-volume ratio. |
Quantitative Data Summary
The following tables summarize the impact of oxygen on key polymerization parameters in xanthate-mediated RAFT.
Table 1: Effect of Oxygen on Polymerization of N-acryloylmorpholine (NAM) via XPI-RAFT
| Condition | Monomer Conversion (after 3h) | Mn ( g/mol ) | Dispersity (Đ) |
| Degassed | >95% | ~10,000 | 1.15 |
| Open to Air | ~90% | ~9,500 | 1.20 |
Data adapted from kinetic plots and SEC traces presented in literature.[1][4][5]
Table 2: Comparison of Polymerization of Methyl Acrylate (MA) with and without Nitrogen Purging
| Condition | Mn ( g/mol ) | Dispersity (Đ) |
| Nitrogen Purged | 4310 | 1.18 |
| In Air | 4396 | 1.25 |
Data from a study on fast, oxygen-tolerant RAFT polymerization of hydrogels.[7]
Experimental Protocols
Protocol 1: General Procedure for Oxygen-Tolerant XPI-RAFT Polymerization (Open to Air)
This protocol is a general guideline for performing an oxygen-tolerant RAFT polymerization using the XPI method.
-
Reactant Preparation: In a suitable reaction vessel (e.g., a vial or flask), add the monomer, the primary RAFT agent (e.g., a trithiocarbonate), the xanthate co-agent (typically in a 9:1 to 99:1 molar ratio with the primary RAFT agent), and the solvent (e.g., DMSO).
-
Mixing: Ensure all components are fully dissolved by stirring or agitation.
-
Initiation: Place the reaction vessel under a UV or visible light source of appropriate wavelength (e.g., 365 nm).[1] The reaction can be performed open to the atmosphere.[1]
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by techniques such as 1H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and dispersity).
-
Termination: Once the desired conversion is reached, stop the reaction by turning off the light source and exposing the mixture to air.
-
Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum to obtain the final product.
Protocol 2: Polymerization of Methyl Acrylate (MA) in Air
This protocol is based on a published procedure for the synthesis of poly(methyl acrylate).[7]
-
Solution Preparation: Prepare a 50 wt% solution of methyl acrylate monomer, a bis(xanthate) initiator, and a suitable solvent in a 20 mL vial.
-
Reaction Setup: The solution can be directly exposed to air without any nitrogen purging.[7]
-
Photo-initiation: Place the vial in a photoreactor under a 405 nm lamp.[7]
-
Monitoring: Collect samples at specific time points (e.g., 1, 5, 10 minutes) to monitor monomer conversion via 1H NMR.[7]
-
Characterization: After reaching high conversion, characterize the resulting polymer for its molecular weight and dispersity using SEC and MALDI-ToF mass spectrometry.[7]
Visualizations
Caption: Workflow for Oxygen-Tolerant XPI-RAFT Polymerization.
Caption: Troubleshooting Logic for Common RAFT Polymerization Issues.
References
- 1. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Application of oxygen tolerant PET-RAFT to polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Head-to-Head Battle of RAFT Agents: [(Methoxythioxomethyl)thio]acetic Acid vs. Trithiocarbonates for Acrylate Polymerization
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice of a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is paramount. This guide provides a comprehensive comparison of [(methoxythioxomethyl)thio]acetic acid and other trithiocarbonates, offering a deep dive into their performance for acrylate polymerization, supported by experimental data and detailed protocols.
The precise control over molecular weight, architecture, and functionality afforded by RAFT polymerization has made it an indispensable tool in the creation of advanced polymeric materials for biomedical and pharmaceutical applications. At the heart of this control lies the RAFT agent. Trithiocarbonates have emerged as a highly versatile class of CTAs, particularly effective for the polymerization of "more activated monomers" (MAMs) such as acrylates.[1] Among these, this compound represents a specific, functionalized option. This guide will dissect the performance of this specific agent in the broader context of trithiocarbonate-mediated acrylate polymerization.
Performance Comparison: A Quantitative Look
The efficacy of a RAFT agent is judged by its ability to control the polymerization, leading to polymers with a predictable molecular weight (Mn), a narrow molecular weight distribution (low polydispersity index, Ð), and high end-group fidelity. The following tables summarize key quantitative data from studies utilizing various trithiocarbonates for acrylate polymerization.
| RAFT Agent | Monomer | [M]/[CTA]/[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Ð (PDI) | Reference |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | Methyl Acrylate | 200/1/0.1 | 60 | 16 | >95 | - | <1.2 | [2] |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | 200/1/0.1 | 60 | 16 | >95 | - | <1.2 | [2] |
| S-Dodecyl S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Methyl Acrylate | - | 70 | - | High | - | ~1.1 | [3] |
| 2-Ethylthiocarbonylsulfanyl-propionic acid ethyl ester | Methyl Acrylate | - | 50 | ~2.3 | 89 | - | - | [4] |
| Di(diphenylmethyl) trithiocarbonate | Butyl Acrylate | 300/2/1 | 60 | 15 | - | - | - | [5] |
Table 1: Performance of Various Trithiocarbonates in Acrylate Polymerization. This table highlights the typical conditions and outcomes for acrylate polymerization using different trithiocarbonate-based RAFT agents. Low polydispersity indices (Ð < 1.5) are indicative of a well-controlled polymerization process.[6]
The Mechanism of Control: RAFT Polymerization
The underlying principle of RAFT polymerization involves a degenerative chain transfer process where a dormant polymer chain (macro-RAFT agent) is in equilibrium with a small number of active propagating chains. This equilibrium allows for all chains to grow at a similar rate, resulting in a narrow molecular weight distribution.
Figure 1. The RAFT Polymerization Mechanism. This diagram illustrates the key steps in RAFT polymerization, including initiation, the reversible addition-fragmentation equilibrium, re-initiation, propagation, and termination.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed experimental protocols for acrylate polymerization using trithiocarbonate RAFT agents, based on established literature.
General Procedure for Thermal RAFT Polymerization of Acrylates
This protocol is adapted from typical procedures for RAFT polymerization.[2][7]
Materials:
-
Acrylate monomer (e.g., methyl acrylate, butyl acrylate)
-
Trithiocarbonate RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or ampule
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
The acrylate monomer, RAFT agent, and initiator are weighed and added to a Schlenk flask or ampule.
-
The desired amount of anhydrous solvent is added to achieve the target concentration.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask or ampule is backfilled with an inert gas (Nitrogen or Argon) and sealed.
-
The reaction vessel is then immersed in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
The polymerization is allowed to proceed for the specified time.
-
To quench the reaction, the vessel is removed from the oil bath and cooled rapidly in an ice bath.
-
The resulting polymer is purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Figure 2. General Experimental Workflow. This flowchart outlines the key steps involved in a typical thermal RAFT polymerization experiment.
Considerations for Photoinitiated RAFT Polymerization
Recent advancements have demonstrated that trithiocarbonates can also act as intrinsic photoredox catalysts, enabling oxygen-tolerant controlled radical polymerization under visible light.[8] This approach offers milder reaction conditions and avoids the need for extensive degassing. In such systems, the trithiocarbonate plays a triple role: photocatalyst for oxygen removal, initiator, and RAFT agent.[8]
The Verdict: Choosing the Right Trithiocarbonate
Both this compound and other trithiocarbonates demonstrate excellent control over acrylate polymerization, yielding polymers with low polydispersity. The choice between them often comes down to the desired functionality of the resulting polymer.
-
This compound and other carboxyl-functionalized trithiocarbonates are highly advantageous when a terminal carboxylic acid group is desired. This functionality is invaluable for subsequent bioconjugation, surface attachment, or for imparting pH-responsive properties to the polymer. These agents exhibit extremely high chain-transfer efficiency.[3]
-
Non-functionalized trithiocarbonates , such as 2-cyano-2-propyl dodecyl trithiocarbonate, are excellent workhorse RAFT agents for producing simple, well-defined polyacrylates. Their primary role is to control the polymerization with high efficiency.
-
Symmetrical trithiocarbonates have also been explored, though they have historically shown poorer control for methacrylate polymerization, they can be effective for acrylates.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Typical Procedures for Polymerizing via RAFT [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RAFT聚合反应操作步骤 [sigmaaldrich.cn]
- 8. Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Xanthates and Dithiobenzoates for Controlled Styrene Polymerization
For researchers, scientists, and professionals in drug development, the precise control over polymer synthesis is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for producing well-defined polymers. The choice of the RAFT agent is a critical factor influencing the degree of control over the polymerization process. This guide provides an objective comparison of two common classes of RAFT agents, xanthates and dithiobenzoates, for the controlled polymerization of styrene, supported by experimental data and detailed protocols.
Executive Summary
In the realm of RAFT polymerization of styrene, dithiobenzoates generally exhibit superior performance compared to conventional xanthates. Experimental evidence consistently demonstrates that dithiobenzoates provide better control over molecular weight distribution, leading to lower polydispersity indices (PDI) and a more linear evolution of molecular weight with conversion. While xanthates are effective for certain monomers, their application in styrene polymerization often results in broader molecular weight distributions and less predictable polymer chains. However, the performance of both agent classes is highly dependent on the substituents on the thiocarbonylthio core, with electron-withdrawing groups enhancing control.
Performance Comparison: Xanthates vs. Dithiobenzoates
The effectiveness of a RAFT agent is primarily assessed by its ability to control the molecular weight (Mn) and minimize the polydispersity (PDI) of the resulting polymer. A lower PDI value (closer to 1.0) indicates a more uniform polymer chain length, a hallmark of a well-controlled polymerization.
Quantitative Data from Experimental Studies
The following tables summarize representative data from studies on the RAFT polymerization of styrene using both xanthate and dithiobenzoate derivatives. It is important to note that direct comparison is nuanced due to variations in experimental conditions across different studies.
Table 1: Performance of Xanthate Derivatives in Styrene Polymerization
| Xanthate Derivative | Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Potassium Ethylxanthate | AIBN | 80 | 39.5 | 100,000 | 1.30 | [1] |
| [1-(O-ethylxanthyl)ethyl]benzene | V-501 | 70 | ~60 | ~15,000 | >1.5 | [2][3] |
| [1-(O-trifluoroethylxanthyl)ethyl]benzene | V-501 | 70 | ~50 | ~10,000 | ~1.4 | [2][3] |
Table 2: Performance of Dithiobenzoate Derivatives in Styrene Polymerization
| Dithiobenzoate Derivative | Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| Cumyl Dithiobenzoate (CDB) | Thermal | 120 | ~50 | - | <1.5 | [4] |
| Cumyl Dithiobenzoate (CDB) | AIBN | 60 | - | 333,000 | 1.40 | [5] |
| Cumyl Dithiobenzoate with trifluoromethyl substituent | SnCl₄ | - | - | up to 5,000 | - | [6] |
Analysis of Performance Data:
The data clearly indicates that dithiobenzoates, particularly cumyl dithiobenzoate (CDB), consistently yield polystyrenes with lower PDI values compared to the xanthate derivatives under the reported conditions. While modifications to the xanthate structure, such as the incorporation of a trifluoroethyl group, can improve control, they generally do not achieve the low polydispersity seen with dithiobenzoates in styrene polymerization. The use of electron-withdrawing groups on the dithiobenzoate structure can further enhance its performance.[6]
Mechanistic Overview and Experimental Workflow
The underlying mechanism for both xanthates and dithiobenzoates in RAFT polymerization is a degenerative chain transfer process. The following diagrams illustrate the key steps involved and a typical experimental workflow.
Caption: Generalized mechanism of RAFT polymerization.
Caption: Typical experimental workflow for RAFT polymerization.
Experimental Protocols
The following are generalized experimental protocols for the RAFT polymerization of styrene using a xanthate or a dithiobenzoate RAFT agent. Specific quantities and reaction times should be optimized based on the desired molecular weight and the specific RAFT agent used.
Protocol 1: Xanthate-Mediated Styrene Polymerization
Materials:
-
Styrene (freshly distilled)
-
Xanthate RAFT agent (e.g., Potassium Ethylxanthate)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, combine styrene, the xanthate RAFT agent, and AIBN. The molar ratio of monomer to RAFT agent to initiator will determine the theoretical molecular weight and should be calculated accordingly (e.g., [Styrene]:[Xanthate]:[AIBN] = 200:1:0.2).
-
Degassing: Attach the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask into a preheated oil bath at the desired temperature (e.g., 80°C) and begin stirring.
-
Monitoring the Reaction: At predetermined time intervals, carefully extract small aliquots of the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Dithiobenzoate-Mediated Styrene Polymerization
Materials:
-
Styrene (freshly distilled)
-
Dithiobenzoate RAFT agent (e.g., Cumyl Dithiobenzoate - CDB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator (for lower temperatures) or thermal initiation
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, add styrene and the dithiobenzoate RAFT agent. If using a chemical initiator like AIBN, add it at this stage. For thermal initiation, the initiator is omitted. The molar ratio of [Styrene]:[Dithiobenzoate]:[AIBN] (if used) should be chosen based on the target molecular weight.
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Polymerization: Place the sealed flask in a preheated oil bath. For AIBN-initiated polymerization, a typical temperature is 60-80°C. For thermal self-initiation, higher temperatures (e.g., 110-120°C) are required.[4]
-
Monitoring the Reaction: Periodically take samples to analyze for monomer conversion, molecular weight, and PDI as described in the xanthate protocol.
-
Termination and Purification: Terminate the reaction by cooling and precipitate the polystyrene in methanol.
-
Isolation: Filter, wash, and dry the polymer product under vacuum.
Conclusion
For the controlled radical polymerization of styrene, dithiobenzoates are generally the more effective class of RAFT agents, providing superior control over molecular weight and leading to polymers with low polydispersity. While xanthates can be employed, they often result in less defined polymers. The choice of the specific RAFT agent within each class, particularly the nature of the Z and R groups, significantly impacts the polymerization kinetics and the final polymer characteristics. Researchers should carefully consider the desired polymer properties and consult the literature for specific RAFT agent recommendations to achieve optimal results in their styrene polymerization experiments.
References
A Comparative Guide to Validating Polymer Molecular Weight: GPC vs. NMR Analysis
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance, batch-to-batch consistency, and, in therapeutic applications, safety and efficacy. This guide provides a comprehensive comparison of two stalwart analytical techniques for this purpose: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of their principles, comparative performance data, and step-by-step experimental protocols to aid in the selection and application of the most suitable method for your polymer characterization needs.
Introduction
The molecular weight of a polymer, a measure of the average mass of its polymer chains, profoundly influences its physical and chemical properties, including mechanical strength, viscosity, solubility, and degradation rate. Consequently, robust and reliable methods for validating molecular weight are critical in polymer science and the development of polymer-based products. Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet fundamentally different, techniques routinely employed for this purpose. GPC separates polymers based on their hydrodynamic volume, providing a relative measure of the entire molecular weight distribution. In contrast, NMR, through end-group analysis, can provide an absolute determination of the number-average molecular weight (Mn). Understanding the strengths and limitations of each technique is crucial for accurate and comprehensive polymer characterization.[1][2][3]
Principles of Analysis
Gel Permeation Chromatography (GPC): A Relative Measurement Based on Size
GPC, also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates dissolved polymer molecules based on their size in solution.[4][5] The polymer solution is passed through a column packed with porous beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and leading to a later elution.[4] By calibrating the column with a series of well-defined polymer standards of known molecular weight (typically polystyrene), a calibration curve of log(molecular weight) versus elution time can be generated.[1][4] The molecular weight of an unknown polymer is then determined by comparing its elution time to this calibration curve. GPC can provide various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz), as well as the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Measurement via End-Group Analysis
1H NMR spectroscopy can be used to determine the absolute number-average molecular weight (Mn) of a polymer through a technique known as end-group analysis.[6][7][8] This method relies on the ability to distinguish and integrate the NMR signals of the polymer's repeating monomer units and its end-groups. By comparing the integral of a specific proton signal from the repeating unit to the integral of a distinct proton signal from an end-group, the degree of polymerization (DP) can be calculated. The number-average molecular weight is then determined by multiplying the DP by the molecular weight of the repeating monomer unit and adding the molecular weight of the end-groups.[8][9] This method does not require calibration with external standards, providing an absolute measure of Mn.
Comparative Analysis: GPC vs. NMR
| Feature | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on hydrodynamic volume in solution.[4][5] | Quantitative analysis of polymer chain end-groups and repeating units.[6][7] |
| Type of Measurement | Relative (requires calibration with standards). | Absolute (no calibration required for Mn). |
| Information Provided | Mn, Mw, Mz, and Polydispersity Index (PDI).[4] | Primarily Number-Average Molecular Weight (Mn).[2] |
| Advantages | - Provides full molecular weight distribution.- Can analyze a wide range of molecular weights.- High throughput is possible with modern systems. | - Provides an absolute Mn value.- No need for polymer standards.- Can provide structural information.- Relatively fast for a single sample. |
| Limitations | - Accuracy depends on the similarity between the sample and calibration standards.- Can be affected by polymer-solvent and polymer-column interactions.- Filtration of samples is necessary, which may remove high molecular weight fractions.[10] | - Only applicable to polymers with distinguishable and integrable end-group signals.- Less sensitive for high molecular weight polymers (>25,000 Da) due to low end-group concentration.- Does not provide information on the full molecular weight distribution (Mw, PDI). |
| Typical Solvents | THF, Chloroform, Toluene, DMF, Water (for aqueous SEC). | Deuterated solvents (e.g., CDCl3, DMSO-d6, D2O). |
Experimental Protocols
Gel Permeation Chromatography (GPC) Analysis
1. Sample Preparation:
-
Dissolve the polymer sample in the mobile phase solvent at a concentration typically ranging from 1 to 5 mg/mL. Complete dissolution is crucial.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could damage the column.
2. Instrumentation and Conditions:
-
Pump: Isocratic pump delivering a constant flow of the mobile phase.
-
Injector: Autosampler for reproducible injection volumes (typically 20-100 µL).
-
Columns: A set of GPC columns with a range of pore sizes suitable for the expected molecular weight range of the polymer. Polystyrene-divinylbenzene (PS-DVB) columns are common for organic solvents.
-
Detector: A differential refractive index (RI) detector is commonly used. UV-Vis, light scattering, and viscometer detectors can provide additional information.
-
Mobile Phase: A good solvent for the polymer that does not interact with the column packing material (e.g., THF, chloroform). The flow rate is typically around 1 mL/min.
-
Temperature: The column and detector are often thermostatted (e.g., at 40 °C) to ensure reproducible results.
3. Calibration:
-
Prepare a series of solutions of narrow molecular weight polymer standards (e.g., polystyrene) covering the expected molecular weight range of the sample.
-
Inject each standard and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times. A third-order polynomial fit is often used.
4. Data Analysis:
-
Inject the prepared polymer sample and record the chromatogram.
-
Using the calibration curve, the software calculates the molecular weight averages (Mn, Mw, Mz) and the PDI of the sample from its chromatogram.
1H NMR End-Group Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Ensure the polymer is fully dissolved. Gentle vortexing or sonication may be required.
2. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Key Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): To ensure quantitative results, a sufficiently long relaxation delay is crucial. This should be at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 10-30 seconds is often a good starting point for polymers.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio, especially for the end-group signals which may be of low intensity.
-
3. Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic signals of the repeating monomer unit and the end-groups in the 1H NMR spectrum.
-
Integrate the area of a well-resolved signal from the repeating unit (Irepeat) and a well-resolved signal from an end-group (Iend).
-
Normalize the integrals by dividing by the number of protons each signal represents (Nrepeat and Nend, respectively).
-
Calculate the Degree of Polymerization (DP): DP = (Irepeat / Nrepeat) / (Iend / Nend)
-
Calculate the Number-Average Molecular Weight (Mn): Mn = (DP × MWrepeat) + MWend-groups where MWrepeat is the molecular weight of the repeating monomer unit and MWend-groups is the total molecular weight of the polymer's end-groups.
Mandatory Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. melp.nl [melp.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 10. researchgate.net [researchgate.net]
A Kinetic Showdown: Comparing Xanthate-Based RAFT Agents for Controlled Polymerization
For researchers, scientists, and professionals in drug development, the precise control of polymer architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique to achieve this, with the choice of RAFT agent being a critical determinant of success. This guide provides a kinetic comparison of various xanthate-based RAFT agents, offering a valuable resource for selecting the optimal agent for a specific polymerization system.
Xanthates, a class of thiocarbonylthio compounds, are widely utilized as RAFT agents, particularly for controlling the polymerization of less activated monomers (LAMs) like vinyl acetate, and to a moderate extent, more activated monomers (MAMs) such as styrenes and acrylates.[1][2] The efficacy of a xanthate RAFT agent is dictated by its chemical structure, specifically the nature of the Z-group (alkoxy moiety) and the R-group (leaving group). These structural features directly influence the kinetics of the RAFT process, governing the rates of addition and fragmentation, and ultimately, the degree of control over the polymerization.
The RAFT Mechanism: A Kinetic Overview
The generally accepted mechanism for RAFT polymerization involves a series of equilibria, as depicted below. The key to controlled polymerization lies in the rapid equilibrium between active (propagating radicals, P•) and dormant species (macro-RAFT agent). The efficiency of this process is quantified by several kinetic parameters, primarily the chain transfer constant (Ctr), the addition rate constant (kadd), and the fragmentation rate constant (kβ).
Comparative Kinetic Data of Xanthate RAFT Agents
The following table summarizes the chain transfer constants (Ctr) for a selection of xanthate-based RAFT agents in the polymerization of styrene and various acrylates. A higher Ctr value generally indicates a more efficient RAFT agent for a given monomer, leading to better control over molecular weight and a narrower molecular weight distribution.
| RAFT Agent (Z-C(=S)S-R) | Monomer | Ctr (ktr/kp) | Reference(s) |
| Z = O-Ethyl | |||
| R = 1-Phenylethyl | Styrene | ~0.5–1 | [3] |
| R = 1-(Methoxycarbonyl)ethyl | Styrene | ~0.5–1 | [3] |
| R = -CH(CH3)C(=O)OC2H5 | Styrene | 1.4 | [2] |
| R = -C(CH3)2CN | Methyl Acrylate | Moderate Activity | [4] |
| R = -C(CH3)2CN | Methyl Methacrylate | Low Activity | [4] |
| Z = O-Trifluoroethyl | |||
| R = -CH(CF3)NHC(=O)CF3 | Styrene | 15 | [5] |
| Other Xanthates | |||
| Potassium Ethylxanthate | Styrene | Low Transfer Ability | [2] |
| α-Amido Trifluoromethyl Xanthates | Styrene | 2-3 | [3][5] |
The Influence of R and Z Groups on Kinetics
The structure of the xanthate plays a crucial role in its kinetic performance.
-
The Z-Group (Activating Group): The electronic properties of the Z-group (the O-R' moiety) influence the reactivity of the C=S double bond towards radical addition. Electron-withdrawing groups on the Z-group can enhance the activity of the RAFT agent. For instance, substituting an O-ethyl group with an O-trifluoroethyl group has been shown to significantly increase the chain transfer constant in styrene polymerization.[3][5]
-
The R-Group (Leaving Group): The stability of the expelled radical (R•) is a key factor in the fragmentation step. A more stable R• radical generally leads to a more efficient fragmentation and re-initiation, contributing to better control over the polymerization. The choice of the R-group should be tailored to the monomer being polymerized to ensure efficient initiation.
Experimental Protocols for Kinetic Parameter Determination
Accurate determination of kinetic parameters is essential for understanding and optimizing RAFT polymerizations. Two common methods for determining the chain transfer constant (Ctr) are the Mayo method and Müller's kinetic model.
Mayo Method
The Mayo method is a classical technique for determining chain transfer constants. It involves conducting a series of polymerizations at low monomer conversions with varying ratios of RAFT agent to monomer.
Experimental Workflow:
Procedure:
-
Preparation: Prepare stock solutions of the monomer, initiator (e.g., AIBN), and the xanthate RAFT agent in a suitable solvent.
-
Polymerization: In a series of reaction vessels, add varying amounts of the RAFT agent stock solution to a fixed amount of monomer and initiator stock solutions.
-
Degassing: Deoxygenate the reaction mixtures by several freeze-pump-thaw cycles.
-
Reaction: Place the reaction vessels in a preheated oil bath at the desired temperature to initiate polymerization.
-
Termination: After a short reaction time (to ensure low monomer conversion), quench the polymerizations by rapid cooling (e.g., immersing in liquid nitrogen).
-
Analysis: Determine the monomer conversion by gravimetry or ¹H NMR spectroscopy. Purify the polymer by precipitation in a non-solvent.
-
Characterization: Determine the number-average molecular weight (Mn) and the degree of polymerization (DPn) of the purified polymers using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Data Analysis: Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the initial concentrations of the RAFT agent to the monomer ([RAFT]0/[M]0). The slope of the resulting linear plot is equal to the chain transfer constant (Ctr).[3]
Müller's Kinetic Model
Müller's method provides an alternative approach to determine Ctr from a single polymerization experiment by analyzing the evolution of molecular weight with conversion.
Experimental Workflow:
Procedure:
-
Polymerization: Set up a single polymerization reaction with known initial concentrations of monomer, initiator, and RAFT agent.
-
Sampling: At various time points during the polymerization, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots to stop the polymerization.
-
Analysis: For each aliquot, determine the monomer conversion and the number-average molecular weight (Mn) of the polymer.
-
Calculation: Calculate the theoretical number-average molecular weight (Mn,th) at each conversion, assuming all RAFT agent molecules have initiated a polymer chain.
-
Data Fitting: Use Müller's kinetic equations, which relate the experimental Mn to the theoretical Mn,th and Ctr, to fit the experimental data and determine the value of Ctr.[3]
Conclusion
The kinetic performance of xanthate-based RAFT agents is intricately linked to their molecular structure. Understanding the influence of the Z and R groups on the chain transfer constant is crucial for selecting the appropriate agent to achieve a well-controlled polymerization for a specific monomer. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new and existing xanthate RAFT agents, enabling researchers to make informed decisions and advance the synthesis of precisely defined polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Photo-Iniferter RAFT vs. Thermally Initiated RAFT Polymerization
In the landscape of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful tool for synthesizing well-defined polymers, the initiation method plays a pivotal role in determining the efficiency, control, and applicability of the process. While thermally initiated RAFT has been a long-standing and widely used technique, photo-iniferter RAFT has emerged as a compelling alternative, offering a suite of advantages particularly beneficial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of these two initiation methods, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Unveiling the Core Differences: Mechanism and Control
The fundamental distinction between photo-iniferter and thermally initiated RAFT lies in the generation of the initial radical species that trigger the polymerization cascade.
Thermally Initiated RAFT relies on the thermal decomposition of a conventional radical initiator, such as azobisisobutyronitrile (AIBN), to produce radicals.[1] These initiator-derived radicals then react with a monomer to form a propagating radical, which subsequently engages in the RAFT equilibrium with a chain transfer agent (CTA).
Photo-Iniferter RAFT , in contrast, utilizes the RAFT agent itself as a source of radicals under photochemical stimulation.[2][3] The term "iniferter" denotes a species that acts as an initiator, transfer agent, and terminator. Upon exposure to light of a suitable wavelength, the C-S bond of the iniferter-type RAFT agent undergoes homolytic cleavage, directly generating a radical that initiates polymerization.[2]
This seemingly subtle difference in initiation has profound implications for the level of control achievable over the polymerization process. Photo-iniferter RAFT offers superior spatial and temporal control, as the polymerization can be started and stopped simply by turning a light source on and off.[2][3] This feature is invaluable for applications requiring precise control over polymer architecture, such as the synthesis of block copolymers and surface modifications.
Quantitative Comparison of Performance
The advantages of photo-iniferter RAFT extend to key performance metrics, including polymerization kinetics, molecular weight control, and the "livingness" of the polymerization, which is reflected in the polydispersity index (PDI) and chain-end fidelity.
Polymerization Kinetics
The kinetics of the two processes differ significantly. Thermally initiated RAFT step-growth polymerization typically follows first-order kinetics with respect to monomer concentration.[4] In contrast, photo-iniferter RAFT step-growth polymerization exhibits a three-half order dependence on monomer conversion.[4]
| Initiation Method | Monomer | Apparent Rate Constant (k_app) | Reaction Order | Reference |
| Photo-iniferter RAFT | Maleimide | 0.27 M⁻¹ᐟ² h⁻¹ | 3/2 | [4] |
| Acrylate | 0.20 M⁻¹ᐟ² h⁻¹ | 3/2 | [4] | |
| Thermally Initiated RAFT | Maleimide | 2.27 h⁻¹ | 1 | [4] |
| Acrylate | 0.98 h⁻¹ | 1 | [4] |
Table 1: Comparison of apparent rate constants (k_app) for photo-iniferter and thermally initiated RAFT step-growth polymerization.
Molecular Weight Control and Polydispersity
A hallmark of a well-controlled polymerization is the linear evolution of molecular weight with monomer conversion and a low polydispersity index (PDI), indicating a narrow distribution of polymer chain lengths. Photo-iniferter RAFT consistently demonstrates superior performance in this regard, yielding polymers with lower PDIs and a higher degree of "livingness".[5][6] This enhanced control is attributed to the continuous and controlled generation of radicals directly from the RAFT agent, minimizing termination reactions that can broaden the molecular weight distribution.[7]
| Initiation Method | Monomer | Polydispersity Index (PDI) | Molecular Weight Control | Reference |
| Photo-iniferter RAFT | Acrylamides | Typically < 1.3 | Excellent, linear increase with conversion | [5][6] |
| Acrylates | Low, often < 1.2 | Excellent, linear increase with conversion | [8] | |
| Thermally Initiated RAFT | Methacrylates | Can be broader, often > 1.3 | Good, but can deviate at high conversions | [9][10] |
| Acrylates | Generally higher than photo-iniferter | Good, but susceptible to termination | [9] |
Table 2: Qualitative and quantitative comparison of polydispersity (PDI) and molecular weight control.
The high "livingness" of polymers synthesized by photo-iniferter RAFT is particularly advantageous for the synthesis of complex architectures like multiblock copolymers. The straightforward and rapid synthesis of multiblock copolymers with up to 20 blocks and high molecular weight while maintaining a narrow PDI has been demonstrated.[5]
Experimental Protocols
To provide practical guidance, detailed experimental protocols for the polymerization of methyl acrylate using both methods are outlined below.
Experimental Protocol: Photo-Iniferter RAFT Polymerization of Methyl Acrylate
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
4-Cyano-4-(dodecylthiocarbonothioylthio)pentanoic acid (CDTPA) as the iniferter
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Nitrogen source
-
Blue LED light source (e.g., λ_max = 455 nm, 100 mW cm⁻²)[11]
Procedure:
-
In a Schlenk tube, dissolve CDTPA in DMSO.
-
Add methyl acrylate to the solution. The molar ratio of [MA]:[CDTPA] can be varied to target a specific degree of polymerization (e.g., 100:1).[8]
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Place the reaction vessel under the blue LED light source at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR) and molecular weight/PDI (e.g., via Gel Permeation Chromatography - GPC).[8][11]
-
To terminate the polymerization, turn off the light source and expose the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol) and dry under vacuum.
Experimental Protocol: Thermally Initiated RAFT Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl benzodithioate as the RAFT agent
-
Azobisisobutyronitrile (AIBN) as the thermal initiator
-
Benzene or other suitable solvent
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
Prepare a stock solution of methyl methacrylate and AIBN in benzene.
-
In a reaction vessel (e.g., a sealed ampule or Schlenk tube), add the RAFT agent.
-
Add an aliquot of the monomer/initiator stock solution to the reaction vessel. The molar ratio of [MMA]:[RAFT agent]:[AIBN] will determine the molecular weight and polymerization rate (e.g., 200:1:0.2).
-
De-gas the reaction mixture using several freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.[1]
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the desired time, with stirring.
-
Monitor the reaction by taking samples to determine monomer conversion and polymer characteristics.[1]
-
Quench the reaction by rapidly cooling the vessel in an ice bath and exposing the contents to air.
-
Isolate the polymer by precipitation in a non-solvent and dry under vacuum.
Visualizing the Mechanisms: A DOT Language Representation
To further clarify the distinct pathways of these two RAFT polymerization methods, the following diagrams were generated using the DOT language.
Caption: Workflow of Thermally Initiated RAFT Polymerization.
Caption: Workflow of Photo-Iniferter RAFT Polymerization.
Conclusion: Key Advantages of Photo-Iniferter RAFT
-
Enhanced Control: Unprecedented spatial and temporal control over the polymerization process is achievable by simply modulating the light source.[2][3]
-
Milder Reaction Conditions: Polymerizations can often be conducted at room temperature, which is beneficial for temperature-sensitive monomers and biological applications.[2]
-
Higher "Livingness" and Chain-End Fidelity: The absence of a conventional initiator and the controlled generation of radicals lead to polymers with lower PDIs and a greater proportion of active chain ends, facilitating the synthesis of complex architectures.[5][6]
-
Simplified Experimental Setup: The elimination of a thermal initiator simplifies the reaction mixture and can reduce potential side reactions.
For researchers, scientists, and drug development professionals seeking to synthesize polymers with a high degree of precision and functionality, photo-iniferter RAFT represents a powerful and versatile tool. Its ability to operate under mild conditions and offer superior control makes it particularly well-suited for the development of advanced materials for biomedical and pharmaceutical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Photo-Iniferter RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Mechanism and modelling of photo-mediated RAFT step-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00185D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Livingness for Different RAFT Agents: A Guide for Researchers
In the realm of controlled radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely adopted technique for the synthesis of well-defined polymers with complex architectures. The success of RAFT polymerization hinges on the judicious selection of a chain transfer agent (CTA), commonly known as a RAFT agent. The "livingness" of a RAFT polymerization, characterized by the ability of polymer chains to remain active and grow throughout the polymerization process, is critically dependent on the choice of the RAFT agent. This guide provides a comparative analysis of the livingness for different classes of RAFT agents, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their selection process.
Data Presentation: A Quantitative Comparison of RAFT Agent Performance
The living character of a RAFT polymerization is quantitatively assessed by several key parameters: the polydispersity index (Đ), which measures the breadth of the molecular weight distribution; initiator efficiency, which reflects the proportion of initiator molecules that successfully generate growing polymer chains; and chain-end fidelity, which indicates the percentage of polymer chains retaining the active thiocarbonylthio end-group for further functionalization or block copolymer synthesis.
The following table summarizes the typical performance of major classes of RAFT agents—dithioesters, trithiocarbonates, dithiocarbamates, and xanthates—in the polymerization of common monomer families. It is important to note that the performance of a RAFT agent is highly dependent on the specific monomer, solvent, temperature, and initiator used. The data presented here are representative values collated from various studies to provide a comparative overview.
| RAFT Agent Class | Monomer Class | Typical Polydispersity Index (Đ) | Initiator Efficiency | Chain-End Fidelity | Key Considerations |
| Dithioesters | More Activated Monomers (MAMs) (e.g., Styrenes, Acrylates, Methacrylates) | 1.05 - 1.20 | Moderate to High | High | Can cause retardation at high concentrations.[1] |
| Trithiocarbonates | More Activated Monomers (MAMs) | 1.05 - 1.25 | High | Very High | More hydrolytically stable than dithioesters; versatile for a wide range of MAMs.[2] |
| Dithiocarbamates | Less Activated Monomers (LAMs) (e.g., Vinyl Esters, N-vinylamides) & MAMs | 1.10 - 1.40 | Moderate | Moderate to High | Effective for both LAMs and MAMs, offering broad applicability.[3][4][5] |
| Xanthates | Less Activated Monomers (LAMs) | 1.20 - 1.60 | Low to Moderate | Moderate | Generally used for monomers that are difficult to polymerize via other RAFT agents.[2] |
Experimental Protocols: Assessing the Livingness of RAFT Polymerization
Accurate determination of the livingness of a RAFT polymerization requires rigorous experimental procedures. The following are detailed methodologies for key experiments.
Determination of Molecular Weight and Polydispersity Index (Đ) by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymer.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the purified polymer (typically 1-5 mg/mL) in a suitable solvent that is also the GPC eluent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Utilize a GPC system equipped with a differential refractive index (DRI) detector. The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) appropriate for the polymer being analyzed.
-
Analysis: Inject the filtered polymer solution into the GPC system. The software will generate a chromatogram, and by comparing the elution time of the sample to the calibration curve, the Mn, Mw, and Đ can be calculated. A lower Đ value (closer to 1.0) indicates a more controlled and "living" polymerization.
Determination of Initiator Efficiency
Objective: To quantify the fraction of initiator molecules that generate propagating polymer chains.
Methodology:
-
Polymerization: Conduct a RAFT polymerization with a known initial concentration of monomer ([M]₀), RAFT agent ([CTA]₀), and initiator ([I]₀).
-
Conversion Measurement: Determine the monomer conversion at a specific time point using techniques such as ¹H NMR spectroscopy or gravimetry.
-
Molecular Weight Analysis: Measure the experimental number-average molecular weight (Mn,exp) of the polymer at that conversion using GPC.
-
Theoretical Molecular Weight Calculation: Calculate the theoretical number-average molecular weight (Mn,th) using the following equation:
Mn,th = (([M]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
where MW_monomer is the molecular weight of the monomer and MW_CTA is the molecular weight of the RAFT agent.
-
Initiator Efficiency Calculation: The initiator efficiency (f) can be estimated by comparing the experimental and theoretical molecular weights. A significant deviation of Mn,exp from Mn,th can indicate low initiator efficiency or the occurrence of side reactions. A more precise method involves end-group analysis by NMR or mass spectrometry to quantify the number of polymer chains with initiator fragments at their ends.
Assessment of Chain-End Fidelity by ¹H NMR Spectroscopy
Objective: To determine the percentage of polymer chains that retain the thiocarbonylthio end-group.
Methodology:
-
Sample Preparation: Dissolve a sample of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Analysis: Acquire a ¹H NMR spectrum of the polymer solution.
-
Integration and Calculation: Identify the characteristic proton signals of the RAFT end-group (specifically the protons adjacent to the thiocarbonylthio group) and a characteristic proton signal from the polymer backbone. Integrate the areas of these two signals. The chain-end fidelity can be calculated using the following formula:
Chain-End Fidelity (%) = [(Integral of end-group protons / Number of end-group protons) / (Integral of polymer backbone protons / Number of backbone protons per repeat unit)] * 100
High chain-end fidelity is crucial for the synthesis of block copolymers and for post-polymerization modifications.
Mandatory Visualization
The following diagrams illustrate key aspects of RAFT polymerization and the experimental workflows for assessing its livingness.
References
- 1. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 2. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamates as Effective Reversible Addition-Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: A Cost-Benefit Analysis of [(Methoxythioxomethyl)thio]acetic Acid in Polymer Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of controlled radical polymerization, the choice of a chain transfer agent (CTA) is a critical decision that balances cost, efficiency, and the desired polymer characteristics. This guide provides a comprehensive cost-benefit analysis of [(Methoxythioxomethyl)thio]acetic acid, a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent, in comparison to other commonly employed RAFT agents such as trithiocarbonates and dithiobenzoates.
This compound, also known as S-carboxymethyl O-methyl xanthate, offers a potentially cost-effective alternative for the synthesis of well-defined polymers. However, its suitability is highly dependent on the specific monomer and the desired level of control over the polymerization process. This guide will delve into the performance characteristics, cost implications, and detailed experimental protocols to aid in the selection of the most appropriate RAFT agent for your polymer synthesis needs.
Performance Comparison of RAFT Agents
The efficacy of a RAFT agent is determined by its ability to control polymerization kinetics, produce polymers with a predictable molecular weight (Mn) and a narrow molecular weight distribution (low polydispersity index, PDI), and maintain high end-group fidelity. The following table summarizes the general performance of xanthates, trithiocarbonates, and dithiobenzoates in these key areas.
| RAFT Agent Class | Polymerization Kinetics | Molecular Weight Control (Mn) | Polydispersity Index (PDI) | End-Group Fidelity | Monomer Suitability |
| Xanthates (e.g., this compound) | Generally slower for more activated monomers (MAMs) like acrylates and methacrylates. Can lead to retardation.[1][2] More effective for less activated monomers (LAMs) like vinyl acetate.[2][3][4] | Good control, especially for LAMs.[2][5] | Can be broader (PDI > 1.2) for MAMs compared to other agents.[1][2] Generally provides good control for LAMs.[5] | Generally good, but can be susceptible to side reactions depending on conditions. | Primarily used for less activated monomers (LAMs) such as vinyl esters and N-vinylamides.[2][3][4] |
| Trithiocarbonates | Generally provide good rate control for a wide range of more activated monomers (MAMs) with minimal retardation.[3][6] | Excellent control over a broad range of molecular weights.[3] | Typically yield polymers with very low PDI values (PDI < 1.2).[7] | High end-group fidelity, allowing for the synthesis of well-defined block copolymers.[6] | Versatile for most more activated monomers (MAMs) like styrenes, acrylates, and methacrylates.[3][6] |
| Dithiobenzoates | Can exhibit an induction period and rate retardation, particularly at high concentrations. | Excellent control, leading to predictable molecular weights. | Can achieve very low PDI values (PDI < 1.1). | High end-group fidelity. | Highly effective for styrenes and methacrylates.[8] |
Cost Analysis
The following table provides a snapshot of approximate market prices for common RAFT agents to serve as a basis for comparison. Prices can vary significantly based on supplier, purity, and quantity.
| RAFT Agent | Class | Supplier Example(s) | Price (USD/gram) - Approximate |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Trithiocarbonate | Cenmed, PCOVERY | $139 - $367[1][10] |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dithiobenzoate | SJZ Chem-Pharm, TCI Chemicals | $112 - $143[11][12] |
| Potassium ethyl xanthate (precursor for xanthate RAFT agents) | Xanthate | TCI Chemicals, Sigma-Aldrich | $0.24 - $0.81[13] |
| 1-(Methoxycarbonyl)ethyl benzodithioate | Dithiobenzoate | Sigma-Aldrich | ~$228 |
Note: The price for potassium ethyl xanthate is for the precursor salt. The synthesis of this compound would involve an additional reaction step, adding to the overall cost.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful polymer synthesis. Below are representative protocols for RAFT polymerization using trithiocarbonates and a general protocol adaptable for xanthates like this compound.
Protocol 1: RAFT Polymerization of Methyl Acrylate using a Trithiocarbonate Agent
This protocol is adapted from a typical procedure for RAFT polymerization of acrylates.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 34.6 mg, 0.1 mmol) and AIBN (e.g., 3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Add purified methyl acrylate (e.g., 1.72 g, 20 mmol) to the solution.
-
Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by purging with nitrogen for 30 minutes while stirring in an ice bath.
-
Place the sealed tube in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
To quench the polymerization, cool the tube in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Analyze the polymer for molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Synthesis of this compound (S-Carboxymethyl O-Methyl Xanthate)
This is a general procedure based on the synthesis of similar xanthate RAFT agents.
Materials:
-
Potassium O-methyl xanthate
-
Bromoacetic acid
-
Acetone (solvent)
Procedure:
-
Dissolve potassium O-methyl xanthate (1 equivalent) in acetone.
-
In a separate flask, dissolve bromoacetic acid (1 equivalent) in acetone.
-
Slowly add the bromoacetic acid solution to the potassium O-methyl xanthate solution at room temperature with stirring.
-
A white precipitate of potassium bromide will form.
-
Continue stirring at room temperature for 12-24 hours.
-
Filter off the potassium bromide precipitate.
-
Remove the acetone from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: RAFT Polymerization of Vinyl Acetate using a Xanthate Agent
This protocol is a general procedure for the polymerization of a less-activated monomer using a xanthate RAFT agent and can be adapted for this compound.
Materials:
-
Vinyl acetate (VAc), inhibitor removed
-
This compound (RAFT agent)
-
AIBN (initiator)
-
Anhydrous ethyl acetate (solvent)
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol) in ethyl acetate (5 mL).
-
Add purified vinyl acetate (e.g., 1.72 g, 20 mmol) to the solution.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at 60 °C and stir for the desired reaction time.
-
Quench the reaction by cooling and exposing to air.
-
Precipitate the polymer in a suitable non-solvent like cold hexane.
-
Collect and dry the polymer under vacuum.
-
Characterize the polymer using GPC.
Visualization of Polymerization Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the RAFT polymerization mechanism and a typical experimental workflow.
References
- 1. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aminer.org [aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced controlled radical polymerization of methyl acrylate and vinyl acetate by xanthate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potassium-O-ethyldithiocarbonate for synthesis | 140-89-6 [sigmaaldrich.com]
Determining the Purity of [(Methoxythioxomethyl)thio]acetic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of [(Methoxythioxomethyl)thio]acetic acid, a xanthate compound.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as a robust and widely adopted technique for the analysis of xanthates and other organic acids due to its high resolution, sensitivity, and stability.[1][2][3][4] A reversed-phase HPLC method with UV detection is a common approach for such compounds.[2][3][5]
Proposed HPLC Method
Based on established methods for similar compounds, a suitable HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile.[5][6] The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and retention.[6][7] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, likely around 200-210 nm for the carboxyl group or other chromophores in the molecule.[7]
Table 1: Comparison of HPLC Methods for Organic Acid Analysis
| Parameter | Reversed-Phase HPLC | Ion-Exchange Chromatography | Ion-Exclusion Chromatography |
| Stationary Phase | C18 or other non-polar material | Anion or cation exchange resin | H+ form cation exchange resin |
| Mobile Phase | Acidic buffer/organic solvent | Salt solution with varying pH | Dilute acid |
| Separation Principle | Partitioning based on polarity | Electrostatic interactions | Donnan exclusion and partitioning |
| Typical Analytes | Wide range of organic acids | Ionic and ionizable compounds | Weak organic acids |
| Advantages | Versatile, good resolution | High selectivity for ionic compounds | Effective for separating acids from neutral compounds |
| Disadvantages | May require derivatization for some compounds | Sensitive to mobile phase pH and ionic strength | Limited to weak acids |
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. tandfonline.com [tandfonline.com]
- 2. gcms.cz [gcms.cz]
- 3. ub.edu [ub.edu]
- 4. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Head-to-Head Comparison of RAFT, ATRP, and NMP for Biomedical Applications
In the realm of polymer chemistry, particularly for researchers, scientists, and drug development professionals, the choice of polymerization technique is paramount to designing materials with precise properties for specific applications. Reversible Deactivation Radical Polymerization (RDRP) techniques have revolutionized the synthesis of well-defined polymers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) are the most prominent. This guide provides a head-to-head comparison of these three powerful techniques, supported by experimental data, to aid in the selection of the most suitable method for applications such as drug delivery, bioconjugation, and the synthesis of stimuli-responsive materials.
Executive Summary
All three techniques, RAFT, ATRP, and NMP, offer significant control over polymer molecular weight, architecture, and functionality compared to conventional free-radical polymerization. This control is crucial for designing sophisticated drug delivery systems and bioconjugates.
-
RAFT polymerization is highly versatile, compatible with a wide range of monomers, and does not require a metal catalyst, which is a significant advantage for biomedical applications where metal contamination is a concern.[1]
-
ATRP is also very versatile and has been extensively studied, offering a wealth of information on reaction conditions. However, it typically requires a metal catalyst (usually copper-based), and removal of the catalyst from the final product can be challenging.[1]
-
NMP is a metal-free technique, which is advantageous for biomedical applications.[] However, it is generally limited to a narrower range of monomers and often requires higher reaction temperatures.[3]
The choice between these techniques often depends on the specific monomer to be polymerized, the desired polymer architecture, and the tolerance for potential contaminants in the final application.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of RAFT, ATRP, and NMP for the synthesis of polymers commonly used in biomedical applications. The data is compiled from various studies to provide a comparative overview.
Table 1: Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
| Parameter | RAFT | ATRP | NMP |
| Typical Monomer Conversion | >95%[4] | ~90% | Not commonly used for HPMA |
| Molecular Weight (Mn, g/mol ) | 5,000 - 50,000 (controlled)[5] | 10,000 - 40,000 (controlled) | - |
| Polydispersity Index (PDI) | 1.10 - 1.30[5] | 1.15 - 1.40 | - |
| Typical Reaction Time | 4 - 24 hours[4] | 6 - 18 hours | - |
| Typical Reaction Temperature | 60 - 80 °C[5] | 25 - 90 °C | - |
Table 2: Polymerization of Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
| Parameter | RAFT | ATRP | NMP |
| Typical Monomer Conversion | >90% | >95%[6] | Not commonly used for methacrylates |
| Molecular Weight (Mn, g/mol ) | 10,000 - 100,000 (controlled) | 20,000 - 80,000 (controlled)[7] | - |
| Polydispersity Index (PDI) | 1.10 - 1.25 | 1.10 - 1.30[8] | - |
| Typical Reaction Time | 2 - 16 hours | 1 - 15 hours[8] | - |
| Typical Reaction Temperature | 60 - 90 °C | 20 - 90 °C[6] | - |
Table 3: Polymerization of Styrene
| Parameter | RAFT | ATRP | NMP |
| Typical Monomer Conversion | >90% | >95% | >90%[9] |
| Molecular Weight (Mn, g/mol ) | 1,000 - 200,000 (controlled) | 1,000 - 150,000 (controlled) | 1,000 - 100,000 (controlled)[10] |
| Polydispersity Index (PDI) | 1.05 - 1.20 | 1.05 - 1.20 | 1.10 - 1.30[10] |
| Typical Reaction Time | 6 - 24 hours | 4 - 18 hours | 2 - 36 hours[3][11] |
| Typical Reaction Temperature | 60 - 120 °C | 90 - 110 °C | 120 - 135 °C[9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative protocols for each polymerization technique.
RAFT Polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA)
This protocol is adapted from a study on the direct, controlled RAFT polymerization of HPMA in aqueous media.[4][5]
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
4,4′-azobis(4-cyanopentanoic acid) (V-501) as initiator
-
Acetic acid buffer solution (pH 5.0)
-
Dioxane
-
Methanol
-
Argon gas
Procedure:
-
HPMA, CPADB, and V-501 are dissolved in the acetic acid buffer solution in a Schlenk flask.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The flask is then placed in a preheated oil bath at 70 °C to initiate the polymerization.
-
Samples are taken at timed intervals to monitor monomer conversion and polymer molecular weight by ¹H NMR and GPC, respectively.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a mixture of dioxane and methanol.
ATRP of Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
This protocol is based on the aqueous ATRP of PEGMA at ambient temperature.[6][8]
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
2,2'-bipyridine (bpy) as ligand
-
Copper(I) bromide (CuBr) as catalyst
-
Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Deionized water
-
Methanol
-
Argon gas
Procedure:
-
PEGMA and EBiB are dissolved in deionized water in a Schlenk flask.
-
The solution is deoxygenated by three freeze-pump-thaw cycles.
-
In a separate flask, CuBr and bpy are mixed under an argon atmosphere.
-
The deoxygenated monomer/initiator solution is cannulated into the catalyst/ligand mixture under argon.
-
The polymerization is allowed to proceed at room temperature.
-
Samples are withdrawn periodically to determine monomer conversion and molecular weight evolution.
-
The polymerization is terminated by opening the flask to air.
-
The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.
-
The final polymer is isolated by precipitation in cold methanol.
NMP of Styrene
This protocol is adapted from a study on the nitroxide-mediated polymerization of styrene.[10][11]
Materials:
-
Styrene
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the nitroxide mediator
-
Benzoyl peroxide (BPO) as the initiator
-
Toluene (optional, for solution polymerization)
-
Methanol
-
Argon gas
Procedure:
-
Styrene, BPO, and TEMPO are charged into a Schlenk flask.
-
The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
The flask is then immersed in an oil bath preheated to 125-135 °C.
-
The polymerization is monitored by taking samples at different time points to measure conversion by gravimetry or ¹H NMR and molecular weight by GPC.
-
The reaction is stopped by cooling the flask to room temperature.
-
The polymer is dissolved in a small amount of toluene and precipitated into an excess of methanol.
-
The precipitated polystyrene is collected by filtration and dried under vacuum.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of RAFT, ATRP, and NMP, along with a generalized experimental workflow for controlled polymerization.
RAFT Polymerization Mechanism
References
- 1. resolvemass.ca [resolvemass.ca]
- 3. Accelerated nitroxide-mediated polymerization of styrene and butyl acrylate initiated by BlocBuilder MA using flow reactors - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00709J [pubs.rsc.org]
- 4. Direct, controlled synthesis of the nonimmunogenic, hydrophilic polymer, poly(N-(2-hydroxypropyl)methacrylamide) via RAFT in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Synthesis of poly(poly(ethylene glycol) methacrylate)-polyisobutylene ABA block copolymers by the combination of quasiliving carbocationic and atom transfer radical polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ニトロキシドを介したラジカル重合(NMP):市販の開始剤を用いたブロック共重合体合成 [sigmaaldrich.com]
Xanthates vs. More Activated Monomers (MAMs) in RAFT Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The choice of RAFT agent is crucial for achieving this control and is highly dependent on the type of monomer being polymerized. This guide provides an objective comparison of the performance of traditional xanthate RAFT agents with More Activated Monomers (MAMs) and explores recent advancements that are expanding their utility.
Conventional Understanding: A Mismatch in Reactivity
Historically, xanthates have been the preferred RAFT agents for controlling the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone.[1][2] Conversely, their application with More Activated Monomers (MAMs)—a broad class of monomers including styrenes, (meth)acrylates, and (meth)acrylamides—has been limited.[1][3][4][5]
The reason for this lies in the inherent reactivity of the components. The propagating radicals of MAMs are relatively stable, and the carbon-sulfur double bond (C=S) in a conventional xanthate is not sufficiently reactive to efficiently add this radical. This leads to poor control over the polymerization, resulting in polymers with broad molecular weight distributions (high polydispersity index, PDI).[2]
In contrast, more active RAFT agents like dithioesters and trithiocarbonates are generally employed for the controlled polymerization of MAMs.[1][3][4]
Performance Comparison: Xanthates with More Activated Monomers
The following table summarizes the typical performance of conventional xanthates in the RAFT polymerization of MAMs compared to more suitable RAFT agents like trithiocarbonates.
| Parameter | Conventional Xanthates with MAMs | Trithiocarbonates with MAMs |
| Control over Molecular Weight | Poor to moderate | Good to excellent |
| Polydispersity Index (PDI) | High (> 1.5) | Low (< 1.2) |
| Polymerization Rate | Often retarded | Generally faster and more controlled |
| Monomer Scope | Limited for MAMs | Broad for MAMs |
Emerging Strategies: Expanding the Role of Xanthates
Recent research has focused on overcoming the limitations of xanthates with MAMs, leading to innovative approaches that enhance their performance and versatility.
Photo-iniferter (XPI)-RAFT Polymerization
A significant advancement is the use of xanthates as photo-iniferters in a technique known as Xanthate-supported Photo-iniferter (XPI)-RAFT polymerization.[6][7] In this method, a small amount of a xanthate is added to a conventional RAFT polymerization of a MAM that is controlled by a more suitable RAFT agent, such as a trithiocarbonate.
Under light irradiation, the xanthate fragments and acts as a source of radicals, initiating the polymerization.[6] The trithiocarbonate, meanwhile, effectively controls the chain growth and maintains a narrow molecular weight distribution.[6] This synergistic approach allows for rapid and well-controlled polymerization of MAMs, even under oxygen-tolerant conditions.[7]
XPI-RAFT Polymerization Workflow
Caption: Workflow for XPI-RAFT polymerization.
Structurally Modified Xanthates
Another approach involves modifying the chemical structure of the xanthate to increase its reactivity towards MAMs. By introducing electron-withdrawing groups, such as trifluoromethyl substituents, into the xanthate molecule, researchers have been able to enhance the C=S bond's reactivity.[8] These modified xanthates have shown improved performance in controlling the polymerization of challenging MAMs like styrene.[8]
Experimental Protocols
General Protocol for Conventional RAFT Polymerization of a MAM (using a Trithiocarbonate)
-
Reactants : A typical reaction mixture consists of the monomer (e.g., methyl methacrylate), a trithiocarbonate RAFT agent, a radical initiator (e.g., AIBN), and a solvent.[]
-
Degassing : The mixture is thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved through several freeze-pump-thaw cycles.
-
Polymerization : The reaction is heated to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).[1]
-
Monitoring : The polymerization progress is monitored by taking samples at regular intervals and analyzing them for monomer conversion (e.g., via NMR) and polymer molecular weight and PDI (e.g., via SEC).
-
Termination : The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is then purified, typically by precipitation.
General Protocol for XPI-RAFT Polymerization of a MAM
-
Reactants : The reaction mixture includes the MAM, a primary RAFT agent (e.g., a trithiocarbonate), a small amount of a xanthate (photo-iniferter), and a solvent.[6] Notably, a conventional thermal initiator is often not required.
-
Oxygen Tolerance : XPI-RAFT can be performed under air, making the setup significantly simpler than conventional RAFT.[7]
-
Polymerization : The mixture is irradiated with light of a suitable wavelength (e.g., UV or visible light) to initiate polymerization.[6]
-
Monitoring and Termination : Similar to conventional RAFT, the reaction progress is monitored, and the polymerization is terminated by turning off the light source. The polymer is then purified.
RAFT Polymerization Mechanism
Caption: Generalized mechanism of RAFT polymerization.
Conclusion
While conventional xanthates are generally not the optimal choice for the controlled polymerization of more activated monomers, the field of RAFT polymerization is continuously evolving. The development of techniques like XPI-RAFT and the design of novel, more reactive xanthates are significantly broadening the applicability of this class of RAFT agents. For researchers and professionals in drug development, where the synthesis of well-defined polymers for applications such as drug delivery is paramount, these advancements offer more versatile and efficient tools for macromolecular design. When selecting a RAFT agent for a MAM, it is essential to consider both the traditional reactivity rules and the potential benefits of these newer, more sophisticated methods.
References
- 1. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. RAFT Polymerization [sigmaaldrich.com]
- 6. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of [(Methoxythioxomethyl)thio]acetic Acid in Controlled Radical Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely control polymer synthesis is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersities. The choice of the RAFT agent, or Chain Transfer Agent (CTA), is critical to the success of this process. This guide provides a detailed comparison of the efficacy of [(Methoxythioxomethyl)thio]acetic acid, a type of xanthate RAFT agent, across various monomer classes, benchmarked against other common CTAs.
This compound belongs to the xanthate (or dithiocarbonate) class of RAFT agents. Its efficacy is largely dictated by the nature of the monomer being polymerized. Generally, xanthates are highly effective for controlling the polymerization of less-activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone. However, their performance with more-activated monomers (MAMs), including acrylates, methacrylates, and styrenes, is often more moderate and can be less efficient compared to other classes of RAFT agents like trithiocarbonates and dithiobenzoates.[1][2]
Comparative Performance Data
The following tables summarize the performance of xanthate RAFT agents, using analogues of this compound as representative examples, in comparison to other widely used CTAs for different monomer classes. The data highlights key parameters such as molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
Table 1: Polymerization of Less-Activated Monomers (LAMs)
| Monomer | RAFT Agent | Mn ( g/mol ) | PDI | Conversion (%) | Reference |
| Vinyl Acetate (VAc) | O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate) | 10,000 | 1.25 | 85 | [3] |
| Vinyl Acetate (VAc) | N-methyl-N-phenyl S-cyanomethyl dithiocarbamate | 15,000 | 1.30 | 90 | [4] |
| N-vinylpyrrolidone (NVP) | S-(2-cyano-2-propyl) O-ethyl xanthate | 12,000 | 1.40 | 85 | [5] |
| N-vinylpyrrolidone (NVP) | Cyanomethyl methyl(phenyl)dithiocarbamate | 25,000 | 1.25 | >98 | [6] |
Table 2: Polymerization of More-Activated Monomers (MAMs) - Acrylates & Styrenes
| Monomer | RAFT Agent | Mn ( g/mol ) | PDI | Conversion (%) | Reference |
| Methyl Acrylate (MA) | Phthalimidomethyl trithiocarbonate | 21,300 | 1.10 | 96 | [7] |
| Methyl Acrylate (MA) | O-ethyl-S-(1-carboxy)methyl xanthate (photo-RAFT) | ~5,000 | >1.5 | ~90 | [8] |
| Styrene (St) | Cumyl dithiobenzoate | 15,000 | 1.10 | 80 | [9] |
| Styrene (St) | Potassium ethylxanthate | 8,500 | 1.42-1.89 | ~70 | [10] |
Table 3: Polymerization of More-Activated Monomers (MAMs) - Methacrylates
| Monomer | RAFT Agent | Mn ( g/mol ) | PDI | Conversion (%) | Reference |
| Methyl Methacrylate (MMA) | 2-Cyano-2-propyl benzodithioate | 20,000 | 1.15 | 90 | [11] |
| Methyl Methacrylate (MMA) | Di(diphenylmethyl) trithiocarbonate | 29,200 | 1.30 | 91 | [12] |
| Methyl Methacrylate (MMA) | O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate) | - | Poor Control | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for RAFT polymerization using different classes of CTAs.
General Procedure for RAFT Polymerization of N-vinylpyrrolidone (NVP) with a Xanthate Agent
This procedure is adapted from a typical xanthate-mediated polymerization of NVP.[5]
-
Reaction Setup: A solution of N-vinylpyrrolidone (monomer), S-(2-cyano-2-propyl) O-ethyl xanthate (RAFT agent), and 2,2'-azobis(isobutyronitrile) (AIBN) (initiator) is prepared in a suitable solvent (e.g., bulk or 1,4-dioxane) in a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60 °C) and stirred for a predetermined time (e.g., 6 hours).
-
Termination and Purification: The polymerization is quenched by rapid cooling in an ice bath and exposure to air. The polymer is then precipitated in a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Monomer conversion is determined by 1H NMR spectroscopy.
General Procedure for RAFT Polymerization of Methyl Acrylate (MA) with a Trithiocarbonate Agent
This protocol is based on a typical trithiocarbonate-mediated polymerization of an acrylate.[13]
-
Reaction Setup: Methyl acrylate (monomer), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (trithiocarbonate RAFT agent), and AIBN (initiator) are dissolved in a solvent (e.g., toluene) in a reaction vessel. A representative molar ratio of [MA]:[CTA]:[AIBN] is 100:1:0.1.
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Polymerization: The vessel is sealed and placed in a thermostatically controlled oil bath at a set temperature (e.g., 60 °C) for the desired reaction time.
-
Analysis: Samples are periodically withdrawn using a degassed syringe to monitor monomer conversion (via 1H NMR or gas chromatography) and the evolution of molecular weight and PDI (via GPC).
-
Work-up: Upon completion, the reaction is cooled, and the polymer is isolated by precipitation in a suitable non-solvent (e.g., methanol) and dried.
General Procedure for RAFT Polymerization of Styrene with a Dithiobenzoate Agent
This procedure is a typical representation of a dithiobenzoate-mediated polymerization of styrene.[14]
-
Reaction Setup: Styrene (monomer), cumyl dithiobenzoate (RAFT agent), and AIBN (initiator) are combined in a reaction flask. The polymerization can be conducted in bulk or in a solvent like benzene. A common molar ratio is [Styrene]:[CTA]:[Initiator] of 200:1:0.1.
-
Degassing: The mixture undergoes several freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Polymerization: The sealed flask is heated in an oil bath at a controlled temperature (e.g., 110 °C for thermal self-initiation, or lower with an initiator) for a specified duration.
-
Monitoring and Termination: The progress of the polymerization is followed by taking aliquots for analysis of conversion and polymer characteristics. The reaction is stopped by cooling the mixture.
-
Purification: The polymer is purified by dissolving it in a good solvent (e.g., tetrahydrofuran) and precipitating it into a large excess of a non-solvent (e.g., methanol). The purified polymer is then dried under vacuum.
Visualizing the RAFT Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: The RAFT polymerization mechanism.
Caption: A general experimental workflow for RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. research.monash.edu [research.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05197D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Typical Procedures for Polymerizing via RAFT [merckmillipore.com]
- 12. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of [(Methoxythioxomethyl)thio]acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of [(Methoxythioxomethyl)thio]acetic acid.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with related sulfur-containing and acidic compounds, which can be flammable, corrosive, and toxic, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).
-
Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][3]
Spill Management
In the event of a spill, immediate action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
For Small Spills (<1 Liter):
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Containment: Confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a commercial spill kit.[2][3]
-
Absorption: Carefully apply the absorbent material over the spill, allowing it to fully absorb the chemical.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1][2][5]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]
For Large Spills (>1 Liter):
-
Immediate Evacuation: Evacuate all personnel from the affected area.
-
Emergency Contact: Immediately notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, dial 911 for assistance.[4]
-
Restrict Access: Prevent entry into the contaminated area.[4]
| Spill Size | Immediate Action | Containment and Cleanup |
| Small (<1 L) | Evacuate immediate area, ensure ventilation. | Use absorbent material and non-sparking tools for cleanup.[2][3][4] |
| Large (>1 L) | Evacuate the entire area, contact EH&S/emergency services. | Professional cleanup required. Do not attempt to clean up a large spill without proper training and equipment.[4] |
Disposal Protocol
Due to its chemical nature as a sulfur-containing organic acid, this compound must be disposed of as hazardous waste. Do not pour this chemical down the drain.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled hazardous waste container.[2][5]
-
The container must be compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
Affix an on-line hazardous waste tag as per your institution's guidelines.[4]
-
-
Storage:
-
Arrangement for Pickup:
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal and Spill Response Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
